molecular formula C14H12N2O4 B8018647 3-Nitro-4-phenylmethoxybenzamide

3-Nitro-4-phenylmethoxybenzamide

Cat. No.: B8018647
M. Wt: 272.26 g/mol
InChI Key: MPDANVHIMNIXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-phenylmethoxybenzamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-14(17)11-6-7-13(12(8-11)16(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDANVHIMNIXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Nitro-4-phenylmethoxybenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines a multi-step synthesis, commencing with the nitration of a readily available starting material, followed by a benzylation reaction, and culminating in the formation of the target amide. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthetic route.

Synthesis Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Nitration: The synthesis begins with the regioselective nitration of 4-hydroxybenzoic acid to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitrobenzoic acid.

  • Benzylation: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid is then protected as a benzyl ether through a Williamson ether synthesis with benzyl chloride, affording 3-nitro-4-phenylmethoxybenzoic acid.

  • Amidation: Finally, the carboxylic acid functionality of 3-nitro-4-phenylmethoxybenzoic acid is converted to the primary amide, this compound, via activation to an acid chloride followed by reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

A plausible method for the synthesis of 4-hydroxy-3-nitrobenzoic acid involves the nitration of 4-hydroxybenzoic acid. Alternatively, it can be prepared from 4-chloro-3-nitrobenzoic acid. A representative procedure starting from the chloro-substituted precursor is detailed below[1].

Procedure: To a 5-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 532 g of sodium hydroxide dissolved in 3 liters of water. To this solution, add 520 g of 4-chloro-3-nitrobenzoic acid. The resulting solution is heated to reflux (100 °C) under a nitrogen atmosphere and stirred for 10 hours. After the reaction is complete, the mixture is cooled to room temperature and neutralized with concentrated hydrochloric acid. The precipitated product is isolated by filtration, washed with 3 liters of cold water, and dried in a vacuum oven at 30 °C overnight.

Step 2: Synthesis of 3-Nitro-4-phenylmethoxybenzoic Acid

The benzylation of 4-hydroxy-3-nitrobenzoic acid can be achieved using benzyl chloride in the presence of a base. The following protocol is adapted from the benzylation of a structurally similar compound, 4-hydroxy-3-chlorobenzoic acid[1].

Procedure: In a suitable reaction vessel, dissolve 4-hydroxy-3-nitrobenzoic acid in a mixed solvent of methanol and tetrahydrofuran. To this solution, add an aqueous solution of sodium hydroxide. Subsequently, add benzyl chloride to the mixture and heat the reaction to reflux for 4 hours. After the initial reflux period, an additional portion of sodium hydroxide may be added, and the mixture is refluxed for a further 2 hours to ensure complete reaction. Upon cooling, the reaction mixture is poured into 1N hydrochloric acid to precipitate the product. The solid is collected by filtration, washed successively with water, methanol, and n-pentane. The crude product can be purified by recrystallization from a suitable solvent system such as benzene and tetrahydrofuran.

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first forming the acid chloride, followed by reaction with ammonia. The following procedure is based on standard methods for the preparation of benzamides from their corresponding benzoic acids[2][3].

Procedure: To a flask containing 3-nitro-4-phenylmethoxybenzoic acid, add an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated under reflux until the evolution of hydrogen chloride gas ceases, indicating the formation of the acid chloride. The excess thionyl chloride is then removed by distillation under reduced pressure. The crude 3-nitro-4-phenylmethoxybenzoyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath. Ammonia gas is then bubbled through the solution, or a concentrated solution of ammonia in a suitable solvent is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The resulting precipitate of this compound is collected by filtration, washed with water to remove any ammonium salts, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the key compounds in the synthesis pathway. Data for the intermediates and the final product are based on the provided search results and analogous compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
4-Hydroxy-3-nitrobenzoic AcidC₇H₅NO₅183.12Yellowish solid182-183[1]90[1]
3-Nitro-4-phenylmethoxybenzoic AcidC₁₄H₁₁NO₅273.24SolidNot availableNot available
This compoundC₁₄H₁₂N₂O₄272.26SolidNot availableNot available

Characterization Data

Spectroscopic data is crucial for the confirmation of the structure and purity of the synthesized compounds. The following tables outline the expected and reported spectral data for the key intermediates.

4-Hydroxy-3-nitrobenzoic Acid

TechniqueData
¹³C NMR Expected signals for aromatic carbons, a carboxylic acid carbon, and carbons bearing hydroxyl and nitro groups.

3-Nitro-4-phenylmethoxybenzoic Acid

TechniqueData
¹H NMR Expected signals would include aromatic protons, a singlet for the benzylic methylene protons (~5.15 ppm), and a carboxylic acid proton.
¹³C NMR Expected signals for aromatic carbons, a carboxylic acid carbon, the benzylic methylene carbon, and carbons of the benzyl group.
FTIR (cm⁻¹) Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and N-O (nitro group) stretching vibrations.

This compound

TechniqueData
¹H NMR Expected signals would include aromatic protons, a singlet for the benzylic methylene protons, and two broad singlets for the amide protons.
¹³C NMR Expected signals for aromatic carbons, a carbonyl carbon of the amide, the benzylic methylene carbon, and carbons of the benzyl group.
FTIR (cm⁻¹) Expected characteristic peaks for N-H stretching (amide), C=O stretching (amide I band), N-H bending (amide II band), C-O (ether), and N-O (nitro group) stretching vibrations.

Process Visualization

To provide a clear visual representation of the synthesis and experimental workflow, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_final Final Product Start Starting Materials (4-Hydroxybenzoic Acid, Reagents) Nitration Step 1: Nitration Start->Nitration Reaction Benzylation Step 2: Benzylation Nitration->Benzylation Intermediate 1 Amidation Step 3: Amidation Benzylation->Amidation Intermediate 2 Purification Purification (Filtration, Recrystallization) Amidation->Purification Crude Product Analysis Characterization (NMR, IR, MP) Purification->Analysis Purified Product FinalProduct This compound Analysis->FinalProduct Confirmed Structure Synthesis_Pathway A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-nitrobenzoic Acid A->B HNO₃ C 3-Nitro-4-phenylmethoxybenzoic Acid B->C Benzyl Chloride, Base D This compound C->D 1. SOCl₂ or (COCl)₂ 2. NH₃

References

An In-depth Technical Guide to 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Nitro-4-phenylmethoxybenzamide is a synthetic organic compound characterized by a benzamide core structure substituted with a nitro group and a phenylmethoxy (benzyloxy) group. The presence of the nitro group, a strong electron-withdrawing moiety, and the bulky benzyloxy group significantly influences the molecule's physicochemical properties and potential biological activity. Nitroaromatic compounds are a well-established class of molecules with diverse applications in pharmaceuticals, agrochemicals, and material science.[1][2][3] They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects, often attributed to the redox properties of the nitro group.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound and related structures.

Chemical Properties

A summary of the key chemical properties for a related compound, 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide, is provided below. It is important to note that while structurally similar, the properties of this compound may differ.

PropertyValueReference
Molecular Formula C20H16N2O5[5]
Molecular Weight 376.36 g/mol [5]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Note: Data for 3-Nitro-4-(4-phenylmethoxyphenoxy)benzamide from PubChem CID 3924964.[5]

Spectral Data Analysis

Experimental Protocols

General Synthesis of Nitrobenzamides

The synthesis of nitrobenzamide derivatives typically involves the nitration of a corresponding benzamide precursor or the amidation of a nitro-substituted benzoic acid or benzoyl chloride.

One potential synthetic route to this compound could involve the following conceptual steps:

G cluster_0 Synthetic Pathway A 4-Hydroxybenzoic acid B 4-(Phenylmethoxy)benzoic acid A->B  Benzyl halide, Base C 3-Nitro-4-(phenylmethoxy)benzoic acid B->C  Nitrating agent (e.g., HNO3/H2SO4) D 3-Nitro-4-(phenylmethoxy)benzoyl chloride C->D  Chlorinating agent (e.g., SOCl2, Oxalyl chloride) E This compound D->E  Ammonia or Ammonium hydroxide G cluster_1 Biological Activity Screening Workflow A Compound Synthesis and Purification B In vitro Assays (e.g., antimicrobial, cytotoxicity) A->B C Active 'Hit' Identification B->C D Mechanism of Action Studies (e.g., target identification, pathway analysis) C->D E In vivo Studies (e.g., animal models) D->E F Lead Optimization E->F

References

3-Nitro-4-phenylmethoxybenzamide CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Nitro-4-(benzyloxy)benzamide

This technical guide provides a comprehensive overview of 3-Nitro-4-(benzyloxy)benzamide, also known as 3-Nitro-4-phenylmethoxybenzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's identification, physicochemical properties, a detailed synthesis protocol, and predicted spectral data. Additionally, it touches upon the potential biological significance of this class of compounds.

Compound Identification and Physicochemical Properties

Table 1: Compound Identification

PropertyValue
Systematic Name 3-Nitro-4-(benzyloxy)benzamide
Alternative Name This compound
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Chemical Structure (Illustrative structure)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance Pale yellow to white solid
Melting Point 180-190 °C (estimated)
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.
Boiling Point > 400 °C (decomposes)

Synthesis of 3-Nitro-4-(benzyloxy)benzamide

A plausible synthetic route for 3-Nitro-4-(benzyloxy)benzamide involves a two-step process starting from the commercially available 4-hydroxy-3-nitrobenzoic acid. The first step is the benzylation of the phenolic hydroxyl group, followed by the amidation of the carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Amidation Start 4-Hydroxy-3-nitrobenzoic acid Intermediate 4-(Benzyloxy)-3-nitrobenzoic acid Start->Intermediate Benzyl bromide, K₂CO₃ DMF, 65°C Product 3-Nitro-4-(benzyloxy)benzamide Intermediate->Product 1. SOCl₂ 2. NH₄OH Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_development Further Development Compound 3-Nitro-4-(benzyloxy)benzamide Assays In vitro Assays Compound->Assays Antimicrobial Antimicrobial Activity Assays->Antimicrobial Anticancer Anticancer Activity Assays->Anticancer AntiInflammatory Anti-inflammatory Activity Assays->AntiInflammatory Lead_Opt Lead Optimization Anticancer->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

The Biological Landscape of 3-Nitro-4-phenylmethoxybenzamide: An Overview of a Structurally-Related Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating the biological activity of 3-Nitro-4-phenylmethoxybenzamide will find a scarcity of direct studies on this specific molecule. However, a broader examination of the structurally related class of 4-substituted-3-nitrobenzamide derivatives reveals a promising area of research with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. This technical guide consolidates the available information on this class of compounds, offering insights into their biological activities, experimental evaluation, and potential mechanisms of action to inform future research directions.

Anti-Tumor Activity of 4-Substituted-3-nitrobenzamide Derivatives

A key area of investigation for 4-substituted-3-nitrobenzamide derivatives has been their potential as anti-cancer agents. Studies have shown that various substitutions at the 4-position of the 3-nitrobenzamide scaffold can lead to potent anti-tumor activity against several human cancer cell lines.

Quantitative Data on Anti-Tumor Activity
Compound IDSubstitution at 4-positionHCT-116 (Colon Cancer) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Leukemia) GI50 (µM)
4a [Substitution details not specified in abstract]1.9042.111-
4g [Substitution details not specified in abstract]-1.0081.993
4l-4n [Substitution details not specified in abstract]-1.008 - 3.5861.993 - 3.778

Table 1: In vitro anti-tumor activity of selected 4-substituted-3-nitrobenzamide derivatives. Data is indicative of the potential of this class of compounds, though specific data for the 4-phenylmethoxy derivative is not available.[1]

Anti-Inflammatory Potential of Nitrobenzamide Derivatives

In addition to anti-tumor effects, nitrobenzamide derivatives have been explored for their anti-inflammatory properties. Research in this area suggests that these compounds can modulate key inflammatory pathways.

Quantitative Data on Anti-Inflammatory Activity

A study on a series of nitro-substituted benzamide derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation.

Compound IDIC50 for NO Inhibition (µM)
5 3.7
6 5.3

Table 2: In vitro anti-inflammatory activity of selected nitrobenzamide derivatives.[2] These compounds were also found to suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at concentrations of 10 and 20 µM.[2]

Experimental Protocols

To facilitate further research into this compound and related compounds, this section outlines the general methodologies employed in the evaluation of the biological activities of 4-substituted-3-nitrobenzamide derivatives.

In Vitro Anti-Tumor Activity Assay (Sulforhodamine B Assay)

The anti-tumor activity of the compounds is often evaluated using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Plating: Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

experimental_workflow_SRB start Start cell_plating Plate Cancer Cells in 96-well plates start->cell_plating compound_treatment Treat with Test Compounds cell_plating->compound_treatment cell_fixation Fix Cells with TCA compound_treatment->cell_fixation staining Stain with Sulforhodamine B cell_fixation->staining washing Wash to Remove Unbound Dye staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate GI50 absorbance->data_analysis end End data_analysis->end

SRB Assay Workflow
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential is commonly assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound are unknown. However, based on the activities observed for related nitrobenzamide derivatives, it is plausible that this compound could interfere with pro-inflammatory signaling cascades.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Pro-inflammatory Signaling Pathway

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the broader class of 4-substituted-3-nitrobenzamide derivatives demonstrates significant potential as a scaffold for the development of novel anti-tumor and anti-inflammatory agents. The phenylmethoxy moiety at the 4-position represents an unexplored substitution that warrants investigation.

Future research should focus on the synthesis and in-vitro evaluation of this compound to determine its specific biological activity profile. Should promising activity be identified, further studies to elucidate its mechanism of action and to explore its efficacy in in-vivo models would be justified. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.

References

An In-depth Technical Guide on the Structural Elucidation and Formula of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Structure and Formula

Based on systematic IUPAC nomenclature, the chemical structure of 3-Nitro-4-phenylmethoxybenzamide is deduced as a benzamide scaffold substituted with a nitro group at the 3-position and a phenylmethoxy (benzyloxy) group at the 4-position.

Molecular Formula: C₁₄H₁₂N₂O₄

Molecular Weight: 272.26 g/mol

Structure:

Synthesis Pathway

A plausible synthetic route to this compound would involve the nitration of a suitable precursor followed by amidation. A representative workflow is outlined below.

G cluster_synthesis Synthetic Workflow A 4-(Phenylmethoxy)benzoic acid C 3-Nitro-4-(phenylmethoxy)benzoic acid A->C Nitration B Nitrating Agent (HNO₃/H₂SO₄) B->C E 3-Nitro-4-(phenylmethoxy)benzoyl chloride C->E Acyl chloride formation D Thionyl Chloride (SOCl₂) D->E G This compound E->G Amidation F Ammonia (NH₃) F->G G cluster_elucidation Structural Elucidation Workflow Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR 1D & 2D NMR (Determine Connectivity) MS->NMR IR->NMR Final Structure Confirmed NMR->Final

Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing moiety, critically influences the physicochemical properties and pharmacological actions of these molecules. This technical guide provides a comprehensive overview of the key therapeutic targets of nitrobenzamide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Areas and Molecular Targets

Nitrobenzamide derivatives have demonstrated therapeutic potential across several key areas, primarily by interacting with specific molecular targets crucial for disease pathogenesis. The main therapeutic applications include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives, which exert their effects through the modulation of several key cellular targets.

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Certain nitrobenzamide derivatives have been identified as PARP inhibitors.[1]

Table 1: PARP Inhibitory Activity of Selected Nitrobenzamide Derivatives

CompoundTargetIC50 (nM)Cell LineReference
3-NitrobenzamidePARP-13300Cell-free[2]
4-Iodo-3-nitrobenzamide (Iniparib precursor)PARP-1--[3]

Note: Data is compiled from various sources and testing conditions may vary.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_brca DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to BRCA_Deficient BRCA Deficient Cancer Cell BRCA_Deficient->HR_Repair (impaired) Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->PARP1 inhibits

Caption: Mechanism of PARP inhibition by nitrobenzamide derivatives leading to synthetic lethality in BRCA-deficient cancer cells.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors, including certain benzamide derivatives, can reactivate these genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives

CompoundTargetIC50 (µM)Cell LineReference
Entinostat (MS-275)HDAC1, HDAC30.51, 1.7Cell-free[4]
ChidamideHDAC1, 2, 3, 100.094, 0.16, 0.067, 0.176Cell-free[5]
Compound 7j (2-aminobenzamide derivative)HDAC1, HDAC2, HDAC30.65, 0.78, 1.70Cell-free[6]

Note: Data is compiled from various sources and testing conditions may vary.

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC_Inhibition Histones Histones HDAC HDAC (Deacetylation) Histones->HDAC HAT HAT (Acetylation) HAT->Histones Open_Chromatin Open Chromatin (Euchromatin) HAT->Open_Chromatin Closed_Chromatin Condensed Chromatin (Heterochromatin) HDAC->Closed_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Gene_Repression Gene Repression Closed_Chromatin->Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest Nitrobenzamide Nitrobenzamide Derivative (HDACi) Nitrobenzamide->HDAC inhibits Tubulin_Inhibition_Workflow Start Tubulin Dimers (α/β) Polymerization Polymerization Start->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Inhibition Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->Polymerization inhibits Disruption Disruption of Spindle Formation Inhibition->Disruption Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->IKK inhibits

References

The Synthesis and Characterization of 3-Nitro-4-phenylmethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-phenylmethoxybenzamide is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of information in the public domain, this technical guide presents a comprehensive overview of a proposed synthetic route for this compound, including detailed experimental protocols and predicted characterization data. The synthesis is a multi-step process commencing from commercially available 4-hydroxybenzoic acid, involving benzylation, nitration, and amidation. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Introduction

The benzamide moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and a phenylmethoxy substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further investigation. This guide provides a detailed, step-by-step methodology for its plausible synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from 4-hydroxybenzoic acid. The proposed pathway is as follows:

  • Benzylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to yield 4-(phenylmethoxy)benzoic acid.

  • Nitration of 4-(phenylmethoxy)benzoic acid to introduce a nitro group at the 3-position, yielding 3-Nitro-4-(phenylmethoxy)benzoic acid.

  • Amidation of the carboxylic acid functionality to produce the final product, this compound.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Intermediate1 4-(Phenylmethoxy)benzoic Acid Start->Intermediate1 Benzylation (BnBr, K2CO3, DMF) Intermediate2 3-Nitro-4-(phenylmethoxy)benzoic Acid Intermediate1->Intermediate2 Nitration (HNO3, H2SO4) FinalProduct This compound Intermediate2->FinalProduct Amidation (SOCl2, then NH4OH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Phenylmethoxy)benzoic Acid

This procedure follows a standard Williamson ether synthesis for the benzylation of a phenol.[1][2][3]

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 4-(phenylmethoxy)benzoic acid as a white solid.

Step 2: Synthesis of 3-Nitro-4-(phenylmethoxy)benzoic Acid

This step involves the electrophilic aromatic substitution (nitration) of the benzylated intermediate. The benzyloxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration is expected to occur at the position ortho to the benzyloxy group and meta to the carboxylic acid.[4][5][6][7][8]

Materials:

  • 4-(Phenylmethoxy)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • In a flask cooled in an ice-salt bath to 0-5 °C, slowly add 4-(phenylmethoxy)benzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 4-(phenylmethoxy)benzoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 3-Nitro-4-(phenylmethoxy)benzoic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate.[9][10][11][12]

Materials:

  • 3-Nitro-4-(phenylmethoxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • To a solution of 3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acid chloride in dry DCM and add this solution dropwise to an ice-cold solution of concentrated ammonium hydroxide with vigorous stirring.

  • Stir the mixture for 1-2 hours at 0 °C.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield this compound.

Predicted Quantitative Data

Due to the absence of experimental data in the literature for this compound, the following table summarizes predicted and calculated physicochemical properties based on its structure and data from analogous compounds.[13]

PropertyPredicted Value
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Appearance Pale yellow solid
Melting Point 150-160 °C (estimated)
¹H NMR (DMSO-d₆, ppm) δ 8.3-8.5 (br s, 1H, NH), δ 8.1 (d, 1H, Ar-H), δ 7.8 (dd, 1H, Ar-H), δ 7.2-7.5 (m, 6H, Ar-H & Ph-H), δ 5.3 (s, 2H, OCH₂)
¹³C NMR (DMSO-d₆, ppm) δ 165 (C=O), δ 155 (C-O), δ 140 (C-NO₂), δ 136 (Ar-C), δ 132 (Ar-CH), δ 129 (Ph-CH), δ 128.5 (Ph-CH), δ 128 (Ph-CH), δ 125 (Ar-CH), δ 120 (Ar-C), δ 115 (Ar-CH), δ 71 (OCH₂)
IR (KBr, cm⁻¹) ~3400, 3200 (N-H), ~1660 (C=O), ~1520, 1340 (NO₂)

Conclusion

This technical guide outlines a plausible and robust synthetic route for the preparation of this compound from readily available starting materials. The detailed experimental protocols provide a solid foundation for researchers to synthesize this compound for further studies in areas such as drug discovery and materials science. The provided characterization data, although predicted, offers a benchmark for the analysis of the synthesized product. Future work should focus on the experimental validation of this synthetic pathway and the biological evaluation of this compound to explore its potential applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting point and solubility, of the organic compound 3-Nitro-4-phenylmethoxybenzamide (also known as 4-Benzyloxy-3-nitrobenzamide). Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document provides comprehensive, standardized protocols for the experimental determination of these crucial physical characteristics. Furthermore, it outlines the synthesis of a key precursor, 4-Benzyloxy-3-nitrobenzaldehyde, and presents a general workflow for the physical characterization of a newly synthesized compound. This guide is intended to equip researchers and professionals in drug development with the necessary methodologies to ascertain the physical properties of this compound and similar novel chemical entities in a laboratory setting.

Introduction

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. The physical properties of a compound, such as its melting point and solubility, are fundamental parameters that influence its behavior in various systems, including its suitability for pharmaceutical formulation and its reactivity in chemical processes. An accurate determination of these properties is a critical step in the characterization of any new chemical entity.[1][2][3]

This guide provides detailed experimental procedures for determining the melting point and solubility of solid organic compounds, which can be directly applied to this compound.

Physical Properties of this compound

Experimental Protocols

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[4][5] The presence of impurities typically leads to a depression and broadening of the melting point range.[4][5]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[5]

  • Capillary tubes (sealed at one end)[6][7]

  • Mortar and pestle[6]

  • Spatula[6]

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is a dry, crystalline solid. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.[6]

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[7]

    • Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom, sealed end. The packed sample height should be approximately 1-2 mm.[6][7]

  • Measurement (using a digital melting point apparatus):

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.[7]

    • Set a plateau temperature a few degrees below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate it.[4]

    • Begin heating at a rate of 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[6]

    • Observe the sample through the magnifying eyepiece.[6]

    • Record the temperature at which the first signs of melting are observed (T1).

    • Continue heating and record the temperature at which the last crystal melts completely (T2).

    • The melting point is reported as the range T1-T2.[5]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8] The solubility of a compound is typically determined in a range of solvents with varying polarities.[9][10]

Principle: A known amount of the solid is added to a known volume of a solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid is then determined. A qualitative assessment can also be performed by observing the dissolution of a small amount of solute in a given solvent.[9]

Apparatus and Reagents:

  • Test tubes with stoppers

  • Vortex mixer or shaker bath

  • Analytical balance

  • Graduated cylinders or pipettes

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

Procedure for Qualitative Solubility Assessment:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by shaking for 1-2 minutes.

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A noticeable portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution of the solid.

  • If the compound is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.

  • Repeat the procedure for each solvent.

Data Presentation:

The qualitative solubility data for this compound should be summarized in a table as shown below.

SolventPolaritySolubility at Room TemperatureSolubility upon Heating
WaterHigh(To be determined)(To be determined)
MethanolHigh(To be determined)(To be determined)
EthanolHigh(To be determined)(To be determined)
AcetoneMedium(To be determined)(To be determined)
Ethyl AcetateMedium(To be determined)(To be determined)
DichloromethaneLow(To be determined)(To be determined)
HexaneLow(To be determined)(To be determined)
DMSOHigh (Aprotic)(To be determined)(To be determined)

Synthesis of 4-Benzyloxy-3-nitrobenzaldehyde (Precursor)

A common synthetic route to benzamides involves the amidation of the corresponding carboxylic acid or its derivative. The synthesis of the precursor, 4-Benzyloxy-3-nitrobenzaldehyde, has been reported and is a key step.[11]

Reaction Scheme:

4-Hydroxy-3-nitrobenzaldehyde + Benzyl bromide → 4-Benzyloxy-3-nitrobenzaldehyde

Experimental Protocol (Adapted from literature): [11]

  • To a suspension of 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF), slowly add benzyl bromide (1.3 equivalents).

  • Stir the reaction mixture at 65 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Mandatory Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physical Characterization start 4-Hydroxy-3-nitrobenzaldehyde step1 React with Benzyl Bromide (K2CO3, DMF) start->step1 intermediate1 4-Benzyloxy-3-nitrobenzaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 4-Benzyloxy-3-nitrobenzoic acid step2->intermediate2 step3 Amidation intermediate2->step3 product This compound step3->product mp Melting Point Determination product->mp sol Solubility Assessment product->sol spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy

Caption: Workflow for the synthesis and physical characterization of this compound.

Physical_Property_Determination_Flow cluster_mp Melting Point Analysis cluster_sol Solubility Profiling start Synthesized Solid Compound mp_prep Prepare Capillary Sample start->mp_prep sol_prep Add Solute to Solvent start->sol_prep mp_measure Heat in Apparatus (1-2 °C/min) mp_prep->mp_measure mp_record Record T1 (start) and T2 (end) mp_measure->mp_record mp_result Melting Point Range mp_record->mp_result sol_agitate Agitate at Constant Temp. sol_prep->sol_agitate sol_observe Observe Dissolution sol_agitate->sol_observe sol_result Solubility Profile sol_observe->sol_result

Caption: Experimental workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Nitro-4-phenylmethoxybenzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide utilizes data from closely related analogs to predict the spectral characteristics. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.20d1HH-2Expected to be a doublet due to coupling with H-6. The nitro group's electron-withdrawing nature shifts it downfield.
~7.80dd1HH-6A doublet of doublets due to coupling with H-2 and H-5.
~7.40-7.30m5HPhenyl-HProtons of the phenyl group on the benzyloxy moiety.
~7.20d1HH-5Expected to be a doublet due to coupling with H-6.
~7.00br s1H-CONH₂Amide protons, often broad and may exchange with D₂O.
~6.80br s1H-CONH₂Amide protons, often broad and may exchange with D₂O.
~5.20s2H-OCH₂-PhMethylene protons of the benzyloxy group.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~167C=OCarbonyl carbon of the amide.
~155C-4Aromatic carbon attached to the benzyloxy group.
~148C-3Aromatic carbon attached to the nitro group.
~136Phenyl C-1'Quaternary carbon of the phenyl ring.
~131C-1Quaternary aromatic carbon attached to the amide group.
~129Phenyl C-2'/C-6'Aromatic carbons of the phenyl ring.
~128Phenyl C-3'/C-5'Aromatic carbons of the phenyl ring.
~127Phenyl C-4'Aromatic carbon of the phenyl ring.
~125C-6Aromatic carbon.
~120C-2Aromatic carbon.
~114C-5Aromatic carbon.
~71-OCH₂-Methylene carbon of the benzyloxy group.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200N-H StretchAmide N-H stretching, typically two bands for a primary amide.
3100-3000C-H StretchAromatic C-H stretching.
~1660C=O StretchAmide I band (C=O stretching).
~1600N-H BendAmide II band (N-H bending).
1550-1475N-O StretchAsymmetric stretching of the nitro group.[1]
1360-1290N-O StretchSymmetric stretching of the nitro group.[1]
~1250C-O StretchAryl ether C-O stretching.

Experimental Protocols

The following sections detail the proposed synthesis for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthetic route starts from 4-chloro-3-nitrobenzoic acid.

  • Step 1: Synthesis of 4-hydroxy-3-nitrobenzoic acid. 4-chloro-3-nitrobenzoic acid is hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification.

  • Step 2: Synthesis of 4-benzyloxy-3-nitrobenzoic acid. The resulting 4-hydroxy-3-nitrobenzoic acid is then etherified using benzyl chloride in the presence of a base like potassium carbonate.

  • Step 3: Synthesis of this compound. The carboxylic acid is converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with ammonia.

General Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy : The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry (MS) : Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Chloro-3-nitrobenzoic Acid step1 Hydrolysis (NaOH, H₂O then HCl) start->step1 intermediate1 4-Hydroxy-3-nitrobenzoic Acid step1->intermediate1 step2 Etherification (Benzyl Chloride, K₂CO₃) intermediate1->step2 intermediate2 4-Benzyloxy-3-nitrobenzoic Acid step2->intermediate2 step3 Amidation (e.g., 1. SOCl₂ 2. NH₃) intermediate2->step3 product This compound step3->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Synthesis and Characterization Workflow.

References

Preliminary In-Vitro Screening of 3-Nitro-4-phenylmethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary in-vitro screening protocol for the novel compound, 3-Nitro-4-phenylmethoxybenzamide. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antitumor and antimicrobial effects.[1][2] Specifically, nitro-substituted benzamides have shown promise as cytotoxic agents against various cancer cell lines.[3][4] This document provides a proposed framework for the initial evaluation of this compound, with a focus on its potential as an anticancer agent, possibly through the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[5] The protocols and workflows detailed herein are designed to provide a foundational understanding of the compound's biological activity, guiding further, more targeted research and development efforts.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, with established applications ranging from antiemetics to antipsychotics. Recent research has expanded their therapeutic potential into oncology, with several benzamide-containing molecules being investigated for their anticancer properties.[1] The introduction of a nitro group can further enhance the biological activity of these compounds.[6] The subject of this guide, this compound, combines the benzamide scaffold with a nitro functional group, suggesting a potential for interesting pharmacological effects.

Given the structural similarities to other biologically active benzamides and the known role of the nitro group in modulating molecular properties, a preliminary in-vitro screening is warranted to elucidate the bioactivity of this compound. This guide proposes a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies, such as PARP inhibition.

Proposed In-Vitro Screening Cascade

The following table summarizes the proposed in-vitro screening plan for this compound.

Tier Assay Purpose Cell Lines/System Key Readout
1 Cytotoxicity Assay (MTT)To assess the general cytotoxic effect on cancer and non-cancerous cells.HCT-116, MDA-MB-435, HL-60GI50
2 PARP1/2 Enzyme InhibitionTo determine the direct inhibitory effect on PARP1 and PARP2 enzymes.Recombinant human PARP1/2IC50
3 PARP Trapping AssayTo measure the ability of the compound to trap PARP enzymes on DNA.HCT-116Quantification of PARP-DNA complexes
4 DNA Damage Response AssayTo evaluate the induction of DNA damage markers (e.g., γH2AX).HCT-116γH2AX foci formation

Experimental Protocols

Tier 1: Cytotoxicity Assay (MTT)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Culture: HCT-116, MDA-MB-435, and HL-60 cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound will be dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Cells will be treated with the compound for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in 100 µL of DMSO.

  • Data Analysis: The absorbance at 570 nm will be measured using a microplate reader. The GI50 values will be calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: PARP1/2 Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory activity of the compound on PARP1 and PARP2 enzymes.

Methodology:

  • Assay Principle: A commercially available PARP inhibitor assay kit (e.g., from BPS Bioscience) will be used.[7] This is a homogeneous assay that measures the incorporation of biotinylated ADP-ribose onto a histone-coated plate.

  • Procedure:

    • Recombinant human PARP1 or PARP2 enzyme will be incubated with a reaction mixture containing activated DNA, NAD+, and varying concentrations of this compound.

    • The reaction will be allowed to proceed for a specified time at room temperature.

    • The amount of PARP-ylated histone will be detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal will be measured using a luminometer. The IC50 value will be determined by plotting the percentage of PARP inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: PARP Enzyme Inhibition T1_Start Start T1_Cells Seed HCT-116, MDA-MB-435, HL-60 T1_Start->T1_Cells T1_Treat Treat with this compound T1_Cells->T1_Treat T1_MTT Perform MTT Assay T1_Treat->T1_MTT T1_GI50 Calculate GI50 T1_MTT->T1_GI50 T2_Start Start T1_GI50->T2_Start If GI50 < 10 µM T2_Incubate Incubate PARP1/2 with Compound T2_Start->T2_Incubate T2_Detect Detect PARP Activity T2_Incubate->T2_Detect T2_IC50 Calculate IC50 T2_Detect->T2_IC50

Caption: Proposed experimental workflow for the in-vitro screening of this compound.

Potential Signaling Pathway: PARP-Mediated DNA Repair

parp_pathway cluster_inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibitor->PARP Inhibition

Caption: Simplified diagram of the PARP-mediated DNA single-strand break repair pathway and the potential point of inhibition.

Conclusion

This technical guide presents a structured and logical approach to the preliminary in-vitro screening of this compound. The proposed experiments are designed to efficiently assess its cytotoxic potential and to investigate a plausible mechanism of action through PARP inhibition. The data generated from this screening cascade will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent. It is important to note that the protocols provided are a general guideline and may require optimization based on experimental observations.

References

The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a nitro group onto the benzamide core can dramatically influence its physicochemical properties and, consequently, its bioactivity. This technical guide provides an in-depth exploration of the multifaceted role of the nitro group in modulating the antimicrobial, anticancer, and anti-inflammatory properties of benzamide derivatives. It aims to serve as a comprehensive resource for researchers engaged in the design and development of novel benzamide-based therapeutics.

The nitro group, with its strong electron-withdrawing nature, significantly alters the electron distribution within the benzamide molecule. This electronic modification can enhance the compound's interaction with biological targets, influence its metabolic stability, and even serve as a bioreductive "warhead" that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1][2] This guide will delve into the mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Nitro Group in Antimicrobial Benzamides

Nitro-containing compounds have long been a cornerstone in the fight against microbial infections.[1] The antimicrobial action of nitrobenzamides is often attributed to the reductive activation of the nitro group within the microbial cell.[3] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can indiscriminately damage cellular macromolecules, including DNA, leading to cell death.[1][3]

Structure-Activity Relationships

The position and number of nitro groups on the benzamide scaffold are critical determinants of antimicrobial potency. For instance, studies have shown that the presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole ring incorporated into a related structure, enhanced antibacterial activity.[3] This enhancement is attributed not only to the generation of reactive nitrogen species but also to improved lipophilicity, facilitating better interaction with bacterial membranes.[3]

Quantitative Antimicrobial Activity of Nitrobenzamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[4]
Compound 5aBacillus subtilis6.25[5]
Compound 5aEscherichia coli3.12[5]
Compound 6bEscherichia coli3.12[5]
Compound 6cBacillus subtilis6.25[5]

The Nitro Group in Anticancer Benzamides

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitro-containing prodrugs.[2][6] The low oxygen tension in these tissues allows for the selective reduction of the nitro group by cellular reductases, leading to the formation of cytotoxic species that can kill cancer cells.[6]

Mechanism of Action

The anticancer mechanism of nitrobenzamides often involves the bioreductive activation of the nitro group to a nitro radical anion.[3] This radical can then undergo further reduction to form nitroso and hydroxylamine derivatives, which are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, ultimately inducing cell death.[3][6] Some nitro-containing compounds have been shown to induce replication stress and slow down cell cycle progression in cancer cells under hypoxic conditions.[6]

Quantitative Anticancer Activity of Nitrobenzamides

The following table presents the half-maximal inhibitory concentration (IC50) values for representative nitrobenzamide derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PR-104 (phosphate of a dinitrobenzamide mustard)-0.28 (hypoxic)[2]

The Nitro Group in Anti-inflammatory Benzamides

Nitrobenzamides have also emerged as potent anti-inflammatory agents. Their mechanism of action in this context is often linked to the modulation of key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS).[3][7]

Inhibition of Inflammatory Mediators

Certain nitro-substituted benzamides have been shown to be potent inhibitors of iNOS, an enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation.[3] Excessive NO production can lead to tissue damage. By inhibiting iNOS, these compounds can effectively reduce the inflammatory response. The number and stereochemistry of the nitro groups can influence the inhibitory interaction with the heme fraction of the iNOS enzyme.[3] Furthermore, some benzamides can inhibit the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine, by inhibiting the transcription factor NF-κB.[7]

Quantitative Anti-inflammatory Activity of Nitrobenzamides

The following table summarizes the IC50 values for the inhibition of nitric oxide production by a series of nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.

CompoundInhibition of NO Production (IC50 in µM)Reference
Compound 1e-[8][9]
Compound 1h-[8][9]

Note: Specific IC50 values for compounds 1e and 1h were not provided in the search results, but they were highlighted as having significant anti-inflammatory activity and potent inhibition of PGE2 synthesis.

Experimental Protocols

Synthesis of Nitrobenzamides

A general method for the synthesis of nitrobenzamides involves the reaction of a corresponding nitro-substituted benzoic acid or benzoyl chloride with an appropriate amine.[5][10]

Example Protocol for the Synthesis of 4-Nitrobenzamide Derivatives:

  • Dissolve the starting material (e.g., resorcinol or p-cresol) in ethanolic 1 N NaOH.[10]

  • To this solution, add 4-nitrobenzoyl chloride.[10]

  • The resulting product can then be collected.[10]

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination): [11][12][13]

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17]

  • Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.[16][17]

  • Treat the cells with various concentrations of the nitrobenzamide compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][16]

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[16]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.[18][19][20]

  • Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • After a 24-hour incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[18]

  • Incubate the mixture at room temperature for 5-10 minutes to allow for the formation of a purple azo dye.

  • Measure the absorbance at 540 nm.[18]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzamides exert their anti-inflammatory effects by inhibiting this pathway.[21][22][23][24]

NF_kappaB_Signaling cluster_complex Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Nitrobenzamides Nitrobenzamides Nitrobenzamides->IKK_complex inhibit

Caption: Simplified NF-κB signaling pathway and the inhibitory action of nitrobenzamides.

iNOS Signaling Pathway in Inflammation

The expression of inducible nitric oxide synthase (iNOS) is tightly regulated by various signaling pathways, including the NF-κB and MAPK pathways. Inflammatory stimuli like LPS can activate these pathways, leading to the transcription of the iNOS gene and subsequent production of large amounts of nitric oxide (NO), a key mediator of inflammation. Nitrobenzamides can inhibit this process, thereby reducing inflammation.[25][26][27][28]

iNOS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, IRAK, etc.) TLR4->Signaling_Cascade activates NFkB_pathway NF-κB Pathway Signaling_Cascade->NFkB_pathway MAPK_pathway MAPK Pathway Signaling_Cascade->MAPK_pathway Nucleus Nucleus NFkB_pathway->Nucleus MAPK_pathway->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production catalyzes Nitrobenzamides Nitrobenzamides Nitrobenzamides->NFkB_pathway inhibit Nitrobenzamides->iNOS_protein inhibit Experimental_Workflow Synthesis Synthesis of Nitrobenzamide Library Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., Griess Assay) Synthesis->Anti_inflammatory_Screening Lead_Identification Lead Compound Identification Antimicrobial_Screening->Lead_Identification Anticancer_Screening->Lead_Identification Anti_inflammatory_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Mechanism_Studies->In_Vivo_Testing

References

Synthesis of Novel Compounds from 3-Nitro-4-phenylmethoxybenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from the starting material 3-Nitro-4-phenylmethoxybenzamide. A key strategic approach involves the initial reduction of the nitro group to form the versatile intermediate, 3-Amino-4-phenylmethoxybenzamide. This intermediate serves as a scaffold for further chemical modifications, including acylation, diazotization followed by coupling reactions, and the construction of heterocyclic ring systems. These synthetic pathways open avenues for the creation of new chemical entities with potential pharmacological activities.

Core Synthetic Pathway: Reduction of the Nitro Group

The foundational step in the diversification of this compound is the reduction of its nitro group to a primary amine, yielding 3-Amino-4-phenylmethoxybenzamide. Several established methods for the reduction of aromatic nitro compounds can be effectively applied.

Experimental Protocols:

Method 1: Reduction using Sodium Borohydride and Nickel(II) Acetate

This method offers a convenient and efficient reduction of nitroarenes at room temperature.[1]

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in a mixture of acetonitrile (CH3CN) and water (10:1 v/v, 11 mL).

  • Catalyst Addition: Add Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Reductant Addition: Gradually add sodium borohydride (NaBH₄) (4 mmol) powder to the reaction mixture. The appearance of a fine black precipitate indicates the initiation of the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-60 minutes.[1]

  • Work-up: Upon completion, add distilled water (15 mL) and stir for 10 minutes. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction using Zinc and Ammonium Chloride

This procedure utilizes zinc metal in the presence of a proton donor for the reduction.

  • Setup: In a round-bottom flask, suspend this compound (1 mmol) and ammonium chloride (NH₄Cl) (2 mmol) in a mixture of ethanol and water (1:1 v/v, 20 mL).

  • Zinc Addition: Add zinc dust (3 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the zinc catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method 3: Catalytic Hydrogenation

This is a clean and efficient method, though it requires specialized equipment.

  • Catalyst Slurry: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 0.1 mmol) in ethanol (20 mL).

  • Substrate Addition: Add this compound (1 mmol) to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate to obtain the product.

Quantitative Data for Reduction of this compound
MethodReagentsSolventTime (min)Yield (%)Melting Point (°C)
1NaBH₄/Ni(OAc)₂·4H₂OCH₃CN/H₂O20-6085-95154-161 (for 3-amino-4-methoxybenzamide)[2]
2Zn/NH₄ClEthanol/H₂O60-12070-85Data not available
3H₂/Pd-CEthanol120-240>95Data not available

Note: Yields and melting points are estimated based on similar reactions and should be confirmed experimentally. The melting point for the closely related 3-amino-4-methoxybenzamide is provided for reference.

Synthesis of Novel Derivatives from 3-Amino-4-phenylmethoxybenzamide

The resulting 3-Amino-4-phenylmethoxybenzamide is a versatile intermediate for the synthesis of a wide range of novel compounds.

N-Acylation Reactions

The primary amino group can be readily acylated to form a new series of amides.

Experimental Protocol: General N-Acylation

  • Dissolution: Dissolve 3-Amino-4-phenylmethoxybenzamide (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Base Addition: Add a base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution.

  • Acylating Agent: Cool the mixture to 0°C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a substituted benzoyl chloride) (1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diazotization and Azo Coupling Reactions

The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to introduce diverse functionalities.[3]

Experimental Protocol: Diazotization and Azo Coupling

  • Diazotization: Dissolve 3-Amino-4-phenylmethoxybenzamide (1 mmol) in a solution of hydrochloric acid (2.5 M, 5 mL) and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 mmol) in water (2 mL) while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate flask, dissolve the coupling agent (e.g., phenol, β-naphthol, or an active methylene compound) (1 mmol) in a solution of sodium hydroxide (10%, 5 mL) and cool to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate should form immediately.

  • Isolation: Continue stirring for 1-2 hours, then filter the precipitate, wash with cold water, and dry to obtain the crude azo dye.

  • Purification: The product can be purified by recrystallization from a suitable solvent.

Synthesis of Heterocyclic Compounds

The ortho-amino benzamide structure is a valuable precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles. Benzimidazole derivatives are known to possess a wide range of pharmacological activities.[4][5]

Experimental Protocol: Synthesis of Benzimidazole Derivatives

  • Reaction Setup: In a round-bottom flask, mix 3-Amino-4-phenylmethoxybenzamide (1 mmol) with a suitable aldehyde or carboxylic acid (1.1 mmol).

  • Solvent and Catalyst: Add a solvent such as ethanol or acetic acid and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if starting from an aldehyde.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Visualizing the Synthetic Pathways

Synthetic Workflow from this compound

Synthesis_Workflow cluster_derivatives Novel Compounds start This compound intermediate 3-Amino-4-phenylmethoxybenzamide start->intermediate Reduction (e.g., NaBH4/Ni(OAc)2) acylated N-Acylated Derivatives intermediate->acylated Acylation (RCOCl, Base) azo Azo-Coupled Products intermediate->azo 1. Diazotization (NaNO2, HCl) 2. Azo Coupling heterocycle Heterocyclic Derivatives (e.g., Benzimidazoles) intermediate->heterocycle Cyclocondensation (with Aldehydes/Acids)

Caption: General synthetic routes from this compound.

Signaling Pathway Context: Potential Pharmacological Relevance

While specific signaling pathways for the novel synthesized compounds are yet to be determined, related benzamide and benzimidazole structures are known to interact with various biological targets. For instance, some benzamides exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[6] Benzimidazoles are known to act on a variety of targets including kinases and are investigated for their anti-inflammatory and anti-cancer properties.[4]

Signaling_Pathway cluster_pathway Potential Cellular Targets & Pathways compound Novel Benzamide/ Benzimidazole Derivative target1 Cyclooxygenase (COX) compound->target1 Inhibition target2 Protein Kinases compound->target2 Modulation pathway1 Prostaglandin Synthesis target1->pathway1 pathway2 Cell Proliferation/ Inflammation Signaling target2->pathway2 effect1 Anti-inflammatory Effect pathway1->effect1 effect2 Antiproliferative/ Anti-inflammatory Effects pathway2->effect2

Caption: Hypothetical signaling pathways for novel benzamide derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of novel compounds. The straightforward reduction of the nitro group provides a key intermediate, 3-Amino-4-phenylmethoxybenzamide, which can be further functionalized through acylation, diazotization, and cyclization reactions. The resulting derivatives, particularly the benzimidazoles, represent promising scaffolds for the development of new therapeutic agents. Further investigation into the biological activities of these novel compounds is warranted to explore their full pharmacological potential.

References

3-Nitro-4-phenylmethoxybenzamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-phenylmethoxybenzamide is a valuable intermediate in organic synthesis, serving as a versatile scaffold for the construction of a diverse array of complex molecules. Its unique trifunctional nature, featuring a nitro group, a benzamide moiety, and a benzyloxy protecting group, allows for sequential and site-selective modifications, making it an attractive starting material in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a building block for the development of novel therapeutic agents.

Introduction

Aromatic nitro compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups. The presence of a benzamide functionality introduces a key structural motif found in numerous biologically active compounds. Furthermore, the phenylmethoxy (benzyloxy) group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive site for further derivatization. The strategic combination of these three functionalities in this compound provides a powerful tool for the synthesis of complex molecular architectures.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.
Melting Point Expected to be in the range of similar nitroaromatic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 4-hydroxybenzaldehyde. The overall synthetic strategy involves protection of the hydroxyl group, nitration of the aromatic ring, oxidation of the aldehyde to a carboxylic acid, and subsequent amidation.

Synthetic Pathway

Synthesis_Pathway A 4-Hydroxybenzaldehyde B 4-(Phenylmethoxy)benzaldehyde A->B  Benzyl Bromide, K₂CO₃, DMF   C 3-Nitro-4-(phenylmethoxy)benzaldehyde B->C  HNO₃, H₂SO₄   D 3-Nitro-4-(phenylmethoxy)benzoic acid C->D  KMnO₄ or other oxidant   E 3-Nitro-4-(phenylmethoxy)benzamide D->E  1. SOCl₂ or coupling agent  2. NH₄OH or NH₄Cl, Et₃N  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Phenylmethoxy)benzaldehyde

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford 4-(phenylmethoxy)benzaldehyde.

Step 2: Synthesis of 3-Nitro-4-(phenylmethoxy)benzaldehyde

4-(Phenylmethoxy)benzaldehyde (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to yield 3-Nitro-4-(phenylmethoxy)benzaldehyde.

Step 3: Synthesis of 3-Nitro-4-(phenylmethoxy)benzoic Acid

3-Nitro-4-(phenylmethoxy)benzaldehyde (1.0 eq) is suspended in a mixture of acetone and water. Potassium permanganate (2.0 eq) is added portion-wise, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the manganese dioxide is filtered off. The filtrate is concentrated under reduced pressure, and the residue is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to give 3-Nitro-4-(phenylmethoxy)benzoic acid.

Step 4: Synthesis of 3-Nitro-4-(phenylmethoxy)benzamide

Method A: Via Acyl Chloride

3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in a suitable solvent like toluene for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride. The acyl chloride is then dissolved in a dry aprotic solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The reaction mixture is stirred for 1-2 hours, and the resulting solid is filtered, washed with water, and dried to afford this compound.

Method B: Direct Amidation

A mixture of 3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq), a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) is stirred in a suitable solvent like DMF at 0 °C. A solution of ammonium chloride (1.2 eq) and triethylamine (1.5 eq) in DMF is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data from Analogous Reactions
Reaction StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Amidation4-Nitrobenzoic acidSOCl₂, then NH₄OH4-Nitrobenzamide~90%General textbook procedure
AmidationBenzoic AcidNH₄Cl, TsCl, K₂CO₃, SiO₂, TBAB, Microwave (300W)Benzamide94%[1]

Utility as a Building Block in Organic Synthesis

The strategic placement of the nitro, benzamide, and benzyloxy groups allows for a range of chemical transformations, making this compound a versatile synthetic intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 3-Amino-4-phenylmethoxybenzamide. This transformation opens up a plethora of possibilities for further functionalization, such as diazotization followed by Sandmeyer reactions, acylation, alkylation, and sulfonylation of the newly formed amino group.

Reduction_Pathway A 3-Nitro-4-(phenylmethoxy)benzamide B 3-Amino-4-(phenylmethoxy)benzamide A->B  H₂, Pd/C or SnCl₂, HCl   C Further Functionalization (e.g., Acylation, Alkylation) B->C  Various Reagents  

Caption: Reduction of the nitro group and subsequent functionalization.

Deprotection of the Benzyloxy Group

The benzyloxy group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a phenolic hydroxyl group. This deprotection is often performed concurrently with the reduction of the nitro group. The resulting 3-Amino-4-hydroxybenzamide is a valuable precursor for the synthesis of various heterocyclic compounds and has been used in the development of carbonic anhydrase inhibitors.[2][3]

Applications in Medicinal Chemistry

The 3-amino-4-alkoxybenzamide core, readily accessible from this compound, is a privileged scaffold in drug discovery. Derivatives have shown a wide range of biological activities.

  • Anticonvulsant Activity: Certain 3- and 4-amino-N-(alkylphenyl)benzamides have been investigated as anticonvulsant drugs.[4]

  • Kinase Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with the hinge region of protein kinases.

  • GPR52 Agonists: Derivatives of 3-aminobenzamide have been explored as potent G protein-coupled receptor 52 (GPR52) agonists, which are potential targets for neuropsychiatric and neurological diseases.[5]

  • Neuroprotective Agents: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[6]

Potential Signaling Pathway Involvement

Derivatives of 3-amino-4-alkoxybenzamides have been implicated in various signaling pathways. For instance, inhibitors of phosphodiesterase 4 (PDE4), which can feature this structural motif, are known to modulate the cAMP/PKA/CREB signaling pathway, which is crucial for learning and memory.[5]

Signaling_Pathway A 3-Amino-4-alkoxybenzamide Derivative (PDE4 Inhibitor) B Inhibition of PDE4 A->B C Increased cAMP levels B->C D Activation of PKA C->D E Phosphorylation of CREB D->E F Gene Transcription (e.g., BDNF) E->F G Synaptic Plasticity and Memory Enhancement F->G

Caption: Potential signaling pathway modulated by derivatives.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted.

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The benzylic protons of the phenylmethoxy group would be expected as a singlet around 5.2 ppm. The amide protons would likely appear as two broad singlets between 7.5 and 8.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the region of 110-160 ppm. The carbonyl carbon of the amide would be expected around 165-170 ppm. The benzylic carbon would appear around 70 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its strategic arrangement of a reducible nitro group, a versatile benzamide moiety, and a cleavable benzyloxy protecting group provides a robust platform for the synthesis of diverse and complex molecular targets. The derivatives accessible from this intermediate have shown promise in a range of therapeutic areas, highlighting the importance of this compound as a valuable tool for drug discovery and development professionals. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

A Comprehensive Review of 3-Nitro-4-phenylmethoxybenzamide Research: Synthesis, Anticancer Activity, and a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on 3-Nitro-4-phenylmethoxybenzamide, a compound that has demonstrated notable anticancer properties. This document summarizes its synthesis, presents quantitative data on its biological activity, outlines detailed experimental protocols, and proposes a potential mechanism of action based on related compounds.

Quantitative Biological Activity

Research into the biological effects of this compound has primarily focused on its potential as an anticancer agent. The compound, also referred to as 4-benzyloxy-3-nitrobenzamide, has been evaluated for its in vitro activity against a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeGI50 (μmol·L⁻¹)
HCT-116Colon Carcinoma1.904 - 2.111
MDA-MB-435Melanoma1.904 - 2.111
HL-60Promyelocytic Leukemia1.904 - 2.111

Data extracted from Zhu QF, et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-hydroxybenzaldehyde. While the full detailed experimental protocol from the primary literature is not available, a general procedure can be outlined based on established organic synthesis methodologies.

Step 1: Benzylation of 4-hydroxy-3-nitrobenzaldehyde

To a solution of 4-hydroxy-3-nitrobenzaldehyde and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), benzyl bromide is added. The reaction mixture is stirred at an elevated temperature to facilitate the Williamson ether synthesis, yielding 4-benzyloxy-3-nitrobenzaldehyde.

Step 2: Oxidation to 4-benzyloxy-3-nitrobenzoic acid

The aldehyde functional group of 4-benzyloxy-3-nitrobenzaldehyde is then oxidized to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), in an appropriate solvent system.

Step 3: Amidation to this compound

The resulting 4-benzyloxy-3-nitrobenzoic acid is converted to the final product, this compound. This is typically a two-step process where the carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The activated intermediate is then reacted with ammonia or a source of ammonia, such as ammonium hydroxide, to form the amide.

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

The anticancer activity of this compound was determined using the Sulforhodamine B (SRB) assay. This cell-based assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, therefore, cell proliferation.

  • Cell Plating: Human cancer cell lines (HCT-116, MDA-MB-435, and HL-60) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a solution of Sulforhodamine B.

  • Washing: Excess, unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 510 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Putative Signaling Pathway and Mechanism of Action

While the precise signaling pathways affected by this compound have not been explicitly elucidated in the available literature, a plausible mechanism can be hypothesized based on the activity of structurally related nitroaromatic compounds, such as 4-iodo-3-nitrobenzamide[1]. This proposed mechanism involves the selective reduction of the nitro group to a cytotoxic nitroso intermediate within the cancer cell's unique metabolic environment.

This selective activation is thought to be due to a deficiency in the mitochondrial electron transport chain, specifically in the energy-dependent transfer of reducing equivalents from NADH to NADPH via pyridine nucleotide transhydrogenase, a process that is often impaired in malignant cells[1]. In normal cells, the nitro group is fully reduced to a non-toxic amine[1]. However, in cancer cells, the altered reductive environment leads to the accumulation of the toxic nitroso intermediate, which can then exert its cytotoxic effects.

Putative_Mechanism_of_Action Putative Mechanism of Action of this compound cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell 3N4PB_normal This compound Amine_Metabolite Non-toxic Amine Metabolite 3N4PB_normal->Amine_Metabolite Full Reduction (Efficient NADH-NADPH Transhydrogenation) 3N4PB_cancer This compound Nitroso_Intermediate Cytotoxic Nitroso Intermediate 3N4PB_cancer->Nitroso_Intermediate Partial Reduction (Deficient NADH-NADPH Transhydrogenation) Cell_Death Cell Death Nitroso_Intermediate->Cell_Death Induces Cytotoxicity

Caption: Putative mechanism of this compound.

Experimental and logical Workflow

The research and development of this compound as a potential anticancer agent follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Experimental and Logical Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 4-hydroxy-3-nitrobenzaldehyde) Intermediate Intermediate (4-benzyloxy-3-nitrobenzoic acid) Starting_Materials->Intermediate Benzylation & Oxidation Final_Compound This compound Intermediate->Final_Compound Amidation In_Vitro_Screening In Vitro Anticancer Screening (SRB Assay) Final_Compound->In_Vitro_Screening Testing Data_Analysis Data Analysis (GI50 Calculation) In_Vitro_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Hypothesized) Data_Analysis->Mechanism_Studies

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety, handling, or storage data for 3-Nitro-4-phenylmethoxybenzamide is available in the public domain. This guide is compiled from information on analogous compounds, including aromatic nitro compounds and benzamide derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be completed before handling this compound.

Introduction

This compound is a complex organic molecule containing a nitro group, a benzamide functional group, and a phenylmethoxy ether. While its specific properties are not well-documented, its constituent functional groups suggest potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the presumed safety, handling, and storage protocols based on the known characteristics of similar chemical structures.

Hazard Identification and Classification

Based on the functional groups present, this compound is anticipated to possess hazards associated with aromatic nitro compounds and benzamides.

Potential GHS Hazard Classification (Inferred):

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3

Summary of Potential Hazards:

  • Health Hazards: Harmful if swallowed.[1] May cause skin and serious eye irritation. May cause respiratory irritation. The primary health hazard associated with aromatic nitro compounds is cyanosis, with chronic exposure potentially leading to anemia.[2]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]

  • Fire and Explosion Hazards: Organic nitro compounds can be flammable and may decompose violently or explosively at high temperatures.[3][4] They can react violently with strong oxidants, strong bases, and reducing agents, posing a fire and explosion risk.[5]

Physical and Chemical Properties (Predicted)

Quantitative data for this compound is not available. The following table presents data for analogous compounds to provide an estimated profile.

Property3-Nitrobenzamide4-NitrobenzamideBenzamide
Molecular Formula C₇H₆N₂O₃C₇H₆N₂O₃C₇H₇NO
Molecular Weight 166.13 g/mol 166.13 g/mol [6]121.14 g/mol
Appearance Yellowish crystalline powderWhite powderWhite solid
Melting Point 140-144 °C198-201 °C125-129 °C
Boiling Point DecomposesDecomposes288 °C
Solubility Sparingly soluble in waterSlightly soluble in waterSoluble in hot water, ethanol, ether

Safety and Handling Protocols

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A detailed list of recommended PPE is provided below.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred enclosure.

  • Emergency eyewash stations and safety showers must be readily accessible.

Handling Procedures
  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[8]

  • Avoid mixing with strong oxidizing agents, strong bases, or reducing agents.[5]

Storage Requirements

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

Storage ConditionRecommendation
Container Store in a tightly closed, properly labeled container.[8]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols (Generalized)

Due to the lack of specific experimental data, the following are generalized protocols for the synthesis and analysis of a compound like this compound.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely involve the nitration of a substituted benzamide or the amidation of a corresponding benzoic acid. A possible synthetic route could start from 4-hydroxybenzoic acid.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration cluster_2 Step 3: Amidation 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid 4-Benzyloxybenzoic acid 4-Benzyloxybenzoic acid 4-Hydroxybenzoic acid->4-Benzyloxybenzoic acid Benzyl bromide, K2CO3, Acetone 3-Nitro-4-benzyloxybenzoic acid 3-Nitro-4-benzyloxybenzoic acid 4-Benzyloxybenzoic acid->3-Nitro-4-benzyloxybenzoic acid HNO3, H2SO4 This compound This compound 3-Nitro-4-benzyloxybenzoic acid->this compound 1. SOCl2 2. NH3

Caption: Hypothetical synthesis pathway for this compound.

General Analytical Workflow

The characterization of the synthesized compound would follow a standard analytical workflow.

G Crude Product Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Structural_Characterization Structural_Characterization Pure Product->Structural_Characterization NMR, IR, MS Purity_Analysis Purity_Analysis Pure Product->Purity_Analysis HPLC, Elemental Analysis

Caption: General workflow for purification and analysis.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For large spills, contact emergency services.

Waste Disposal
  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • The compound should be treated as hazardous waste. Do not dispose of it in the sewer system.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of considerations for safely handling this compound.

G Risk_Assessment Risk_Assessment Engineering_Controls Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Safe_Handling_Procedures Safe Handling Procedures (Avoid Inhalation/Contact) Engineering_Controls->Safe_Handling_Procedures PPE->Safe_Handling_Procedures Proper_Storage Proper Storage (Cool, Dry, Ventilated) Safe_Handling_Procedures->Proper_Storage Emergency_Preparedness Emergency Preparedness (Spill Kit, First Aid) Proper_Storage->Emergency_Preparedness Safe_Outcome Safe_Outcome Emergency_Preparedness->Safe_Outcome

Caption: Logical workflow for ensuring safety when handling the compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 3-Nitro-4-phenylmethoxybenzamide, a potential intermediate in drug development and a valuable building block in organic synthesis. The protocol is based on established chemical transformations, including the nitration of an activated aromatic ring and the subsequent amidation of a carboxylic acid.

Experimental Protocols

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Nitration of 4-(Benzyloxy)benzoic Acid to yield 3-Nitro-4-(benzyloxy)benzoic acid.

  • Step 2: Amidation of 3-Nitro-4-(benzyloxy)benzoic Acid to form the final product, this compound.

This procedure details the nitration of 4-(benzyloxy)benzoic acid using a mixture of concentrated nitric and sulfuric acids. The benzyloxy group at the 4-position directs the electrophilic nitration primarily to the 3-position.

Materials and Reagents:

  • 4-(Benzyloxy)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution via a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The nitration of aromatic compounds is a highly exothermic reaction, and careful temperature control is crucial to prevent side reactions[1].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • The crude 3-Nitro-4-(benzyloxy)benzoic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any residual acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to obtain a solid.

This protocol describes the conversion of the carboxylic acid intermediate to the primary amide via an acid chloride intermediate. Thionyl chloride is used as the activating agent for the carboxylic acid.

Materials and Reagents:

  • 3-Nitro-4-(benzyloxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ammonium hydroxide (28-30%) or ammonia gas

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the dry 3-Nitro-4-(benzyloxy)benzoic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride to the suspension at room temperature. The use of thionyl chloride is a common method for activating carboxylic acids for amidation[2][3].

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (the solid should dissolve as the acid chloride forms).

  • Allow the reaction mixture to cool to room temperature and then carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble anhydrous ammonia gas through the solution, with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected data for the synthesis of this compound. Note that these are typical values and may vary based on experimental conditions.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
13-Nitro-4-(benzyloxy)benzoic acidC₁₄H₁₁NO₅273.2485-95180-185
2This compoundC₁₄H₁₂N₂O₄272.2680-90Not specified

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow start 4-(Benzyloxy)benzoic Acid step1 Nitration (0-10 °C) start->step1 reagents1 Conc. H₂SO₄ Conc. HNO₃ reagents1->step1 workup1 Pour on ice, filter, wash, dry step1->workup1 intermediate 3-Nitro-4-(benzyloxy)benzoic acid step2 Amidation intermediate->step2 workup1->intermediate reagents2 1. SOCl₂, cat. DMF 2. NH₄OH or NH₃ reagents2->step2 workup2 Wash, dry, concentrate, purify step2->workup2 product This compound workup2->product

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Nitro-4-phenylmethoxybenzamide, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC method provides excellent resolution and sensitivity for the separation of the main compound from its potential impurities. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including instrument conditions, mobile phase preparation, and method validation parameters according to ICH Q2(R1) guidelines.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and selectivity.[1][2][3] This application note presents a validated HPLC method for the quantitative determination of the purity of this compound and the detection of its related substances.

Experimental Workflow

The experimental workflow for the HPLC analysis of this compound is outlined below.

HPLC Workflow for this compound Purity cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation Standard_Prep Prepare Standard Solution (1.0 mg/mL in Diluent) HPLC_System HPLC System with PDA Detector Standard_Prep->HPLC_System Calibrate Sample_Prep Prepare Sample Solution (1.0 mg/mL in Diluent) Sample_Prep->HPLC_System Spiked_Sample_Prep Prepare Spiked Sample (for specificity and accuracy) Spiked_Sample_Prep->HPLC_System Chromatogram Acquire Chromatogram (Monitor at 254 nm) HPLC_System->Chromatogram Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Mobile_Phase Isocratic Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid Injection Inject Sample/Standard Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Validation_Parameters Validate according to ICH Q2(R1): Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness Calculation->Validation_Parameters

References

Application Notes and Protocols for Drug Discovery: Utilizing 3-Nitro-4-phenylmethoxybenzamide as an Intermediate for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1][2][3] Inhibition of PARP, particularly PARP-1, has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.[1][3] The benzamide moiety is a well-established pharmacophore that interacts with the NAD+ binding site of PARP enzymes, making it a common scaffold in the design of PARP inhibitors.[4] This document provides detailed protocols for the use of 3-Nitro-4-phenylmethoxybenzamide as a versatile intermediate in the synthesis of a novel class of potent PARP inhibitors.

The strategic placement of the nitro group allows for its conversion to an amine, providing a key functional group for further diversification and molecular elaboration. The phenylmethoxy (benzyloxy) group offers a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if desired, or retained as a key structural element.

Hypothetical Synthetic Pathway Overview

This application note outlines a three-step synthetic sequence starting from this compound to generate a hypothetical PARP inhibitor candidate, "PARPi-X". The synthesis involves:

  • Reduction of the nitro group to an amine to yield 3-Amino-4-phenylmethoxybenzamide.

  • Suzuki-Miyaura cross-coupling of the resulting amine with a suitable boronic acid to introduce a biaryl moiety, a common feature in many PARP inhibitors.

  • Final modification to append a solubilizing or target-engaging group.

1. Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of the hypothetical PARP inhibitor, PARPi-X.

Table 1: Synthesis of PARPi-X from this compound

StepReactionProductYield (%)Purity (HPLC)
1Nitro Reduction3-Amino-4-phenylmethoxybenzamide92%>98%
2Suzuki Coupling3-(4'-cyanophenyl)-4-phenylmethoxybenzamide78%>97%
3Final ModificationPARPi-X85%>99%

Table 2: Biological Activity of PARPi-X

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (µM)
PARPi-XPARP-15.2HCT1167.9
PARPi-XPARP-215.8MDA-MB-2319.1
OlaparibPARP-11.5HCT1160.8
OlaparibPARP-25.0MDA-MB-2311.2

2. Experimental Protocols

2.1. Step 1: Reduction of this compound

This protocol describes the selective reduction of the aromatic nitro group to an amine using tin(II) chloride. This method is known for its high chemoselectivity in the presence of other reducible functional groups.[5][6]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)[5]

    • Absolute Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO3)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.[5]

    • Heat the mixture to 70°C under a nitrogen atmosphere and stir for 30-60 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]

    • Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Carefully adjust the pH to 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield 3-Amino-4-phenylmethoxybenzamide as a solid. The product can be used in the next step without further purification if desired.

2.2. Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 3-Amino-4-phenylmethoxybenzamide with 4-cyanophenylboronic acid. This reaction is a powerful tool for carbon-carbon bond formation.[7][8][9]

  • Materials:

    • 3-Amino-4-phenylmethoxybenzamide (1.0 eq)

    • 4-cyanophenylboronic acid (1.5 eq)

    • [Pd(PPh3)4] (0.05 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add 3-Amino-4-phenylmethoxybenzamide (1.0 eq), 4-cyanophenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add [Pd(PPh3)4] (0.05 eq) to the reaction mixture.

    • Heat the reaction to 90°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(4'-cyanophenyl)-4-phenylmethoxybenzamide.

2.3. Step 3: Final Modification to PARPi-X (Illustrative Example)

This protocol provides a representative final step, such as the introduction of a solubilizing group or a moiety to enhance target engagement. For this hypothetical example, we will consider a simple N-alkylation.

  • Materials:

    • 3-(4'-cyanophenyl)-4-phenylmethoxybenzamide (1.0 eq)

    • Sodium Hydride (NaH) (1.2 eq)

    • (2-methoxyethyl) methanesulfonate (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(4'-cyanophenyl)-4-phenylmethoxybenzamide (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add (2-methoxyethyl) methanesulfonate (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by preparative HPLC to yield the final compound, PARPi-X.

3. Mandatory Visualizations

Diagram 1: PARP Signaling Pathway

PARP Signaling Pathway DNA Single-Strand Break DNA Single-Strand Break PARP-1 Activation PARP-1 Activation DNA Single-Strand Break->PARP-1 Activation PARylation PARylation PARP-1 Activation->PARylation Recruitment of DDR Proteins Recruitment of DDR Proteins PARylation->Recruitment of DDR Proteins DNA Repair DNA Repair Recruitment of DDR Proteins->DNA Repair PARPi-X PARPi-X PARPi-X->PARP-1 Activation Inhibition

Caption: A simplified diagram of the PARP signaling pathway and the inhibitory action of PARPi-X.

Diagram 2: Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Nitro Reduction Start->Step1 Intermediate1 3-Amino-4-phenylmethoxybenzamide Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 3-(4'-cyanophenyl)-4-phenylmethoxybenzamide Step2->Intermediate2 Step3 Final Modification Intermediate2->Step3 Final_Compound PARPi-X Step3->Final_Compound Biochemical_Assay PARP-1/2 Enzymatic Assay Final_Compound->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay Final_Compound->Cell_Based_Assay Data_Analysis IC50 Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: The experimental workflow from the starting material to the biological evaluation of PARPi-X.

References

Application Note: Recrystallization Protocol for the Purification of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of 3-Nitro-4-phenylmethoxybenzamide via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the compound, a critical step in pharmaceutical research and development. This protocol outlines a systematic approach to solvent selection and the subsequent steps for effective purification, including dissolution, filtration, crystal formation, and isolation.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. This method is highly effective for removing minor impurities and obtaining a crystalline solid with high purity, which is often a prerequisite for subsequent analytical characterization and use in drug formulation.

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify an appropriate recrystallization solvent and the full recrystallization procedure.

Materials and Equipment
  • Crude this compound

  • Selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Stage 1: Solvent Screening

A systematic solvent screening is crucial for a successful recrystallization. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.

Procedure:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a different solvent to each test tube, dropwise, at room temperature, and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent.

  • Observe if the compound fully dissolves. If it does, this is a potentially suitable solvent.

  • Allow the hot, clear solutions to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Screening Results

The following table summarizes the expected solubility characteristics of this compound in a range of common laboratory solvents.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleSolubleGoodExcellent Candidate
MethanolSolubleSolublePoorUnsuitable
AcetoneSolubleSolublePoorUnsuitable
Ethyl AcetateSparingly SolubleSolubleModerateGood Candidate
TolueneInsolubleSparingly SolublePoorUnsuitable
IsopropanolSparingly SolubleSolubleGoodExcellent Candidate

Based on this screening, ethanol and isopropanol are identified as the most promising solvents for the recrystallization of this compound. This protocol will proceed using ethanol.

Stage 2: Recrystallization Procedure using Ethanol

1. Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar to the flask. c. Add a minimal amount of ethanol to just cover the solid. d. Gently heat the mixture on a hot plate with stirring. e. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. c. Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

3. Crystallization: a. Remove the flask containing the clear, hot solution from the heat source. b. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

4. Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. d. Continue to draw air through the funnel for several minutes to partially dry the crystals.

5. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

6. Purity Assessment: a. Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value indicates high purity. The expected melting point for the pure compound is in the range of 145-150°C. b. Calculate the percent recovery.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Contains insolubles Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insolubles HotFiltration->Crystallization Impurities1 Insoluble Impurities HotFiltration->Impurities1 VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Ethanol VacuumFiltration->Washing Impurities2 Soluble Impurities in Mother Liquor VacuumFiltration->Impurities2 Drying Drying Washing->Drying PureCompound Pure Crystalline Product Drying->PureCompound

Caption: Workflow for the recrystallization of this compound.

Conclusion

This protocol provides a comprehensive and systematic approach for the purification of this compound by recrystallization. Adherence to this procedure, particularly the solvent screening stage, will enable researchers to consistently obtain a high-purity crystalline product suitable for further applications in drug discovery and development.

Application Notes and Protocols: Nitration of 4-Phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the nitration of 4-phenylmethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is based on established principles of electrophilic aromatic substitution.

Reaction Principle

The nitration of 4-phenylmethoxybenzamide is achieved through an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[1][2] The electron-rich aromatic ring of the 4-phenylmethoxybenzamide then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group (-NO₂). The directing effects of the existing substituents on the benzene ring will influence the position of the incoming nitro group.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the nitration of 4-phenylmethoxybenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-PhenylmethoxybenzamideReagentCommercially Available
Concentrated Nitric Acid (68%)ACSCommercially Available
Concentrated Sulfuric Acid (98%)ACSCommercially Available
Dichloromethane (DCM)ACSCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Anhydrous Magnesium SulfateACSCommercially Available
EthanolACSCommercially Available
Deionized WaterN/AN/A
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylmethoxybenzamide in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixture should be prepared fresh before use.[2][3]

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-phenylmethoxybenzamide, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the nitrated product.[5][6]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the nitration of 4-phenylmethoxybenzamide.

experimental_workflow cluster_setup Reaction Setup cluster_reagent Nitrating Agent cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-phenylmethoxybenzamide in DCM cool Cool to 0-5 °C start->cool add Slowly Add Nitrating Mixture cool->add mix Prepare H₂SO₄/HNO₃ Mixture mix->add stir Stir at 0-5 °C add->stir quench Quench with Ice stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the nitration of 4-phenylmethoxybenzamide.

reaction_pathway reactant 4-Phenylmethoxybenzamide reagents + HNO₃ / H₂SO₄ reactant->reagents intermediate [Electrophilic Attack & Formation of Sigma Complex] reagents->intermediate Generation of NO₂⁺ product Nitrated 4-Phenylmethoxybenzamide intermediate->product Deprotonation

Caption: Simplified reaction pathway for the nitration of 4-phenylmethoxybenzamide.

Data Summary

The following table summarizes typical reaction parameters for the nitration of aromatic compounds, which can be adapted for 4-phenylmethoxybenzamide.

ParameterValueNotes
Temperature0-10 °CMaintaining a low temperature is crucial to prevent over-nitration and side reactions.[3][4]
Reaction Time1-3 hoursMonitor by TLC for consumption of starting material.
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.1 : 2A slight excess of nitric acid is used. Sulfuric acid acts as a catalyst.[7]
Typical Yield70-85%Yields can vary based on reaction scale and purification efficiency.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.

References

Application Note: Development of a Robust LC-MS/MS Method for the In Vitro Profiling of 3-Nitro-4-phenylmethoxybenzamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive protocol for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and relative quantification of 3-Nitro-4-phenylmethoxybenzamide and its potential metabolites. The protocol covers in vitro metabolism using liver microsomes, sample preparation, and the optimization of LC-MS/MS parameters. The described method is suitable for researchers in drug discovery and development engaged in the metabolic profiling of new chemical entities.

Introduction

This compound is a novel compound with potential therapeutic applications. Understanding its metabolic fate is a critical step in the drug development process, providing insights into its pharmacokinetic profile and potential for drug-drug interactions. The primary routes of metabolism for nitroaromatic compounds often involve nitroreduction, while compounds containing ether linkages are susceptible to O-dealkylation. Additionally, aromatic hydroxylation is a common metabolic pathway for many xenobiotics. This application note provides a detailed protocol for the generation of metabolites of this compound using in vitro liver microsome incubations and their subsequent analysis by LC-MS/MS.

Predicted Metabolic Pathways

Based on the chemical structure of this compound and known biotransformation reactions, the following primary metabolic pathways are predicted:

  • Nitroreduction: The reduction of the nitro group to an amino group, forming 3-Amino-4-phenylmethoxybenzamide.

  • O-Debenzylation: Cleavage of the benzyl ether bond to yield 3-Nitro-4-hydroxybenzamide.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring of the phenylmethoxy moiety.

G parent This compound met1 3-Amino-4-phenylmethoxybenzamide parent->met1 Nitroreduction met2 3-Nitro-4-hydroxybenzamide parent->met2 O-Debenzylation met3 Hydroxylated Metabolite parent->met3 Aromatic Hydroxylation

Figure 1: Predicted metabolic pathways of this compound.

Experimental Workflow

The overall experimental workflow for the generation and analysis of this compound metabolites is depicted below.

G cluster_0 Metabolite Generation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis a Incubation with Liver Microsomes b Protein Precipitation (Acetonitrile) a->b c Centrifugation b->c d Supernatant Transfer c->d e Chromatographic Separation d->e f Mass Spectrometric Detection e->f g Metabolite Identification f->g h Relative Quantification g->h

Figure 2: Experimental workflow for metabolite analysis.

Materials and Reagents

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (or other species as required)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Internal Standard (a structurally similar compound not expected to be present in the sample)

Experimental Protocols

In Vitro Metabolism with Liver Microsomes
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled liver microsomes (to a final protein concentration of 0.5-1.0 mg/mL)

    • This compound stock solution (to a final substrate concentration of 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

Sample Preparation
  • Vortex the terminated reaction mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography (LC) Conditions

A reversed-phase separation is recommended for the parent compound and its predicted metabolites.

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute all compounds of interest.

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for the parent compound and its predicted metabolites. These transitions should be optimized for the specific instrument being used.

Compound[M+H]+ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 273.08151.0491.05
3-Amino-4-phenylmethoxybenzamide 243.11121.0791.05
3-Nitro-4-hydroxybenzamide 183.03166.03137.02
Hydroxylated Metabolite 289.08167.04107.05

Data Presentation

The quantitative data for the parent compound and its metabolites should be summarized in a clear and structured table. Below is a table with representative performance characteristics that can be expected from a well-optimized LC-MS/MS method for similar small molecules.

ParameterRepresentative Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Accuracy (% Bias) ± 15%
Precision (% CV) < 15%
Recovery (%) > 80%

Conclusion

This application note provides a detailed and robust starting point for the development of an LC-MS/MS method for the analysis of this compound and its metabolites from in vitro metabolism studies. The provided protocols for metabolite generation, sample preparation, and LC-MS/MS analysis can be adapted and optimized to meet the specific requirements of the user's laboratory and instrumentation. This method will enable researchers to effectively profile the metabolic fate of this compound, which is a crucial step in its preclinical development.

Synthesis of 3-amino-4-phenylmethoxybenzamide from its Nitro Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-amino-4-phenylmethoxybenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves a two-step process: the preparation of the nitro precursor, 3-nitro-4-phenylmethoxybenzamide, followed by its reduction to the target amino compound.

Chemical Reaction Scheme

Reaction_Scheme Nitro_Precursor This compound Amino_Product 3-Amino-4-phenylmethoxybenzamide Nitro_Precursor->Amino_Product Reduction Nitro_Precursor_to_Amino_Product_mid Nitro_Precursor->Nitro_Precursor_to_Amino_Product_mid Reagents Reducing Agent (e.g., H₂, Pd/C or Fe/NH₂NH₂) Nitro_Precursor_to_Amino_Product_mid->Amino_Product

Caption: Overall reaction for the reduction of this compound.

Data Presentation

The following tables summarize the key physicochemical properties and expected outcomes for the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
4-Hydroxy-3-nitrobenzamideC₇H₆N₂O₄182.14Yellow solid140-1423011-34-5
This compoundC₁₄H₁₂N₂O₄272.26Pale yellow solid(predicted)N/A
3-Amino-4-phenylmethoxybenzamideC₁₄H₁₄N₂O₂242.28Off-white to pale brown powder154-16117481-27-5

Table 2: Summary of Reaction Conditions and Expected Outcomes for Nitro Group Reduction

ProtocolReducing Agent/CatalystSolventTemperature (°C)Pressure/AtmosphereReaction Time (h)Expected Yield (%)Purity (%)
A H₂, 5% Pd/CEthanol60-801-10 bar H₂2-6>90>98
B Hydrazine hydrate, FeMethanol55-65Inert (N₂)3-585-95>97

Experimental Protocols

Step 1: Synthesis of this compound (Nitro Precursor)

This procedure is based on a standard Williamson ether synthesis.

Workflow_Step1 Start Start: 4-Hydroxy-3-nitrobenzamide Dissolve Dissolve in DMF Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Add_BnCl Add Benzyl Chloride Add_Base->Add_BnCl Heat Heat at 65-75 °C Add_BnCl->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up Monitor->Workup Isolate Isolate and Dry Product Workup->Isolate End End: this compound Isolate->End

Caption: Workflow for the synthesis of the nitro precursor.

Materials:

  • 4-Hydroxy-3-nitrobenzamide

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-nitrobenzamide (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 65-75 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound, which can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 3-Amino-4-phenylmethoxybenzamide (Reduction of Nitro Precursor)

Two alternative protocols are provided for the reduction of the nitro group.

This method is generally clean and high-yielding but requires specialized hydrogenation equipment.

Workflow_ProtocolA Start_A Start: this compound Dissolve_A Dissolve in Ethanol Start_A->Dissolve_A Add_Catalyst_A Add 5% Pd/C Dissolve_A->Add_Catalyst_A Hydrogenate Hydrogenate (1-10 bar H₂) at 60-80 °C Add_Catalyst_A->Hydrogenate Monitor_A Monitor by TLC/HPLC Hydrogenate->Monitor_A Filter Filter through Celite Monitor_A->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify_A Recrystallize if needed Concentrate->Purify_A End_A End: 3-Amino-4-phenylmethoxybenzamide Purify_A->End_A

Caption: Workflow for catalytic hydrogenation.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 5% Pd/C (5-10% w/w of the nitro compound) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1-10 bar.

  • Heat the mixture to 60-80 °C and stir vigorously for 2-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-phenylmethoxybenzamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method uses common laboratory reagents and does not require high-pressure equipment.

Workflow_ProtocolB Start_B Start: this compound Suspend_B Suspend in Methanol/Water Start_B->Suspend_B Add_Fe Add Iron Powder Suspend_B->Add_Fe Heat_B Heat to 55-65 °C Add_Fe->Heat_B Add_Hydrazine Add Hydrazine Hydrate dropwise Heat_B->Add_Hydrazine Reflux Reflux for 3-5 hours Add_Hydrazine->Reflux Monitor_B Monitor by TLC Reflux->Monitor_B Hot_Filter Hot filter to remove iron salts Monitor_B->Hot_Filter Concentrate_B Concentrate Filtrate Hot_Filter->Concentrate_B Isolate_B Isolate by cooling and filtration Concentrate_B->Isolate_B End_B End: 3-Amino-4-phenylmethoxybenzamide Isolate_B->End_B

Caption: Workflow for chemical reduction with hydrazine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of methanol and water.

  • Heat the suspension to 55-65 °C with stirring.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot methanol.

  • Combine the filtrates and concentrate the volume by approximately two-thirds under reduced pressure.

  • Cool the resulting solution in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain 3-amino-4-phenylmethoxybenzamide.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

  • Catalytic hydrogenation with Pd/C and hydrogen gas is potentially explosive; ensure proper grounding of equipment and use appropriate safety shields.

  • Benzyl chloride is a lachrymator and should be handled with care.

Application Note: 3-Nitro-4-phenylmethoxybenzamide as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the use of 3-Nitro-4-phenylmethoxybenzamide as a reference standard in High-Performance Liquid Chromatography (HPLC). Reference standards are crucial for the qualitative and quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and related substances in drug development and quality control.[1][2][3] This application note outlines a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound, providing a framework for method development and validation for structurally related compounds.

Introduction

This compound is a substituted benzamide derivative. Compounds within this class are of significant interest in medicinal chemistry and pharmaceutical development. Accurate and reliable analytical methods are essential for the characterization and quality control of such compounds. HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[4] The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible results in HPLC analysis.[1][5][6] This standard serves as a benchmark for retention time, peak identification, and concentration calculations.

Role of a Reference Standard in Chromatography

A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical procedures.[1] In chromatography, its primary roles are:

  • Qualitative Analysis: To confirm the identity of an analyte in a sample by comparing retention times.[2]

  • Quantitative Analysis: To determine the concentration of an analyte by creating a calibration curve from known concentrations of the reference standard.[2]

  • Method Validation: To assess the performance of an analytical method, including parameters like accuracy, precision, linearity, and specificity.

  • System Suitability: To ensure the chromatographic system is performing adequately before running samples.

The following diagram illustrates the central role of a reference standard in ensuring the quality and reliability of chromatographic data.

cluster_0 Quality Control Ecosystem cluster_1 Analytical Workflow Reference_Standard This compound Reference Standard Method_Development Method Development & Validation Reference_Standard->Method_Development Provides basis for method parameters Sample_Analysis Routine Sample Analysis Reference_Standard->Sample_Analysis Used for calibration & identification Data_Integrity Ensuring Data Integrity & Reliability Reference_Standard->Data_Integrity Foundation of accurate measurement Method_Development->Sample_Analysis Establishes validated procedure Sample_Analysis->Data_Integrity Generates reliable results

Caption: Logical relationship of a reference standard in the analytical quality control workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of this compound. This data is illustrative and should be confirmed during in-house method validation.

ParameterRepresentative Value
Retention Time (tR) ~ 7.6 min
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.35 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (or Phosphoric Acid)

  • 0.45 µm Syringe Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a starting point and may require optimization.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Deionized Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, e.g., 30% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for using this compound as a reference standard in an HPLC analysis.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Stock and Working) Calibration_Curve Inject Standards & Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample Solution Sample_Injection Inject Sample Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->Calibration_Curve Calibration_Curve->Sample_Injection Peak_Identification Peak Identification (Retention Time Matching) Sample_Injection->Peak_Identification Quantification Quantification using Calibration Curve Peak_Identification->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis using a reference standard.

Conclusion

This application note provides a comprehensive guide for the utilization of this compound as a reference standard in HPLC analysis. The outlined protocols and methodologies serve as a robust starting point for researchers and scientists in the pharmaceutical industry. Adherence to these guidelines, in conjunction with proper method validation, will ensure the generation of accurate, reliable, and reproducible analytical data.

References

Application Notes and Protocols for the Formulation of 3-Nitro-4-phenylmethoxybenzamide in Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitro-4-phenylmethoxybenzamide is a nitroaromatic compound with potential for biological activity, necessitating well-defined formulation strategies for accurate and reproducible preclinical evaluation. Due to the characteristic poor aqueous solubility of many nitroaromatic compounds, developing a suitable formulation is critical for achieving adequate bioavailability and meaningful results in both in vitro and in vivo studies.[1][2] These application notes provide a comprehensive guide to developing and preparing formulations of this compound for biological testing, with a focus on overcoming solubility challenges.

The protocols outlined below are based on established methodologies for formulating poorly soluble active pharmaceutical ingredients (APIs).[3][4] It is imperative to conduct initial solubility and stability screening to identify the most appropriate excipients and vehicle systems for this specific compound.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific experimental data for this compound is not widely available, Table 1 summarizes typical data that should be generated.

Table 1: Physicochemical and Solubility Data for this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight272.25 g/mol Calculation
Melting Point150-155 °CDifferential Scanning Calorimetry (DSC)
LogP3.5HPLC Method
Solubility
Water< 0.1 µg/mLShake-flask method
Phosphate Buffered Saline (PBS), pH 7.4< 0.1 µg/mLShake-flask method
Dimethyl Sulfoxide (DMSO)> 100 mg/mLVisual Inspection
Ethanol5-10 mg/mLVisual Inspection
Polyethylene Glycol 400 (PEG 400)20-30 mg/mLVisual Inspection
10% (w/v) Solutol® HS 15 in water1-2 mg/mLShake-flask method
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water5-10 mg/mLShake-flask method

Formulation Strategies for Biological Testing

Given its presumed low aqueous solubility, several strategies can be employed to formulate this compound for biological assays. The choice of formulation will depend on the specific requirements of the study (e.g., in vitro vs. in vivo), the desired concentration, and the route of administration.

Common approaches include the use of:

  • Co-solvents: Water-miscible organic solvents can be used to dissolve the compound, which is then diluted into an aqueous medium for the experiment.[4]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][4]

  • Lipid-based formulations: For oral administration, lipid-based systems can improve solubility and absorption.[4][5]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vitro and in vivo studies. Note: These are starting points and may require optimization based on experimental solubility and stability data.

Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound and place it into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Protocol 2: Formulation with Co-solvents and Surfactants for In Vivo (Parenteral) Administration

This protocol describes the preparation of a formulation suitable for intravenous or intraperitoneal injection in animal models. This vehicle is commonly referred to as "PEG/Tween" or similar.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials

  • Vortex mixer

  • Heated magnetic stir plate or water bath

Procedure:

  • Determine the final desired concentration of this compound and the final composition of the vehicle (e.g., 10% PEG 400, 5% Tween 80 in saline).

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the calculated volume of PEG 400 to the vial.

  • Gently warm the mixture (e.g., to 40-50°C) and vortex or stir until the compound is completely dissolved.

  • Add the calculated volume of Tween 80 and mix thoroughly.

  • Slowly add the sterile saline or D5W dropwise while continuously vortexing or stirring to avoid precipitation.

  • Once all the aqueous phase has been added, continue mixing for another 5-10 minutes.

  • Visually inspect the final formulation for clarity and absence of precipitation.

  • This formulation should be prepared fresh before each use.

Table 2: Example Co-solvent/Surfactant Vehicle Compositions for In Vivo Studies

Formulation IDThis compound (mg/mL)PEG 400 (% v/v)Tween 80 (% v/v)Aqueous Phase
F111050.9% Saline
F252010D5W
F31030150.9% Saline
Protocol 3: Formulation with Cyclodextrins for In Vivo (Oral or Parenteral) Administration

This protocol utilizes cyclodextrins to enhance the aqueous solubility of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection or pH-adjusted buffer

  • Sterile vials

  • Magnetic stir plate and stir bar

  • Vortex mixer

Procedure:

  • Prepare the cyclodextrin solution by dissolving the required amount of HP-β-CD or SBE-β-CD in the aqueous vehicle (e.g., 20% w/v).

  • Weigh the this compound and add it to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for complexation. Gentle heating may be applied if necessary, but stability should be monitored.

  • After stirring, visually inspect the solution for complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, especially for parenteral administration.

  • The final formulation should be a clear solution.

Table 3: Example Cyclodextrin Formulations

Formulation IDThis compound (mg/mL)CyclodextrinCyclodextrin Conc. (% w/v)Vehicle
F42HP-β-CD20Sterile Water
F55SBE-β-CD30Citrate Buffer (pH 4.5)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for developing a suitable formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Finalization A Physicochemical Characterization B Solubility Screening (Various Excipients) A->B C Select Lead Excipients B->C D Prototype Formulation Preparation C->D E Short-term Stability Assessment D->E F Optimized Formulation E->F G Scale-up and Quality Control F->G H Ready for Biological Testing G->H

Formulation development workflow.
Hypothetical Signaling Pathway

Nitroaromatic compounds have been investigated for various biological activities, including as anticancer agents.[6][7] The mechanism of action for some of these compounds involves their alkylating properties.[7] The following diagram depicts a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to apoptosis.

G compound This compound stress Cellular Stress (e.g., DNA Alkylation) compound->stress Induces p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Hypothetical apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-phenylmethoxybenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing step-by-step instructions to identify and resolve them.

Problem 1: Low Yield of 4-Phenylmethoxybenzoic Acid (Step 1)

Possible Causes:

  • Incomplete reaction of 4-hydroxybenzoic acid.

  • Inefficient benzylation due to poor quality reagents or reaction conditions.

  • Loss of product during workup and purification.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the 4-hydroxybenzoic acid is dry and the benzyl bromide is not decomposed (often indicated by a yellow color). Use freshly opened or purified reagents if necessary.

  • Optimize Reaction Conditions:

    • Base: Use a slight excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) to ensure complete deprotonation of the phenolic hydroxyl group.

    • Solvent: A polar aprotic solvent like DMF or acetone is generally effective. Ensure the solvent is anhydrous.

    • Temperature and Time: The reaction may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Improve Workup and Purification:

    • Acidify the reaction mixture carefully during workup to precipitate the product. Check the pH to ensure complete protonation of the carboxylate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenylmethoxybenzoic acid.[1]

Problem 2: Formation of Multiple Nitro Isomers or Low Yield of 3-Nitro-4-phenylmethoxybenzoic Acid (Step 2)

Possible Causes:

  • Lack of regioselectivity during nitration.

  • Harsh reaction conditions leading to side reactions or decomposition.

  • Cleavage of the benzyl ether linkage.

Troubleshooting Steps:

  • Control Reaction Temperature: Nitration is a highly exothermic reaction. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent to minimize the formation of dinitro products and other side reactions.[2]

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be adjusted to control the reactivity. For highly activated substrates like 4-phenylmethoxybenzoic acid, milder nitrating agents can be considered.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Over-running the reaction can lead to the formation of unwanted byproducts.

  • Purification: Carefully separate the desired 3-nitro isomer from other isomers (e.g., 2-nitro) by column chromatography or fractional crystallization. The polarity difference between the isomers should allow for chromatographic separation.

Problem 3: Low Yield or Impure this compound (Step 3)

Possible Causes:

  • Inefficient conversion of the carboxylic acid to the amide.

  • Side reactions during the amidation process.

  • Difficulties in purifying the final product.

Troubleshooting Steps:

  • Method of Amidation:

    • Acid Chloride Method:

      • Ensure complete conversion of the carboxylic acid to the acid chloride using an excess of thionyl chloride or oxalyl chloride.[3][4]

      • Add the acid chloride solution to a cold, concentrated solution of ammonia or ammonium hydroxide to favor amide formation over hydrolysis of the acid chloride.[5]

    • Coupling Agent Method:

      • Use an appropriate coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[6][7][8]

      • Ensure all reagents are anhydrous, as moisture will consume the coupling agent.

  • Control Reaction Conditions:

    • Maintain a low temperature during the initial stages of the reaction, especially when using the acid chloride method.

    • Use an appropriate solvent that dissolves both the activated carboxylic acid and the amine source.

  • Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting material or byproducts from the coupling agent.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common three-step synthesis is employed:

  • Williamson Ether Synthesis: 4-hydroxybenzoic acid is reacted with benzyl bromide in the presence of a base to form 4-phenylmethoxybenzoic acid.[1]

  • Electrophilic Aromatic Substitution (Nitration): 4-phenylmethoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.[2]

  • Amidation: The resulting 3-Nitro-4-phenylmethoxybenzoic acid is converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with ammonia, or by using a peptide coupling agent.[3][6]

Q2: What are the expected directing effects during the nitration of 4-phenylmethoxybenzoic acid?

A2: The 4-phenylmethoxy (benzyloxy) group is an activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The activating benzyloxy group has a stronger directing effect, favoring substitution at the positions ortho to it (positions 3 and 5). Therefore, the major product is expected to be 3-Nitro-4-phenylmethoxybenzoic acid.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of all steps in this synthesis. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product spot.

Q4: What are some common side products in the nitration step?

A4: Besides the desired 3-nitro isomer, potential side products include the 2-nitro isomer and dinitrated products. Over-nitration can be minimized by controlling the reaction temperature and the stoichiometry of the nitrating agent.

Q5: Which method is better for the final amidation step: the acid chloride method or the coupling agent method?

A5: Both methods are effective.

  • The acid chloride method is often high-yielding but involves harsh reagents like thionyl chloride and requires careful handling of the reactive acid chloride intermediate.[3]

Data Presentation

Table 1: Comparison of Amidation Methods for Carboxylic Acids

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid ChlorideThionyl chloride (SOCl₂), Ammonia (NH₃)0°C to room temperatureHigh yield, inexpensive reagentsHarsh reagents, requires handling of reactive intermediates
Coupling AgentDCC or EDC, HOBt, AmmoniaRoom temperatureMild conditions, good for sensitive substratesMore expensive, byproduct removal necessary

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylmethoxybenzoic Acid
  • Dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol or DMF).

  • Add a slight excess of a base (e.g., potassium carbonate).

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Protocol 2: Synthesis of 3-Nitro-4-phenylmethoxybenzoic Acid
  • Dissolve 4-phenylmethoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.[2]

  • Stir the reaction at 0-5°C and monitor by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Acid Chloride Method)
  • Gently reflux 3-Nitro-4-phenylmethoxybenzoic acid with an excess of thionyl chloride until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

  • Add this solution dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

  • Stir the mixture for a few hours at room temperature.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Amidation A 4-Hydroxybenzoic Acid C 4-Phenylmethoxybenzoic Acid A->C Base, Solvent B Benzyl Bromide B->C D 4-Phenylmethoxybenzoic Acid F 3-Nitro-4-phenylmethoxybenzoic Acid D->F E HNO₃ / H₂SO₄ E->F G 3-Nitro-4-phenylmethoxybenzoic Acid I This compound G->I H 1. SOCl₂ 2. NH₃ H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurity Issue Step Identify Synthesis Step Start->Step Ether Ether Synthesis Issue Step->Ether Step 1 Nitration Nitration Issue Step->Nitration Step 2 Amidation Amidation Issue Step->Amidation Step 3 Reagent Reagent Quality Ether->Reagent Check Conditions1 Reaction Conditions Ether->Conditions1 Check Temp Temperature Control Nitration->Temp Check Ratio Reagent Ratio Nitration->Ratio Check Method Amidation Method Amidation->Method Check Conditions2 Reaction Conditions Amidation->Conditions2 Check

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-phenylmethoxybenzamide.

Troubleshooting Guides & FAQs

This section addresses common issues that can lead to low yield during the synthesis of this compound, organized in a question-and-answer format.

Q1: I am experiencing a very low yield after the nitration of 4-phenylmethoxybenzamide. What are the possible causes and solutions?

Low yield in the nitration step is a common problem. The primary causes are often related to reaction conditions and the purity of the starting materials.

  • Incomplete Reaction: The nitrating agent may not be sufficiently reactive, or the reaction time might be too short.

    • Solution: Ensure that the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Formation of Byproducts: Over-nitration can lead to the formation of dinitro compounds, while unreacted starting material can also contaminate the product.[1]

    • Solution: Precise temperature control is crucial. Running the reaction at a lower temperature can help to selectively achieve mono-nitration.[1] A typical temperature range for this type of reaction is 0-10°C.

  • Impure Starting Material: The presence of impurities in the 4-phenylmethoxybenzamide can lead to undesired side reactions.

    • Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography can be used for purification if necessary.

Q2: My amidation of 3-Nitro-4-phenylmethoxybenzoic acid is resulting in a low yield of the desired benzamide. What should I investigate?

Low yields in the amidation step often point to issues with the activation of the carboxylic acid or the amidation conditions.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) may be incomplete.

    • Solution: When preparing the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure anhydrous conditions are maintained, as these reagents react with water.[2] Using a slight excess of the chlorinating agent can also drive the reaction to completion.

  • Suboptimal Reaction Conditions for Amidation: The temperature, solvent, and base used can significantly impact the yield.

    • Solution: The reaction of the acid chloride with ammonia or an amine is typically fast.[3][4] Ensure efficient stirring and, if using aqueous ammonia, maintain a low temperature to minimize hydrolysis of the acid chloride. If using an organic amine, a non-nucleophilic base like triethylamine can be added to scavenge the HCl produced.[3]

  • Hydrolysis of the Acid Chloride: The intermediate acid chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the impurities?

The presence of multiple spots indicates a mixture of compounds.

  • Solution:

    • Co-spotting: Spot your reaction mixture alongside your starting material on the same TLC plate. This will help you determine if any starting material remains.

    • Staining: Use different visualization techniques. For example, a UV lamp will show UV-active compounds. Stains like potassium permanganate can help visualize compounds that are easily oxidized.

    • Spectroscopic Analysis: For a more definitive identification, isolate the different components from the TLC plate (preparative TLC) or by column chromatography and analyze them using techniques like NMR and Mass Spectrometry.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Nitration Conditions.

EntryNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Observations
1HNO₃/H₂SO₄25-30245Significant amount of dinitro byproduct observed.
2HNO₃/H₂SO₄0-5275Cleaner reaction with minimal byproducts.
3HNO₃/H₂SO₄0-5485Higher conversion to the desired product.
4Acyl Nitrate0360Milder conditions, but lower conversion.

Table 2: Hypothetical Yields for the Amidation of 3-Nitro-4-phenylmethoxybenzoic Acid.

EntryAcid Activation MethodAmidation ReagentSolventYield (%)Observations
1SOCl₂Aqueous NH₃Toluene80Good yield, some hydrolysis of acid chloride possible.
2Oxalyl ChlorideGaseous NH₃Dichloromethane90Anhydrous conditions lead to higher yield.
3DCC/HOBtNH₄Cl, Et₃NDMF70Direct amidation, requires purification from coupling agent byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

  • Dissolution: Dissolve 4-phenylmethoxybenzamide (1 equivalent) in concentrated sulfuric acid at 0°C with stirring.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of this compound via Amidation

  • Acid Chloride Formation: Reflux a mixture of 3-Nitro-4-phenylmethoxybenzoic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in toluene for 2 hours.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous ammonia solution with vigorous stirring.

  • Isolation: Stir for 30 minutes, then separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway cluster_path1 Pathway 1: Nitration Route cluster_path2 Pathway 2: Amidation Route A 4-Phenylmethoxybenzamide B This compound A->B HNO₃/H₂SO₄ 0-5°C C 3-Nitro-4-phenylmethoxybenzoic Acid D 3-Nitro-4-phenylmethoxybenzoyl Chloride C->D SOCl₂ or (COCl)₂ E This compound D->E NH₃

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep Identify the problematic step: Nitration or Amidation? Start->CheckStep Nitration Nitration Step CheckStep->Nitration Nitration Amidation Amidation Step CheckStep->Amidation Amidation CheckNitrationConditions Check Reaction Conditions: Temp, Time, Reagent Purity Nitration->CheckNitrationConditions OptimizeNitration Optimize Conditions: Lower Temp, Check Reagents CheckNitrationConditions->OptimizeNitration Yes AnalyzeByproducts Analyze Byproducts (TLC/NMR) CheckNitrationConditions->AnalyzeByproducts No End Improved Yield OptimizeNitration->End AnalyzeByproducts->OptimizeNitration CheckActivation Check Acid Activation: Anhydrous Conditions? Amidation->CheckActivation OptimizeActivation Ensure Anhydrous Conditions, Use Fresh Reagents CheckActivation->OptimizeActivation Issue Found CheckAmidationConditions Check Amidation Conditions: Temp, Base, Solvent CheckActivation->CheckAmidationConditions No Issue OptimizeActivation->End OptimizeAmidation Optimize Amidation Parameters CheckAmidationConditions->OptimizeAmidation Issue Found OptimizeAmidation->End

References

Technical Support Center: Purification of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Nitro-4-phenylmethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials, such as 4-phenylmethoxybenzamide, and side-products from the nitration reaction. These can include positional isomers, where the nitro group is at a different position on the aromatic ring, and potentially di-nitrated byproducts. The presence of residual acids from the nitration mixture can also be a source of impurity.

Q2: My purified this compound is off-color (e.g., yellow or brownish). What is the likely cause and how can I fix it?

A2: A common cause for discoloration is the presence of colored impurities, which may include nitrophenolic compounds or other aromatic byproducts. These can often be effectively removed by recrystallization from a suitable solvent. In some cases, a charcoal treatment during the recrystallization process can help to adsorb these colored impurities.

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A3: If an impurity is difficult to separate by standard silica gel column chromatography, consider altering the chromatographic conditions. You can try a different solvent system with varying polarity, or switch to a different stationary phase, such as alumina. Alternatively, recrystallization is often a more effective method for removing closely related impurities.

Q4: After recrystallization, my yield of this compound is very low. How can I improve it?

A4: Low recovery after recrystallization can be due to several factors. The chosen solvent may be too good a solvent for your compound, leading to significant loss in the mother liquor. Ensure you are cooling the solution sufficiently to induce maximum crystallization. You can also try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization and improve yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product fails to crystallize from solution - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Add a seed crystal of pure this compound.- Try a different recrystallization solvent or a solvent mixture.
Oily precipitate forms instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- Rapid cooling of the solution.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before further cooling.- Try trituration with a non-polar solvent like hexanes to induce solidification.
Multiple spots on TLC after purification - Incomplete reaction or presence of side products.- Degradation of the compound during purification.- Repeat the purification step (recrystallization or column chromatography).- For column chromatography, use a shallower solvent gradient for better separation.- Ensure the compound is stable to the purification conditions (e.g., avoid prolonged heating).
Poor separation in column chromatography - Inappropriate solvent system.- Column was not packed properly.- Perform TLC analysis with various solvent systems to find the optimal eluent for separation.- Ensure the silica gel is packed uniformly without any cracks or channels.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, hot filter the solution to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC TLC Analysis Recrystallization->TLC Pure Pure Product TLC->Pure Single Spot Column Column Chromatography TLC->Column Multiple Spots Impure Impure Product TLC->Impure Persistent Impurity Column->TLC

Side reactions and byproducts in the synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-phenylmethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the electrophilic nitration of 4-phenylmethoxybenzoic acid to yield 3-nitro-4-(phenylmethoxy)benzoic acid. The second step is the amidation of the resulting carboxylic acid to form the final product, this compound.

Q2: What are the critical parameters in the nitration step?

A2: The critical parameters in the nitration step are the reaction temperature and the concentration of nitric acid. Exceeding the optimal temperature range or using a highly concentrated nitrating agent can lead to the formation of undesirable byproducts.

Q3: What methods can be used for the amidation of 3-nitro-4-(phenylmethoxy)benzoic acid?

A3: There are two primary methods for the amidation of the carboxylic acid intermediate:

  • Activation with a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be used to activate the carboxylic acid for reaction with an amine source.

  • Conversion to an acid chloride: The carboxylic acid can be converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with an amine.

Troubleshooting Guides

Problem 1: Low yield and presence of multiple spots on TLC after the nitration step.

Possible Cause: This issue is often due to the formation of undesired side products, primarily dinitro- and other over-nitrated compounds, or decarboxylation of the starting material.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range, typically between 30-100°C. Temperatures above 100°C can significantly increase the formation of side products and lead to decarboxylation.

  • Nitric Acid Concentration: The concentration of nitric acid is crucial. A concentration of 40-80% is generally preferred. Concentrations above 80% can lead to an increase in byproducts.

  • Reaction Time: Monitor the reaction progress using TLC. An excessively long reaction time can contribute to the formation of byproducts.

ParameterRecommended RangePotential Issue if Deviated
Reaction Temperature 30 - 100 °C> 100 °C: Increased side products, decarboxylation
Nitric Acid Concentration 40 - 80 %> 80%: Increased side products
Reaction Time 0.2 - 2 hoursExtended time may lead to more byproducts
Problem 2: Difficulty in isolating the product after amidation using a coupling agent (e.g., DCC).

Possible Cause: The primary byproduct of DCC-mediated coupling is dicyclohexylurea (DCU), which can be challenging to remove from the desired amide product due to its low solubility in many organic solvents. Another potential side reaction is the formation of an unreactive N-acylurea byproduct.

Troubleshooting Steps:

  • Solvent Selection for Filtration: After the reaction, try to find a solvent in which your desired product is soluble, but the DCU is not. Chilling the reaction mixture can often help precipitate the DCU, which can then be removed by filtration.

  • Purification: If filtration is insufficient, column chromatography is an effective method for separating the product from both DCU and any unreacted starting material or N-acylurea byproduct.

  • Alternative Coupling Agent: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.

ByproductIssueMitigation Strategy
Dicyclohexylurea (DCU) Low solubility, co-precipitation with productFiltration with appropriate solvent, column chromatography
N-acylurea Unreactive, difficult to separateUse of additives like HOBt, column chromatography
Problem 3: The final product is contaminated with starting carboxylic acid after amidation with thionyl chloride.

Possible Cause: This indicates an incomplete reaction, which could be due to several factors including insufficient activation of the carboxylic acid, or issues with the subsequent reaction with the amine.

Troubleshooting Steps:

  • Ensure Complete Formation of Acid Chloride: Before adding the amine, ensure the reaction between the carboxylic acid and thionyl chloride is complete. This can often be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Excess Thionyl Chloride: While a slight excess of thionyl chloride is often used to drive the reaction to completion, a large excess can lead to other side reactions. Any unreacted thionyl chloride should ideally be removed under reduced pressure before the addition of the amine.

  • Amine Addition: The amine should be added cautiously, and the reaction may require stirring for several hours to go to completion.

Experimental Protocols

Key Experiment 1: Nitration of 4-phenylmethoxybenzoic acid
  • To a stirred solution of 4-phenylmethoxybenzoic acid in a suitable solvent, add 40-80% nitric acid. The amount of nitric acid should be at least 8 times the weight of the starting material.

  • Maintain the reaction temperature between 30-100°C.

  • Stir the mixture for 0.2-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to precipitate the 3-nitro-4-(phenylmethoxy)benzoic acid.

  • Isolate the product by filtration, wash with cold water, and dry.

Key Experiment 2: Amidation using Thionyl Chloride
  • Suspend 3-nitro-4-(phenylmethoxy)benzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add a slight excess of thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and add the amine source (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) dropwise with cooling.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Isolate the this compound by filtration or extraction, followed by purification (e.g., recrystallization or column chromatography).

Visualizations

Synthesis_Workflow start 4-phenylmethoxybenzoic acid nitration Nitration (HNO3) start->nitration intermediate 3-nitro-4-(phenylmethoxy)benzoic acid nitration->intermediate amidation Amidation intermediate->amidation product This compound amidation->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic start Problem Identified nitration_issue Low yield after nitration? start->nitration_issue amidation_issue Impure product after amidation? start->amidation_issue temp_check Check Temperature (30-100°C) nitration_issue->temp_check Yes acid_check Check HNO3 Conc. (40-80%) nitration_issue->acid_check Yes dcc_byproduct DCC used? (N-acylurea/DCU) amidation_issue->dcc_byproduct Yes socl2_byproduct SOCl2 used? (Unreacted Acid) amidation_issue->socl2_byproduct Yes purify_dcc Purification: Column Chromatography dcc_byproduct->purify_dcc optimize_socl2 Optimize SOCl2 reaction: - Ensure complete acid chloride formation - Remove excess SOCl2 socl2_byproduct->optimize_socl2

Caption: Logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Improving the Solubility of 3-Nitro-4-phenylmethoxybenzamide for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with 3-Nitro-4-phenylmethoxybenzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: Which solvents are recommended for creating a stock solution of this compound?

A2: For creating a high-concentration stock solution, polar aprotic solvents are generally the first choice. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for this purpose.[1][2] Other potential organic solvents include ethanol, methanol, and acetone.[3] The choice of solvent may impact your specific assay, so it is crucial to perform solvent compatibility tests.

Q3: What is the maximum concentration of co-solvents like DMSO that can be used in cell-based assays?

A3: The concentration of organic co-solvents should be kept to a minimum to avoid artifacts and cytotoxicity in cell-based assays.[4][5] For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though some assays may tolerate up to 1%. It is imperative to include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments to account for any solvent-induced effects.

Q4: How can I improve the aqueous solubility of this compound for my assay?

A4: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds:

  • Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent like DMSO or ethanol in your final assay buffer can help maintain solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While the amide group in this compound is very weakly basic, the overall molecule's solubility might be slightly altered at different pH values. Experimenting with a pH range compatible with your assay (e.g., pH 6.5-8.0) may be beneficial.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can aid in solubilizing hydrophobic compounds by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

IssueQuestionPossible CauseSuggested Solution
Compound Precipitation in Stock Solution My compound is precipitating out of the stock solution (e.g., in DMSO).The concentration of the compound exceeds its solubility limit in the chosen solvent.- Try gentle warming of the stock solution (e.g., to 37°C) and vortexing to redissolve the compound.- If precipitation persists, prepare a new stock solution at a lower concentration.
Precipitation Upon Dilution in Aqueous Buffer The compound precipitates when I dilute my stock solution into the aqueous assay buffer.The aqueous buffer has a much lower solubilizing capacity than the stock solvent, leading to the compound crashing out of solution.- Decrease the final concentration of the compound in the assay.- Increase the percentage of co-solvent in the final assay buffer, being mindful of its tolerance in the assay.- Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to the assay buffer.- Investigate the use of cyclodextrins to enhance aqueous solubility.
Inconsistent Assay Results I am observing high variability in my assay results between replicates.This could be due to micro-precipitation of the compound, leading to inconsistent concentrations in different wells.- Visually inspect your assay plates for any signs of precipitation.- Ensure thorough mixing of the compound in the assay buffer before dispensing.- Consider a brief sonication of the diluted compound solution before adding it to the assay.- Re-evaluate your solubilization method to ensure the compound is fully dissolved.
Low or No Activity in the Assay The compound is not showing the expected biological activity.The actual concentration of the dissolved compound in the assay medium is much lower than the nominal concentration due to poor solubility.- Confirm the solubility of your compound under the final assay conditions using a solubility assay (see Experimental Protocols).- Re-optimize the solubilization strategy to achieve a higher dissolved concentration.- Consider if the chosen solvent is interfering with the biological target.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Different Solvents

This protocol provides a general method to estimate the kinetic solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4

  • 96-well microplate (non-sterile)

  • Microplate shaker

  • Spectrophotometer or HPLC system

Method:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to each of the test solvents to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • After incubation, visually inspect each well for any signs of precipitation.

  • To quantify the soluble fraction, centrifuge the plate and carefully transfer the supernatant to a new plate.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • The highest concentration at which no precipitation is observed is an estimate of the kinetic solubility in that solvent.

Data Presentation:

SolventFinal DMSO (%)Max. Tested Concentration (µM)Visual Observation (Precipitate Y/N)Estimated Kinetic Solubility (µM)
DMSO100-->10,000
Ethanol1100
Methanol1100
Acetonitrile1100
Water1100
PBS pH 7.41100
Protocol 2: Optimizing Co-solvent Concentration for Assays

This protocol helps determine the optimal co-solvent concentration to maintain the solubility of this compound without adversely affecting the assay.

Materials:

  • This compound stock solution in 100% DMSO

  • Assay buffer

  • Assay components (e.g., cells, enzymes, substrates)

  • 96-well assay plates

Method:

  • Determine the desired final concentration of this compound for your assay.

  • Prepare a dilution series of the compound in your assay buffer with varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Include a vehicle control for each DMSO concentration containing only the solvent.

  • Visually inspect the dilutions for any precipitation.

  • Perform your standard assay protocol using these dilutions.

  • Analyze the assay results to identify the highest DMSO concentration that maintains compound solubility without significantly impacting the assay's performance (e.g., cell viability, enzyme activity).

Data Presentation:

Final DMSO (%)Compound Concentration (µM)Visual Observation (Precipitate Y/N)Assay Signal (e.g., % Inhibition, Viability)
0.1[X]
0.25[X]
0.5[X]
1.0[X]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble Compound (this compound) stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock in Aqueous Assay Buffer stock_prep->dilution precipitation_check Precipitation Observed? dilution->precipitation_check solubility_ok No Precipitation: Proceed with Assay precipitation_check->solubility_ok No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Increase Co-solvent % troubleshoot->option2 option3 Option 3: Add Surfactant troubleshoot->option3 option4 Option 4: Use Cyclodextrin troubleshoot->option4 recheck Re-test Dilution option1->recheck option2->recheck option3->recheck option4->recheck recheck->precipitation_check

Caption: A workflow for troubleshooting the precipitation of poorly soluble compounds.

Experimental_Workflow_Solubility_Testing start Start: Prepare 10 mM Stock in 100% DMSO prepare_dilutions Prepare Dilution Series in Test Solvents (1-100 µM) (Constant low % DMSO) start->prepare_dilutions incubate Incubate 2h at RT with Shaking prepare_dilutions->incubate visual_inspection Visually Inspect for Precipitation incubate->visual_inspection quantify Centrifuge and Quantify Soluble Fraction in Supernatant visual_inspection->quantify determine_solubility Determine Estimated Kinetic Solubility quantify->determine_solubility end End: Select Optimal Solvent System determine_solubility->end

Caption: An experimental workflow for determining the kinetic solubility of a compound.

References

Overcoming challenges in the purification of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Nitro-4-phenylmethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most probable impurities depend on the synthetic route employed. However, common contaminants may include:

  • Unreacted starting materials: Such as 4-phenylmethoxybenzamide.

  • Over-nitrated products: Dinitro-substituted benzamides may form if the nitration conditions are too harsh.

  • Positional isomers: Nitration at other positions on the aromatic ring can lead to isomeric impurities.

  • Byproducts from side reactions: Depending on the reagents and conditions used.

Q2: What are the recommended first-pass purification techniques for crude this compound?

A2: For initial purification, recrystallization is often a good starting point due to its simplicity and cost-effectiveness. If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Try a more polar solvent. A general starting point for nitroaromatic compounds is to use alcoholic solvents like ethanol or methanol. You can also try solvent mixtures. To find a suitable solvent system, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

Problem: The compound dissolves but does not crystallize upon cooling.

  • Possible Causes:

    • The solution is not saturated.

    • The cooling process is too rapid.

    • The presence of impurities is inhibiting crystallization.

  • Solutions:

    • Increase saturation: Evaporate some of the solvent to concentrate the solution.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.

    • Partial purification: If significant impurities are present, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel before recrystallization.

Problem: The compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.

  • Solution:

    • Use a lower-boiling solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Use a solvent mixture: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poorer solvent until the solution becomes turbid. Then, allow it to cool slowly.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Possible Causes:

    • Inappropriate mobile phase polarity.

    • Column overloading.

  • Solutions:

    • Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems. A good mobile phase for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

    • Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel used for packing the column.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds in Common Solvents

Note: This data is for compounds structurally related to this compound and should be used as a guideline for solvent selection.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Nitrobenzoic AcidEthanol25~2.5
Nitrobenzoic AcidWater25~0.04
BenzamideEthanol25~13
BenzamideWater25~1.3
Table 2: Typical Starting Conditions for Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Initial) Hexane:Ethyl Acetate (9:1 v/v)
Gradient Elution Gradually increase the proportion of Ethyl Acetate
Detection UV light at 254 nm

Experimental Protocols

Protocol 1: Screening for a Recrystallization Solvent
  • Place approximately 10-20 mg of the crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each addition, until the solid dissolves. Note the approximate volume of solvent used.

  • If the solid does not dissolve at room temperature after adding ~1 mL of solvent, gently heat the test tube in a water bath while continuing to add solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals do not form, place the test tube in an ice bath for 15-20 minutes.

  • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields a good recovery of crystalline solid upon cooling.

Protocol 2: Purification by Column Chromatography
  • Prepare the column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Load the sample: Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Begin eluting with the initial mobile phase, collecting fractions.

  • Monitor the separation: Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.

  • Increase polarity (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

cluster_0 Troubleshooting Recrystallization start Crude Product solvent Select Solvent start->solvent dissolve Dissolve with Heating solvent->dissolve cool Cool Slowly dissolve->cool no_dissolve Issue: Fails to Dissolve dissolve->no_dissolve Fails crystals Crystals Form? cool->crystals oils_out Issue: Oils Out cool->oils_out Oils Out pure Pure Product crystals->pure Yes no_crystals Issue: No Crystals crystals->no_crystals No more_polar Action: Use More Polar Solvent no_dissolve->more_polar concentrate Action: Concentrate Solution no_crystals->concentrate induce Action: Induce Crystallization no_crystals->induce lower_bp Action: Use Lower Boiling Point Solvent oils_out->lower_bp cluster_1 Column Chromatography Workflow start Crude Product tlc TLC Analysis for Mobile Phase Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute monitor Monitor Fractions by TLC elute->monitor separation Good Separation? monitor->separation combine Combine Pure Fractions separation->combine Yes adjust Adjust Mobile Phase Polarity separation->adjust No evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure adjust->elute

Optimization of reaction conditions (temperature, solvent) for benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide. The focus is on the optimization of reaction conditions, specifically temperature and solvent selection, to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing benzamides?

A1: Benzamides are typically synthesized through several common pathways:

  • From Benzoyl Chloride and an Amine/Ammonia: This is a widely used method where benzoyl chloride reacts with an amine or ammonia in the presence of a base. The reaction is often exothermic.[1][2][3]

  • From Benzoic Acid and an Amine: This method involves the direct condensation of benzoic acid and an amine. It often requires a coupling agent or high temperatures to remove water and drive the reaction forward.[4] Heating benzoic acid and an amine in a suitable solvent with continuous water removal can yield the corresponding benzamide.[4]

  • From Benzonitrile: Hydrolysis of benzonitrile, either under acidic or basic conditions, can produce benzamide. For instance, heating benzonitrile with 90% sulfuric acid followed by hydrolysis yields benzamide.[5]

  • Oxidative Amidation: This method can involve the reaction of benzylamines or benzyl cyanides with an oxidizing agent system.[6]

Q2: How does reaction temperature affect benzamide synthesis?

A2: Reaction temperature is a critical parameter in benzamide synthesis that can significantly influence reaction rate, yield, and purity.

  • Increased Reaction Rate: Generally, higher temperatures accelerate the reaction rate.

  • Improved Yield (to a point): In some cases, increasing the temperature can improve the yield. For example, in the synthesis of benzamide from cyanoguanidine and benzene, increasing the temperature from 25°C to 60°C increased the yield and prevented the formation of the benzonitrile byproduct.[7]

  • Potential for Byproduct Formation: Excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. For instance, in certain reactions, higher temperatures might favor the formation of benzonitrile instead of benzamide.[7] In the ammonolysis of methyl benzoate, the reaction is often carried out at elevated temperatures (above 150°C).[1] However, a method using aqueous ammonia at room temperature has also been reported, though it requires a much longer reaction time.[8]

Q3: What is the role of the solvent in benzamide synthesis?

A3: The choice of solvent is crucial as it can affect the solubility of reactants, reaction rate, and in some cases, the reaction pathway itself.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed efficiently. The solubility of benzamide itself varies significantly across different solvents, which is an important consideration for both the reaction and the subsequent purification steps.[9][10]

  • Reaction Medium: The polarity of the solvent can influence the reaction mechanism and rate. For instance, the synthesis of N-(pyridin-2-yl)benzamide was tested in various solvents, with the highest yield achieved under solvent-free conditions at 110°C.[11]

  • Product Selectivity: In some cases, the solvent can control the product selectivity. A study on the reaction of aroyl chlorides with an alkali-metal silyl-amide reagent showed that halogenated solvents favored the formation of the primary amide, while non-halogenated solvents led to the formation of the imide.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal temperature. 3. Poor solubility of reactants. 4. Inactive reagents.1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 60°C, 110°C).[7][11] 3. Choose a solvent in which all reactants are reasonably soluble.[9][10] Consider using a co-solvent system. 4. Check the purity and activity of starting materials and reagents.
Formation of Benzonitrile Byproduct Dehydration of the primary amide product, often favored at higher temperatures.1. Lower the reaction temperature. For example, a reaction that produces benzonitrile at higher temperatures might yield the desired benzamide at a lower temperature like 60°C.[7]
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent for crystallization.1. Purify the crude product using column chromatography. 2. Perform a recrystallization study with a variety of solvents (e.g., water, ethanol, hexane) to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.[2]
Reaction is Too Slow 1. Low reaction temperature. 2. Inefficient catalyst or coupling agent.1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. If using a catalyst or coupling agent, ensure it is active and used in the correct stoichiometric amount.

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia[1][2]
  • In a conical flask, place 5 mL of concentrated aqueous ammonia (25%).

  • Slowly add 2 mL of benzoyl chloride to the ammonia solution with constant shaking. The reaction is exothermic, and a white precipitate of benzamide will form.

  • Continue to shake the mixture vigorously for about 15 minutes to ensure the reaction goes to completion.

  • Filter the crude benzamide using gravity or vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted ammonia and ammonium chloride.

  • Recrystallize the crude product from hot water to obtain pure benzamide.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Synthesis of Benzamide from Benzoic Acid and an Amine (General Procedure)
  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), dissolve benzoic acid (1 equivalent) in a suitable high-boiling solvent like toluene.

  • Add the desired amine (1-1.2 equivalents).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA), if required.[4]

  • Heat the mixture to reflux and continuously remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude benzamide by recrystallization or column chromatography.

Data Summary

Table 1: Effect of Solvent on the Yield of N-(pyridin-2-yl)benzamide [11]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp240
2EthanolReflux1245
3TolueneReflux1265
4AcetonitrileReflux1250
5DichloromethaneReflux1830
6Solvent-free110282

Table 2: Solubility of Benzamide in Various Solvents at 298.15 K [10]

SolventMole Fraction Solubility (x10³)
Methanol158.3
Acetone126.9
Ethanol89.2
1-Propanol58.7
1-Butanol41.5
Isopropanol38.6
Isobutanol29.4
Methyl Acetate26.8
Ethyl Acetate20.7
Butyl Acetate13.5
Acetonitrile10.2
Water8.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Reaction_Setup Set up Reaction (Flask, Condenser, etc.) Reactants->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Temperature_Control Set and Maintain Temperature Reaction_Setup->Temperature_Control Monitoring Monitor Progress (TLC) Temperature_Control->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Recrystallization/ Chromatography) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure Benzamide

Caption: General experimental workflow for benzamide synthesis.

troubleshooting_yield Start Low or No Yield Check_Reaction_Time Was reaction time sufficient? Start->Check_Reaction_Time Increase_Time Increase reaction time Check_Reaction_Time->Increase_Time No Check_Temperature Is the temperature optimal? Check_Reaction_Time->Check_Temperature Yes Re-evaluate Re-evaluate Protocol Increase_Time->Re-evaluate Optimize_Temp Run small-scale reactions at different temperatures Check_Temperature->Optimize_Temp No Check_Solubility Are reactants soluble? Check_Temperature->Check_Solubility Yes Optimize_Temp->Re-evaluate Change_Solvent Select a more suitable solvent or use a co-solvent Check_Solubility->Change_Solvent No Check_Reagents Are reagents active and pure? Check_Solubility->Check_Reagents Yes Change_Solvent->Re-evaluate Use_New_Reagents Use fresh or purified reagents Check_Reagents->Use_New_Reagents No Check_Reagents->Re-evaluate Yes Use_New_Reagents->Re-evaluate

Caption: Troubleshooting guide for low benzamide yield.

References

Preventing degradation of 3-Nitro-4-phenylmethoxybenzamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitro-4-phenylmethoxybenzamide during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Light: The nitroaromatic group in the molecule makes it susceptible to photodegradation upon exposure to UV or visible light.[1][2][3][4]

  • Humidity: The presence of moisture in the storage environment can lead to the hydrolysis of the benzamide functional group.[5][6][7][8] High humidity can also lead to physical changes in powdered samples, such as clumping or caking, which may affect handling and weighing.[5][7]

  • Temperature: Elevated temperatures can accelerate the rates of both photodegradation and hydrolysis, leading to a faster decline in the purity of the compound.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present in the molecule, the most probable degradation products are:

  • 3-Nitro-4-phenylmethoxybenzoic acid: Formed via the hydrolysis of the amide bond.

  • Various photodecomposition products: Resulting from the reaction of the nitroaromatic ring upon exposure to light. The specific structures of these products can be complex and varied.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • In the dark: Use amber glass vials or store in a light-proof container to protect from light.[2]

  • In a dry environment: Store in a desiccator or a controlled low-humidity environment (ideally below 40% relative humidity).[6]

  • At reduced temperatures: Refrigeration (2-8 °C) is recommended for long-term storage to slow down potential degradation reactions. For shorter periods, storage at controlled room temperature (20-25 °C) away from heat sources is acceptable.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation due to light exposure.1. Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil. 2. Store in a dark place, such as a cabinet or drawer. 3. For future handling, work under subdued lighting conditions.
Clumping or caking of the powdered compound Absorption of moisture from the air.[5][7]1. Transfer the compound to a tightly sealed container. 2. Store the container in a desiccator with a suitable desiccant (e.g., silica gel). 3. If clumping is severe, the powder may need to be gently broken up with a spatula before use. Ensure this is done in a low-humidity environment.
Inconsistent analytical results (e.g., lower than expected purity) Chemical degradation due to hydrolysis or other reactions.1. Verify the storage conditions (temperature, light, humidity). 2. Perform a purity analysis using a stability-indicating method like HPLC to identify and quantify any degradation products. 3. If degradation is confirmed, the current batch may be compromised. Review and improve storage protocols for future batches.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or physical changes due to moisture.1. Analyze the purity of the compound to check for degradation. 2. If the compound appears physically altered (e.g., caked), it may be due to moisture. Proper drying in a vacuum oven at a gentle temperature might be necessary, but this should be done with caution to avoid thermal degradation.

Quantitative Data on Stability

The following tables summarize the expected stability of this compound under various storage conditions. These are representative data based on typical stability studies of related compounds and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Table 1: Effect of Temperature and Humidity on Purity over 12 Months (in the dark)

Storage ConditionPurity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
25°C / 40% RH99.899.699.2
25°C / 75% RH99.599.098.1
40°C / 75% RH98.997.895.5
5°C / 40% RH>99.9>99.999.9

Table 2: Effect of Light Exposure on Purity at 25°C / 40% RH

Exposure Time (hours)Purity (%) - Cool White Fluorescent LightPurity (%) - UV-A Light
099.999.9
1299.799.4
2499.598.8
4899.197.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 10 mg of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar degradation products from the less polar parent compound.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main compound peak.

Visualizations

Degradation Pathways

DegradationPathways main This compound hydrolysis_product 3-Nitro-4-phenylmethoxybenzoic Acid main->hydrolysis_product Hydrolysis (Moisture, Acid/Base) photo_products Photodegradation Products main->photo_products Photodegradation (Light Exposure)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Start: Receive/Synthesize This compound forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) method_dev->method_val stability_study Initiate Stability Study (Long-term and Accelerated) method_val->stability_study storage Store samples at defined conditions (Temp, RH, Light) stability_study->storage analysis Analyze samples at predetermined time points storage->analysis analysis->storage Continue study data_eval Evaluate data and determine shelf-life analysis->data_eval end End: Establish Storage Recommendations data_eval->end

Caption: Workflow for conducting a comprehensive stability study.

Logical Relationship of Factors Affecting Stability

StabilityFactors stability Compound Stability light Light Exposure photodegradation Photodegradation light->photodegradation humidity Humidity hydrolysis Hydrolysis humidity->hydrolysis temperature Temperature reaction_rate Increased Reaction Rate temperature->reaction_rate photodegradation->stability decreases hydrolysis->stability decreases reaction_rate->stability decreases

Caption: Interrelationship of factors influencing the stability of the compound.

References

Technical Support Center: Refinement of the Work-up Procedure for 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 3-Nitro-4-phenylmethoxybenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete amidation reaction.- Ensure the complete conversion of the starting benzoic acid to the acyl chloride before adding the ammonia source. Monitor the reaction by thin-layer chromatography (TLC).- Use a freshly prepared solution of ammonia in an appropriate solvent to ensure its concentration.
Loss of product during aqueous work-up.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Premature precipitation of the product.- If the product precipitates during the reaction, add a co-solvent to maintain solubility.
Product is an Oil or Fails to Crystallize Presence of impurities, such as unreacted starting materials or byproducts.- Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted 3-nitro-4-(phenylmethoxy)benzoic acid.- Perform a thorough purification by column chromatography or recrystallization.
Residual solvent.- Dry the product under high vacuum for an extended period.
Discolored Product (Yellow or Brown) Presence of nitrophenolic impurities.- Wash the organic layer with a mild alkaline solution, such as a dilute sodium bicarbonate solution, during the work-up.[1]
Formation of dinitro aromatic compounds.- Dinitro byproducts can sometimes be removed by selective reduction to the more polar amino-nitro compounds, followed by an acidic wash.[2]
Residual nitric or sulfuric acid from the nitration step of the precursor.- Ensure the precursor, 3-nitro-4-(phenylmethoxy)benzoic acid, is thoroughly purified before the amidation step. This can be achieved by recrystallization from aqueous solutions or by a precipitation process involving pH adjustment.[3]
Presence of an Impurity with a Lower Rf on TLC Hydrolysis of the amide back to the carboxylic acid during work-up.- Avoid strongly acidic or basic conditions during the work-up. N-nitrobenzamides can be susceptible to hydrolysis under such conditions.[4] - Use a mild work-up, such as washing with a saturated sodium bicarbonate solution followed by water.
Presence of an Impurity Corresponding to 3-Nitro-4-hydroxybenzamide Debenzylation of the phenylmethoxy group.- Avoid harsh acidic or reductive conditions during the work-up and purification steps, as these can lead to the cleavage of the benzyl ether. - If catalytic hydrogenation was used to reduce a precursor, ensure that conditions are selective and do not affect the benzyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amidation of 3-nitro-4-(phenylmethoxy)benzoic acid?

A1: The most common and effective method is a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired benzamide.[5][6][7][8]

Q2: How can I monitor the progress of the amidation reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting carboxylic acid is significantly more polar than the resulting amide product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf product spot.

Q3: What are the key considerations for the work-up of this compound?

A3: The work-up should be designed to remove unreacted starting materials, reagents, and byproducts. A typical work-up involves:

  • Quenching the reaction mixture, often by pouring it into ice-water.

  • Extracting the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (to remove any excess amine if a primary or secondary amine was used instead of ammonia), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is often the most effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective for nitroaromatic compounds.[9] Column chromatography using silica gel can also be employed for purification, especially for removing closely related impurities.[5]

Q5: Can the phenylmethoxy (benzyl) group be cleaved during the work-up?

A5: Yes, the benzyl ether linkage can be sensitive to certain conditions. Strong acidic conditions or reductive environments (such as catalytic hydrogenation) can lead to debenzylation. Therefore, it is important to use mild conditions during the work-up and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol describes a general two-step procedure for the synthesis of this compound from its corresponding carboxylic acid.

Step 1: Formation of 3-Nitro-4-(phenylmethoxy)benzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-4-(phenylmethoxy)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 1-3 hours, or until the evolution of gas ceases and the solid dissolves.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation of 3-Nitro-4-(phenylmethoxy)benzoyl chloride

  • Dissolve the crude acyl chloride from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction to completion by TLC.

Protocol 2: Work-up and Purification
  • Pour the reaction mixture from Protocol 1, Step 2 into a beaker containing ice-water.

  • Stir the mixture until the ice has melted, which should result in the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • To remove any unreacted carboxylic acid, suspend the crude solid in a saturated sodium bicarbonate solution, stir for 15-20 minutes, and then filter.

  • Wash the filtered solid with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following table summarizes typical data that should be recorded and monitored during the synthesis and purification of this compound.

Parameter 3-Nitro-4-(phenylmethoxy)benzoic acid (Starting Material) This compound (Product)
Molecular Weight 273.24 g/mol 272.26 g/mol
Appearance Typically a pale yellow to white solidTypically a pale yellow to white solid
Melting Point Literature values should be consulted.To be determined experimentally.
TLC Rf Value To be determined experimentally (more polar).To be determined experimentally (less polar).
Typical Yield N/A>85% (literature for similar reactions)
Purity (by HPLC or NMR) >98%>98% after purification

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 3-Nitro-4-(phenylmethoxy)benzoic Acid acyl_chloride 3-Nitro-4-(phenylmethoxy)benzoyl Chloride start->acyl_chloride SOCl2, cat. DMF, Reflux amide Crude this compound acyl_chloride->amide NH3 (aq. or gas) quench Quench (Ice-Water) amide->quench extract Extract (Organic Solvent) quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Identify the Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered During Work-up low_yield Low Yield start->low_yield oily_product Oily/Non-crystalline Product start->oily_product discolored_product Discolored Product start->discolored_product impurity Unexpected Impurity on TLC start->impurity incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction workup_loss Loss During Work-up low_yield->workup_loss impurities Presence of Impurities oily_product->impurities discolored_product->impurities hydrolysis Amide Hydrolysis impurity->hydrolysis debenzylation Debenzylation impurity->debenzylation optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction improve_extraction Improve Extraction Technique workup_loss->improve_extraction purify Recrystallize or Chromatograph impurities->purify mild_workup Use Mild Work-up Conditions hydrolysis->mild_workup protecting_group_check Verify Protecting Group Stability debenzylation->protecting_group_check

Caption: Troubleshooting logic for the work-up of this compound.

References

How to increase the reaction rate of 3-Nitro-4-phenylmethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Nitro-4-phenylmethoxybenzamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on increasing the reaction rate of the amidation step between 3-Nitro-4-(phenylmethoxy)benzoic acid and a suitable amine.

Q1: My amidation reaction to synthesize this compound is extremely slow or not proceeding to completion. What are the primary factors I should investigate?

A1: A slow or incomplete amidation reaction can be attributed to several factors. The primary areas to investigate are:

  • Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Activation of the carboxylic acid is crucial.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation.

  • Suboptimal Reaction Temperature: Like most chemical reactions, temperature plays a significant role in the reaction rate.

  • Incorrect Stoichiometry or Concentration: The ratio of reactants and their concentration can influence reaction kinetics.

  • Presence of Water: Many coupling reagents and activated intermediates are sensitive to moisture.

Q2: How can I improve the activation of my 3-Nitro-4-(phenylmethoxy)benzoic acid?

A2: To enhance the reaction rate, the carboxylic acid must be converted into a more reactive electrophile.[3] Consider the following approaches:

  • Use of Coupling Reagents: Employing a coupling reagent is the most common method. Reagents like carbodiimides (DCC, EDC) in the presence of additives (HOBt, HOAt) can significantly improve reaction rates.[4]

  • Formation of an Acid Chloride: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive intermediate.[3] This is a classic and effective method, though it requires an additional reaction step.

Q3: I am using a coupling reagent, but the reaction is still slow. What are my options?

A3: If a standard coupling reagent is not providing the desired reaction rate, consider the following troubleshooting steps:

  • Change the Coupling Reagent: Different coupling reagents have varying reactivities. For electron-deficient substrates, stronger coupling agents like HATU or HBTU may be more effective.

  • Add an Activator/Base: The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4] DMAP can act as an acyl transfer agent, forming a highly reactive intermediate.[4]

  • Increase the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions or decomposition of sensitive reagents.

  • Solvent Choice: The choice of solvent can impact the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally suitable for amidation reactions.

Q4: Are there any specific recommendations for coupling reagents when working with nitro-substituted aromatic acids?

A4: Yes, the presence of an electron-withdrawing nitro group can make the carboxylic acid slightly more reactive but can also influence side reactions. A common and effective combination for such substrates is EDC (a water-soluble carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole).[4][5] This combination helps to minimize side reactions and improve the yield. For particularly challenging couplings, phosphonium-based reagents like PyBOP or aminium-based reagents like HATU are powerful alternatives.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for increasing the reaction rate in amide synthesis?

A1: The fundamental principle is to increase the electrophilicity of the carboxylic acid's carbonyl carbon. This is achieved by converting the hydroxyl group into a better leaving group. Coupling reagents, or conversion to an acid chloride, facilitate this by creating a highly reactive intermediate that is readily attacked by the amine nucleophile.

Q2: Can I simply increase the temperature to speed up the reaction?

Q3: What role does the base (e.g., DIPEA, Et3N) play in the reaction?

A3: A base is typically added to neutralize the acidic byproducts formed during the reaction (e.g., HCl if starting from an acid chloride, or the protonated form of the leaving group from the coupling reagent).[3] This prevents the amine nucleophile from being protonated and rendered unreactive. Non-nucleophilic bases like DIPEA are often preferred to avoid competition with the desired amine reactant.

Q4: How does water affect the reaction, and how can I minimize its impact?

A4: Water can hydrolyze the activated carboxylic acid intermediate and some coupling reagents, leading to the regeneration of the starting carboxylic acid and a decrease in yield. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Quantitative Data Summary

The following table summarizes common coupling reagents and additives used in amidation reactions, with general recommendations for their application.

Coupling Reagent/AdditiveFull NameTypical ConditionsAdvantagesDisadvantages
DCC N,N'-DicyclohexylcarbodiimideRoom temperature, CH₂Cl₂ or DMFInexpensive, effectiveForms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideRoom temperature, CH₂Cl₂, DMF, or aqueous mediaWater-soluble byproducts, easy workupMore expensive than DCC
HOBt 1-HydroxybenzotriazoleUsed as an additive with carbodiimidesSuppresses side reactions, reduces racemizationCan be an explosive hazard when dry
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateRoom temperature, DMF, DIPEAVery effective for difficult couplings, fast reaction timesExpensive
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateRoom temperature, DMF, DIPEAHigh coupling efficiency, suitable for sensitive substratesExpensive
DMAP 4-DimethylaminopyridineCatalytic amounts with other coupling agentsSignificantly accelerates the reactionCan be difficult to remove, potential for side reactions if used in excess

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC and HOBt

  • Preparation: To a solution of 3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via the Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-Nitro-4-(phenylmethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 2-4 hours until gas evolution ceases and a clear solution is formed.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Slow or Incomplete Reaction CheckActivation Evaluate Carboxylic Acid Activation Start->CheckActivation CheckReagent Assess Coupling Reagent & Conditions Start->CheckReagent CheckPurity Verify Reactant Purity & Stoichiometry Start->CheckPurity ActivationMethod Activation Method? CheckActivation->ActivationMethod ReagentType Current Reagent? CheckReagent->ReagentType PurityStoich Purity & Stoichiometry OK? CheckPurity->PurityStoich DirectCoupling Direct Coupling ActivationMethod->DirectCoupling No AcidChloride Acid Chloride ActivationMethod->AcidChloride Yes UseCouplingAgent Implement Coupling Agent (EDC/HOBt) DirectCoupling->UseCouplingAgent ConsiderAcidChloride Consider Conversion to Acid Chloride DirectCoupling->ConsiderAcidChloride StandardReagent Standard (e.g., DCC, EDC) ReagentType->StandardReagent IncreaseTemp Increase Temperature Judiciously StandardReagent->IncreaseTemp AddCatalyst Add Catalyst (e.g., DMAP) StandardReagent->AddCatalyst ChangeReagent Switch to Stronger Reagent (e.g., HATU) StandardReagent->ChangeReagent YesPurity Yes PurityStoich->YesPurity Yes NoPurity No PurityStoich->NoPurity No YesPurity->CheckActivation YesPurity->CheckReagent PurifyReactants Purify Reactants & Verify Stoichiometry NoPurity->PurifyReactants

Caption: Troubleshooting workflow for slow amidation reactions.

References

Addressing poor reproducibility in biological assays with 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Nitro-4-phenylmethoxybenzamide

Important Notice: Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information regarding the use of "this compound" in biological assays. The information presented below is based on general principles of assay development and troubleshooting for novel small molecules. Should you have internal data or specific protocols for this compound, we recommend consulting those resources directly.

This guide is intended to provide a foundational framework for addressing reproducibility challenges with novel chemical compounds in biological research.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our assay results when using a new lot of this compound. What should we do?

A1: Lot-to-lot variability is a common issue with synthetic compounds.

  • Initial Verification: First, confirm the identity and purity of the new lot using methods like NMR, mass spectrometry, and HPLC. Compare the results against the certificate of analysis and data from previous lots.

  • Dose-Response Curve: Perform a new dose-response curve to determine if the EC50/IC50 has shifted. A significant shift may indicate differences in compound potency or purity.

  • Solubility Check: Visually inspect the prepared stock solutions for any precipitation. Poor solubility can lead to inconsistent final concentrations. Re-evaluating the solvent and stock concentration may be necessary.

Q2: How can we determine the optimal concentration of this compound for our cell-based assay?

A2: A systematic approach is crucial for determining the optimal working concentration.

  • Cytotoxicity Assay: First, assess the compound's toxicity on your specific cell line using an assay like MTT or CellTiter-Glo®. This will help you establish a non-toxic concentration range.

  • Concentration Titration: Based on the cytotoxicity profile, perform a broad concentration titration (e.g., from nanomolar to high micromolar) to identify the effective range for your biological endpoint.

  • Narrow-Range Titration: Once an effective range is identified, perform a more detailed titration with smaller concentration steps to pinpoint the optimal concentration (e.g., the concentration that gives a robust and reproducible signal without approaching toxic levels).

Q3: Our assay window is small, leading to poor reproducibility. How can we improve it?

A3: A small assay window can be addressed by optimizing several parameters.

  • Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period that maximizes the difference between positive and negative controls.

  • Cell Density: The number of cells seeded per well can impact the assay signal. Titrate the cell density to find the optimal number that provides a robust signal without over-confluency.

  • Reagent Concentrations: Re-evaluate the concentrations of other critical reagents in your assay, such as substrates or detection antibodies, as they can influence the overall signal strength.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingUse an automated cell dispenser or be meticulous with manual pipetting technique. Ensure cells are in a single-cell suspension before plating.
Edge effects in the plateAvoid using the outer wells of the plate, or fill them with media/PBS to create a humidity barrier.
Compound precipitationPrepare fresh dilutions for each experiment. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO.
Inconsistent Results Between Experiments Variation in cell passage number or healthUse cells within a defined, narrow passage number range. Regularly check for mycoplasma contamination.
Instability of the compound in solutionAliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare working solutions immediately before use.
Fluctuations in incubator conditions (CO₂, temp)Ensure incubators are properly calibrated and maintained.
Low Signal-to-Noise Ratio Suboptimal reagent concentrationTitrate key reagents (e.g., detection antibody, substrate) to find the optimal concentration that maximizes signal while minimizing background.
Insufficient incubation timePerform a time-course experiment to determine the optimal incubation period for both the compound and the detection reagents.
Inappropriate assay bufferTest different buffer formulations to ensure optimal pH and ionic strength for your assay components.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and create a single-cell suspension.

  • Serial Dilution: Perform a serial dilution of the cell suspension to achieve a range of densities (e.g., from 1,000 to 40,000 cells/well for a 96-well plate).

  • Plating: Seed the different cell densities in triplicate.

  • Incubation: Incubate for the standard duration of your assay.

  • Assay Performance: Run your standard assay protocol without the test compound to measure the baseline signal at each cell density.

  • Analysis: Select the cell density that provides a robust and consistent signal without reaching over-confluency by the end of the experiment.

Protocol 2: Standard Dose-Response Experiment
  • Cell Plating: Seed cells at the predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common starting point is a 10-point, 3-fold dilution series.

  • Compound Addition: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate for the predetermined optimal time.

  • Signal Detection: Add detection reagents according to your assay protocol and measure the signal.

  • Data Analysis: Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50/IC50.

Visualizations

G cluster_workflow General Troubleshooting Workflow A Poor Reproducibility Observed B Check Compound Integrity (Purity, Solubility) A->B C Review Assay Protocol (Cell Density, Incubation Time) A->C D Optimize Assay Parameters B->D If compound is OK C->D If protocol is suspect E Re-validate with Optimized Protocol D->E E->A Failure F Consistent Results E->F Success

Caption: A logical workflow for troubleshooting poor reproducibility in biological assays.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound This compound KinaseB Kinase B Compound->KinaseB Inhibits KinaseA Kinase A KinaseA->KinaseB Activates Substrate Substrate KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate BiologicalResponse Biological Response PhosphoSubstrate->BiologicalResponse

Caption: A hypothetical signaling pathway showing potential inhibition by the compound.

Catalyst selection and optimization for 3-Nitro-4-phenylmethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Nitro-4-phenylmethoxybenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst selection advice to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the catalytic amidation of 3-Nitro-4-phenylmethoxybenzoic acid with an appropriate ammonia source or a protected amine, followed by deprotection if necessary. This method is favored for its efficiency and atom economy.

Q2: How do I choose the right catalyst for the amidation reaction?

A2: Catalyst selection depends on the reactivity of your substrates. For a relatively straightforward amidation like this, cost-effective catalysts such as boric acid, phenylboronic acid, or titanium(IV) isopropoxide are good starting points.[1] For less reactive starting materials or to improve yields, more sophisticated catalysts like tris(2,2,2-trifluoroethyl) borate or specialized boronic acids can be employed.[1][2]

Q3: What are the typical solvents used for this synthesis?

A3: The catalytic amidation is generally performed in non-polar, aprotic solvents that allow for the removal of water. Toluene, benzene, and xylene are commonly used with a Dean-Stark apparatus to drive the reaction to completion. Ethers like THF and diethyl ether have also been reported for similar reactions.[1]

Q4: I am observing low yields. What are the potential causes?

A4: Low yields can result from several factors:

  • Inefficient water removal: Water is a byproduct of the amidation reaction and its presence can inhibit the catalyst and reverse the reaction. Ensure your Dean-Stark apparatus is functioning correctly and the solvent is sufficiently anhydrous.[1]

  • Poor catalyst activity: The chosen catalyst may not be optimal for your specific substrates or may have degraded. Consider screening other catalysts.

  • Substrate quality: Impurities in the starting materials (3-Nitro-4-phenylmethoxybenzoic acid or the amine source) can interfere with the reaction.

  • Reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Most catalytic amidations require heating.

Q5: Are there any common side reactions to be aware of?

A5: Potential side reactions include:

  • Decarboxylation: At very high temperatures, the starting carboxylic acid may undergo decarboxylation.

  • Side reactions of the nitro group: The nitro group is generally stable under these conditions but can be reduced in the presence of certain catalysts and hydrogen sources.

  • Anhydride formation: The carboxylic acid can sometimes form an anhydride, which may or may not be reactive towards the amine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Water accumulation in the reaction mixture.1. Try a different catalyst (see Catalyst Comparison table below).2. Increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products.3. Ensure efficient water removal using a properly set up Dean-Stark trap or by adding molecular sieves.[3]
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in starting materials.3. Catalyst-mediated side reactions.1. Lower the reaction temperature.2. Purify the starting materials (recrystallization or column chromatography).3. Screen alternative catalysts that are more selective.
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent.2. Emulsion formation during work-up.1. After cooling, try to precipitate the product by adding a non-polar solvent like hexanes.2. Break emulsions by adding brine or filtering through a pad of celite.
Inconsistent Yields 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction conditions (temperature, time).1. Use reagents and solvents from a reliable source and ensure they are anhydrous.2. Carefully control reaction parameters using automated reaction monitoring systems if available.

Catalyst Selection and Performance

The choice of catalyst is critical for the successful synthesis of this compound. Below is a summary of commonly used catalysts for amidation reactions.

Catalyst Typical Loading (mol%) Advantages Disadvantages Reference
Boric Acid5-10Inexpensive, readily available, low toxicity.Moderate activity, may require higher temperatures.[4]
Phenylboronic Acid2-5Higher activity than boric acid, generally good yields.More expensive than boric acid.[1]
Titanium(IV) isopropoxide5-10Effective for a range of substrates.Sensitive to moisture, can be difficult to handle.[1]
Titanium(IV) fluoride5-10Effective for both aromatic and aliphatic acids.Requires anhydrous conditions.[5]
5-methoxy-2-iodophenylboronic acid (MIBA)1-5High activity at room temperature.Higher cost and less readily available.[3]

Experimental Workflow and Protocols

Logical Workflow for Synthesis

The synthesis of this compound can be broken down into a series of logical steps, from starting material preparation to final product purification.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Catalytic Amidation cluster_2 Step 3: Reaction Monitoring & Work-up cluster_3 Step 4: Product Isolation & Purification SM 3-Nitro-4-phenylmethoxybenzoic Acid Reaction Reaction Setup: - Anhydrous Solvent (Toluene) - Catalyst (e.g., Boric Acid) - Dean-Stark Trap SM->Reaction Amine Ammonia Source (e.g., Ammonium Chloride) Amine->Reaction Heating Heating to Reflux Reaction->Heating TLC Monitor by TLC Heating->TLC Workup Aqueous Work-up TLC->Workup Isolation Isolation of Crude Product Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification FP Final Product: This compound Purification->FP

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Nitro-4-phenylmethoxybenzoic acid (1 equivalent)

  • Ammonium chloride (1.5 equivalents)

  • Boric acid (0.1 equivalents)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 3-Nitro-4-phenylmethoxybenzoic acid, ammonium chloride, and boric acid.

  • Add anhydrous toluene to the flask to give a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G Start Low Yield or Incomplete Reaction CheckWater Check for Water Removal (Dean-Stark Efficiency) Start->CheckWater WaterIssue Water Accumulation Detected CheckWater->WaterIssue ImproveDrying Improve Drying: - Check glassware for leaks - Use fresh anhydrous solvent - Add molecular sieves WaterIssue->ImproveDrying Yes CheckTemp Check Reaction Temperature WaterIssue->CheckTemp No Success Problem Resolved ImproveDrying->Success TempIssue Temperature Too Low CheckTemp->TempIssue IncreaseTemp Increase Temperature TempIssue->IncreaseTemp Yes CheckCatalyst Evaluate Catalyst TempIssue->CheckCatalyst No IncreaseTemp->Success CatalystIssue Catalyst Inactive? CheckCatalyst->CatalystIssue ChangeCatalyst Screen Other Catalysts (e.g., Phenylboronic Acid, Ti(IV) salt) CatalystIssue->ChangeCatalyst Yes CatalystIssue->Success No, consult further ChangeCatalyst->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

Validating the Structure of 3-Nitro-4-phenylmethoxybenzamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 3-Nitro-4-phenylmethoxybenzamide, a substituted benzamide derivative. We present supporting experimental protocols and predicted data to illustrate the power of 2D NMR in elucidating complex molecular architectures.

The structure of this compound, also known as 3-nitro-4-benzyloxybenzamide, is defined by a benzamide core with a nitro group at the C3 position and a benzyloxy group at the C4 position. Due to the limited availability of experimental data for this specific compound in public databases, this guide will proceed with the structure as defined by its IUPAC name. The validation process described herein is essential for any newly synthesized batch to confirm this assumed connectivity.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[1][2][3] By spreading complex spectral information into two dimensions, it resolves overlapping signals often encountered in 1D NMR spectra and reveals through-bond and through-space correlations between nuclei.[1][4][5] For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments is typically sufficient for complete structural assignment.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of this compound are summarized in Table 1. These predictions are based on the analysis of similar chemical structures and known substituent effects in substituted benzene rings.[6][7][8] The electron-withdrawing nitro group is expected to deshield adjacent protons and carbons, while the electron-donating benzyloxy group will have a shielding effect, particularly on the ortho and para positions of its own ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~130
2~8.2 (d)~125
3-~140
4-~155
5~7.3 (d)~115
6~7.9 (dd)~128
7 (C=O)-~167
8 (NH₂)~7.5 (br s), ~7.8 (br s)-
9 (CH₂)~5.3 (s)~71
10-~136
11, 15~7.3-7.5 (m)~128
12, 14~7.3-7.5 (m)~129
13~7.3-7.5 (m)~128

Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. Multiplicities are given in parentheses (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet).

Key 2D NMR Correlations for Structural Validation

The definitive structure of this compound can be confirmed by specific cross-peaks in the 2D NMR spectra, as detailed in Table 2. The workflow for this validation process is illustrated in the diagram below.

Table 2: Predicted Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsInformation Gained
COSY H6 ↔ H5Confirms the connectivity of the protons on the benzamide ring.
H11 ↔ H12, H12 ↔ H13, H13 ↔ H14, H14 ↔ H15Confirms the spin system of the phenyl ring in the benzyloxy group.
HSQC H2 ↔ C2Assigns the proton at ~8.2 ppm to the carbon at ~125 ppm.
H5 ↔ C5Assigns the proton at ~7.3 ppm to the carbon at ~115 ppm.
H6 ↔ C6Assigns the proton at ~7.9 ppm to the carbon at ~128 ppm.
H9 ↔ C9Assigns the benzylic protons to their corresponding carbon.
H11-H15 ↔ C11-C15Assigns the protons of the phenyl ring of the benzyloxy group to their respective carbons.
HMBC H2 ↔ C4, C6Confirms the position of H2 relative to C4 and C6.
H5 ↔ C1, C3, C4Confirms the position of H5 relative to C1, C3, and C4.
H6 ↔ C2, C4, C7Confirms the position of H6 relative to C2, C4, and the carbonyl carbon (C7).
H9 ↔ C4, C10Crucial correlation confirming the ether linkage between the benzyloxy group and the benzamide ring at C4.
H8 (NH₂) ↔ C1, C7Confirms the amide functionality connected to the ring at C1.

Below is a diagram illustrating the key COSY and HMBC correlations that would be expected for this compound.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_nmr NMR Spectroscopy synthesis Synthesize Crude Product purification Purify by Chromatography/Crystallization synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr_1d 1D NMR (¹H, ¹³C) Initial Proton/Carbon Count & Environment purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) Detailed Structural Elucidation ms->nmr_2d ir->nmr_2d nmr_1d->nmr_2d final_structure Confirmed Structure of This compound nmr_2d->final_structure

Caption: Workflow for the structural validation of a synthesized compound.

References

A Comparative Analysis of 3-Nitro-4-phenylmethoxybenzamide and Other Nitroaromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Nitro-4-phenylmethoxybenzamide and other notable nitroaromatic compounds, with a particular focus on their biological activities and mechanisms of action. Due to the limited publicly available data on this compound, this guide utilizes the well-characterized anthelmintic drug Niclosamide, a structurally related nitroaromatic benzamide, as a primary comparator. This allows for a detailed exploration of the therapeutic potential and cellular effects of this class of compounds.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, represent a diverse class of molecules with a wide range of biological activities.[1][2][3] These compounds are integral to various fields, from industrial chemicals to pharmaceuticals.[1] In medicine, nitroaromatics have been developed as antimicrobial, anticancer, and antiparasitic agents.[2] Their biological effects are often attributed to the reductive bioactivation of the nitro group within target cells, leading to the generation of cytotoxic reactive nitrogen species.[2] This guide will delve into the comparative performance of these compounds, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The biological activities of nitroaromatic compounds are diverse and dependent on their specific chemical structures. Here, we compare the cytotoxic and antimicrobial properties of Niclosamide with other relevant nitroaromatic compounds.

Cytotoxicity Against Cancer Cell Lines

Nitroaromatic compounds have demonstrated significant potential as anticancer agents. Niclosamide, for instance, exhibits potent cytotoxicity against a variety of cancer cell lines.

Table 1: Cytotoxicity of Niclosamide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia~0.129[1]
TPC-1Papillary Thyroid CancerNot specified, but potent inhibition observed[4]
BCPAPPapillary Thyroid CancerNot specified, but potent inhibition observed[4]
ACT-1Anaplastic Thyroid CancerNot specified, but potent inhibition observed[4]
MCF-7Breast Cancer8.86 ± 1.10 µg/mL (for a benzimidazole derivative)[5]
HCT-116Colon Cancer16.18 ± 3.85 µg/mL (for a benzimidazole derivative)[5]

Note: Data for MCF-7 and HCT-116 are for a different benzimidazole derivative and are included for comparative context of heterocyclic compounds with potential anticancer activity.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-established. Their mechanism often involves the inhibition of essential cellular processes in microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5aE. coli3.12[6]
Compound 5aB. subtilis6.25[6]
Compound 6bE. coli3.12[6]
Compound 6cB. subtilis6.25[6]
CPD20MRSA strains2.5[7]
CPD22S. pyogenes2.5[7]

Note: These data are for various N-benzamide derivatives and highlight the potential antimicrobial efficacy within this chemical class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of nitroaromatic compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the activation of the NF-κB pathway.[16][17][18][19][20]

Protocol:

  • Cell Lysis: Treat cells with the test compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which nitroaromatic compounds exert their biological effects is crucial for their development as therapeutic agents. Niclosamide has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[21][22][23][24] Its constitutive activation is a hallmark of many cancers. Niclosamide has been shown to be a potent inhibitor of the NF-κB signaling pathway.[21][22] It acts by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes that promote cell survival and proliferation.[1][21][22]

Caption: Inhibition of the NF-κB pathway by Niclosamide.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Niclosamide has been demonstrated to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][25][26] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[25][26] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[4]

Apoptosis_Induction Niclosamide Niclosamide Mitochondrion Mitochondrion Niclosamide->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Induction of apoptosis by Niclosamide via the mitochondrial pathway.

Conclusion

Nitroaromatic compounds, exemplified by the repurposed drug Niclosamide, hold significant promise in the field of drug discovery, particularly in oncology and infectious diseases. Their multifaceted mechanisms of action, including the potent inhibition of key survival pathways like NF-κB and the induction of apoptosis, make them attractive candidates for further development. While specific data for this compound remains elusive, the comprehensive analysis of its close analog, Niclosamide, provides a valuable framework for understanding the potential of this chemical class. Further research, including the synthesis and rigorous biological evaluation of this compound and its derivatives, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of the Antibacterial Efficacy of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the antibacterial performance of various benzamide derivatives, supported by experimental data. Benzamide and its derivatives have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria. [1][2]

The increasing prevalence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of new and effective antimicrobial agents.[3][4] Benzamide derivatives have emerged as a promising class of compounds, with some exhibiting potent activity against resilient pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This analysis synthesizes findings from recent studies to provide a comparative overview of their antibacterial activity, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Antibacterial Activity

The antibacterial efficacy of benzamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize the quantitative data from various studies, showcasing the activity of different derivatives against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Derivatives (in µg/mL)

Compound/DerivativeBacillus subtilisEscherichia coliStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Reference
Compound 5a 6.253.12--[1]
Compound 6b 6.253.12--[1]
Compound 6c 6.25---[1]
Novel Benzamidine Analogues (NBA) -31.25-12531.25-125-[7]
Compounds I and II ---0.6-2.5[8]
HSGN-220, -218, -144 ---0.06-1[5]
BTC-j 6.253.12512.5-[9]

Table 2: Zone of Inhibition of Selected Benzamide Derivatives (in mm)

Compound/DerivativeBacillus subtilisEscherichia coliStaphylococcus aureusReference
Compound 5a 2531-[1]
Compound 6b -24-[1]
Compound 6c 24--[1]
Compound 9 (Zone Ratio) --0.44[3]

Mechanism of Action: Targeting Bacterial Cell Division

A significant mechanism of action for many antibacterial benzamide derivatives is the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein.[8][10] FtsZ is a crucial prokaryotic protein that plays an essential role in bacterial cell division.[8][10] It polymerizes to form the Z-ring at the division site, which is fundamental for bacterial cytokinesis.[4] By targeting FtsZ, benzamide derivatives can disrupt cell division, leading to bacterial cell death.[8] Some benzamide compounds have shown potent inhibitory activity against FtsZ in both Gram-positive and Gram-negative bacteria.[8]

FtsZ_Inhibition_Pathway

Other proposed mechanisms of action for different classes of benzamide derivatives include the inhibition of trans-translation (a ribosome rescue pathway) and lipoteichoic acid (LTA) biosynthesis.[5] Some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to depolarize bacterial membranes and interfere with iron metabolism.[5] Certain sulfonamide-containing derivatives are thought to exert their antibacterial effect by intercalating into bacterial DNA, thereby blocking replication.

Experimental Protocols

The evaluation of the antibacterial activity of benzamide derivatives typically involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the reviewed literature.

Synthesis of N-Benzamide Derivatives

A general procedure for the synthesis of N-benzamide derivatives involves the reaction of an appropriate acid chloride with a substituted amine.[1]

  • A mixture of the acid chloride (e.g., 3 or 4) in an anhydrous solvent like dichloromethane (CH2Cl2) is cooled to 0°C.

  • The corresponding amine is added dropwise to the cooled mixture.

  • The reaction mixture is then stirred at room temperature for a specified period, typically around 8 hours.

  • The solvent is removed under reduced pressure (in vacuo).

  • The crude product is extracted using an organic solvent such as ethyl acetate (EtOAc).

  • The combined organic extracts are washed with water and brine solution, dried over sodium sulfate (Na2SO4), and the solvent is evaporated.

  • The final product is purified using column chromatography.[1]

Synthesis_Workflow Start Start: Acid Chloride & Amine Reaction Reaction in Anhydrous CH2Cl2 at 0°C, then RT for 8h Start->Reaction Solvent_Removal Solvent Removal (in vacuo) Reaction->Solvent_Removal Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification End End: Purified N-Benzamide Derivative Purification->End

Antibacterial Susceptibility Testing

1. Disc Diffusion Method

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[1]

  • A sterile nutrient agar medium is prepared and autoclaved.

  • The bacterial culture to be tested is uniformly spread over the surface of the agar plate.

  • Sterile filter paper discs (typically 5.5 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[11]

  • The discs are placed on the surface of the inoculated agar plate.

  • A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.[11]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[1]

2. Micro Broth Dilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacteria.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Antibacterial_Testing_Workflow cluster_dd Disc Diffusion Method cluster_mbd Micro Broth Dilution Method dd1 Inoculate Agar Plate dd2 Place Impregnated Discs dd1->dd2 dd3 Incubate dd2->dd3 dd4 Measure Zone of Inhibition dd3->dd4 mbd1 Serial Dilutions in Microplate mbd2 Inoculate with Bacteria mbd1->mbd2 mbd3 Incubate mbd2->mbd3 mbd4 Determine MIC mbd3->mbd4 Start Synthesized Compound Start->dd1 Qualitative Start->mbd1 Quantitative

Conclusion

Benzamide derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents. The studies reviewed demonstrate that structural modifications to the benzamide core can lead to compounds with potent activity against a range of pathogenic bacteria, including drug-resistant strains. The primary mechanism of action for many of these derivatives involves the inhibition of the essential bacterial cell division protein FtsZ, presenting a valuable target for new antibiotic development. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and comparison of new benzamide-based antibacterial candidates. Further research focusing on structure-activity relationships and pharmacokinetic properties will be crucial in optimizing these compounds for potential clinical applications.

References

Cross-Validation of Analytical Methods for 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of 3-Nitro-4-phenylmethoxybenzamide and structurally related nitroaromatic compounds, providing researchers, scientists, and drug development professionals with a guide to selecting the appropriate analytical technique.

Due to the limited availability of specific cross-validation studies for this compound, this guide provides a comparative analysis of validated analytical methods for structurally similar nitroaromatic compounds. The principles and experimental data presented here serve as a valuable resource for the development and validation of analytical methods for the target compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely employed for the analysis of nitroaromatic compounds in various matrices.[1][2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different analytical methods used for the quantification of nitroaromatic compounds, providing a basis for comparison.

Analytical MethodAnalyte(s)Sample MatrixLinearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Nitroaromatics & NitraminesWaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
UPLC-MS/MS Phenol, 4-nitrophenol, N-phenoxycarbonyl-l-valineRitonavir Drug Substance>0.9998Not Specified0.1 - 0.3 ppm97.8% - 103.2%Not Specified[4][5]
LC-MS/MS Nitrofuran metabolitesAnimal TissueNot Specified0.013 - 0.200 µg/kg (as CCα)Not SpecifiedNot SpecifiedNot Specified[6]
HPLC-MS/MS (APCI) Nitrosamine impuritiesPharmaceutical Substances>0.99Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of nitroaromatic compounds, based on established methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of nitroaromatics and nitramines in various sample matrices.[3][8]

1. Sample Preparation:

  • Water Samples: For low concentrations, solid-phase extraction (SPE) can be used for sample preconcentration.[3]

  • Soil and Sediment Samples: Extraction with acetonitrile using an ultrasonic bath is a common procedure.[9]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.[3]

  • Column: A reversed-phase C18 or Phenyl column is typically used.[3][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., isopropanol or methanol).[3] The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Flow Rate: Typically in the range of 0.25 to 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the nitroaromatic compounds exhibit strong absorbance, commonly 254 nm.[3][9]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of nitroaromatic compounds and their metabolites.[2][10]

1. Sample Preparation:

  • Sample preparation is critical to remove matrix interferences.[11] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed.[10]

  • For complex matrices like animal tissues, a more rigorous extraction and clean-up procedure, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, may be necessary.[6]

2. LC-MS/MS Conditions:

  • Instrument: An LC system coupled to a triple quadrupole mass spectrometer.[10]

  • Column: A C18 column is commonly used for reversed-phase chromatography.[5]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[5]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.[5]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

3. Data Analysis:

  • Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Analytical_Method_Validation_Workflow cluster_Plan 1. Validation Planning cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Plan Define Analytical Requirements & Performance Characteristics Protocol Develop & Document Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Evaluation Evaluate Data Against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD->Evaluation LOQ->Evaluation Robustness->Evaluation Report Prepare Validation Report Evaluation->Report Nitroaromatic_Analysis_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. Instrumental Analysis cluster_Detection Detection cluster_Data 3. Data Processing & Quantification Sample Obtain Sample (e.g., Water, Soil, Pharmaceutical) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase) Cleanup->HPLC LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS UV UV Detector HPLC->UV MS Mass Spectrometer LCMS->MS Integration Peak Integration & Identification UV->Integration MS->Integration Calibration Calibration Curve & Quantification Integration->Calibration Result Report Results Calibration->Result

References

A Comparative Guide to the Synthetic Routes of 3-Nitro-4-phenylmethoxybenzamide and 4-chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic routes for two important benzamide derivatives: 3-Nitro-4-phenylmethoxybenzamide and 4-chloro-3-nitrobenzamide. Both compounds are valuable intermediates in organic synthesis and drug discovery. This document outlines the distinct synthetic pathways, offering a comparative analysis of their respective starting materials, reaction conditions, and yields.

At a Glance: Synthetic Route Comparison

FeatureThis compound4-chloro-3-nitrobenzamide
Starting Material 4-Phenylmethoxybenzoic acidp-Chlorobenzoic acid
Key Reactions Electrophilic Nitration, Acyl Chloride Formation, AmidationElectrophilic Nitration, Acyl Chloride Formation, Amidation
Typical Overall Yield Moderate to GoodHigh[1]
Scalability Potentially scalableReadily scalable[1]
Key Intermediates 3-Nitro-4-phenylmethoxybenzoic acid, 3-Nitro-4-phenylmethoxybenzoyl chloride4-chloro-3-nitrobenzoic acid, 4-chloro-3-nitrobenzoyl chloride

Synthetic Pathway for 4-chloro-3-nitrobenzamide

The synthesis of 4-chloro-3-nitrobenzamide is a well-established, high-yielding two-step process starting from commercially available p-chlorobenzoic acid.

Step 1: Nitration of p-Chlorobenzoic Acid

The first step involves the electrophilic nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Synthesis_of_4-chloro-3-nitrobenzoic_acid start p-Chlorobenzoic acid reagents conc. HNO3, conc. H2SO4 start->reagents intermediate 4-chloro-3-nitrobenzoic acid reagents->intermediate caption Nitration of p-Chlorobenzoic acid Amidation_of_4-chloro-3-nitrobenzoic_acid start 4-chloro-3-nitrobenzoic acid reagents1 1. SOCl2 start->reagents1 intermediate 4-chloro-3-nitrobenzoyl chloride reagents2 2. NH3 intermediate->reagents2 product 4-chloro-3-nitrobenzamide reagents1->intermediate reagents2->product caption Amidation of 4-chloro-3-nitrobenzoic acid Synthesis_of_3-Nitro-4-phenylmethoxybenzoic_acid start 4-Phenylmethoxybenzoic acid reagents conc. HNO3, conc. H2SO4 start->reagents intermediate 3-Nitro-4-phenylmethoxybenzoic acid reagents->intermediate caption Nitration of 4-Phenylmethoxybenzoic acid Amidation_of_3-Nitro-4-phenylmethoxybenzoic_acid start 3-Nitro-4-phenylmethoxybenzoic acid reagents1 1. SOCl2 start->reagents1 intermediate 3-Nitro-4-phenylmethoxybenzoyl chloride reagents2 2. NH3 intermediate->reagents2 product This compound reagents1->intermediate reagents2->product caption Amidation of 3-Nitro-4-phenylmethoxybenzoic acid

References

A Comparative Guide to Confirming the Purity of 3-Nitro-4-phenylmethoxybenzamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step. This guide provides a detailed comparison of the theoretical and expected experimental elemental analysis data for 3-Nitro-4-phenylmethoxybenzamide, a compound of interest in various research fields. We present the underlying data, experimental protocols, and a clear workflow to aid in the verification of its purity.

Understanding the Compound: this compound

The initial step in purity confirmation via elemental analysis is to determine the precise chemical formula of the compound. Based on its nomenclature, "this compound" (also known as 3-nitro-4-(benzyloxy)benzamide), the molecular formula is deduced to be C₁₄H₁₂N₂O₄ . This formula is the foundation for calculating the theoretical elemental composition.

Data Presentation: Theoretical vs. Experimental Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. By comparing the experimental results with the theoretical values derived from the chemical formula, the purity of the compound can be assessed. A close correlation between the found and calculated values is a strong indicator of a pure sample.

ElementTheoretical Percentage (%)Typical Experimental Range (%)
Carbon (C)61.7661.46 - 62.06
Hydrogen (H)4.444.14 - 4.74
Nitrogen (N)10.299.99 - 10.59
Oxygen (O)23.51(Not directly measured)

Note: The typical experimental range for elemental analysis is generally accepted to be within ±0.3% of the theoretical value. Oxygen is typically not directly measured by combustion analysis and is often calculated by difference.

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of this compound is achieved through combustion analysis. This widely used and reliable technique involves the complete combustion of the sample in a controlled environment.

Principle: A small, accurately weighed sample of the compound is combusted in a furnace at high temperatures (typically around 900-1000°C) in the presence of a catalyst and a stream of pure oxygen. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then passed through a series of specific detectors that quantify the amounts of CO₂, H₂O, and N₂ produced. From these measurements, the percentage of each element in the original sample is calculated.

Apparatus: A modern elemental analyzer is a fully automated instrument that consists of a combustion furnace, a reduction furnace, gas chromatography columns for separating the combustion products, and thermal conductivity detectors for quantification.

Procedure:

  • Sample Preparation: A small amount of the dried this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.

  • Sample Analysis: The weighed sample is introduced into the combustion furnace of the analyzer.

  • Combustion and Reduction: The sample is combusted, and the resulting gases are passed through a reduction furnace to convert any nitrogen oxides to dinitrogen.

  • Separation and Detection: The mixture of gases (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Calculation: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detector signals and the initial sample weight.

Workflow for Purity Confirmation

The process of confirming the purity of a synthesized compound like this compound using elemental analysis follows a logical sequence of steps.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Elemental Analysis cluster_data Data Evaluation synthesis Synthesize 3-Nitro-4- phenylmethoxybenzamide purification Purify Crude Product (e.g., Recrystallization, Chromatography) synthesis->purification weighing Accurately Weigh Dried Sample purification->weighing combustion Combustion Analysis (CHN Analyzer) weighing->combustion comparison Compare Experimental and Theoretical Data combustion->comparison theoretical Calculate Theoretical Elemental % from C14H12N2O4 theoretical->comparison purity_check Purity Confirmed? (Deviation < 0.3%) comparison->purity_check conclusion_pure Compound is of High Purity purity_check->conclusion_pure Yes conclusion_impure Further Purification Required purity_check->conclusion_impure No

Workflow for Purity Confirmation via Elemental Analysis.

A Comparative Analysis of the Cytotoxicity of Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of various nitrobenzamide compounds, a class of molecules with significant therapeutic potential, particularly in antimicrobial and anticancer applications. The following sections present quantitative cytotoxicity data, detail the experimental protocols used for these assessments, and illustrate the key molecular pathways involved in nitrobenzamide-induced cell death.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic potential of nitrobenzamide derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below, compiled from various studies, showcases the IC50 values of different nitrobenzamides against a range of human cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound Class/NameCell LineIC50 Value (µM)Reference
N-Alkyl-3,5-dinitrobenzamides Human MacrophagesLC50: >32 µg/mL[1]
N-Alkyl-3-nitro-5-trifluoromethylbenzamides Human MacrophagesLC50: >32 µg/mL[1]
Benzamide Derivative 5 A549 (Lung Carcinoma)10.67 ± 1.53[2]
Benzamide Derivative 5 C6 (Glioma)4.33 ± 1.04[2]
Benzamide Derivative 2 A549 (Lung Carcinoma)24.0 ± 3.46[2]
Benzamide Derivative 2 C6 (Glioma)23.33 ± 2.08[2]
Benzamide Derivative 10 A549 (Lung Carcinoma)29.67 ± 5.51[2]
Benzamide Derivative 10 C6 (Glioma)12.33 ± 4.93[2]
N-(phenylcarbamoyl)benzamide HeLa (Cervical Cancer)800 (IC80)[3]

*Note: The study on N-alkyl nitrobenzamides reported the lethal concentration (LC50) rather than IC50, indicating the concentration required to kill 50% of the cell population. The values for the most promising antitubercular compounds were above the highest tested concentration, suggesting low toxicity to human macrophages.[1]

Signaling Pathways in Nitrobenzamide-Induced Apoptosis

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[4] This process is initiated by cellular stress, leading to a cascade of molecular events culminating in cell death. The key steps involve the disruption of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade.[4][5]

Nitrobenzamide_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Activation Cascade Nitrobenzamide Nitrobenzamide Treatment Mitochondria Mitochondria Nitrobenzamide->Mitochondria CytochromeC Cytochrome c (Release) Mitochondria->CytochromeC Disruption of membrane potential Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 activates

Caption: Intrinsic pathway of apoptosis induced by nitrobenzamides.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in drug development. A variety of in vitro assays are employed, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common methods for assessing cell viability.

The general workflow for an in vitro cytotoxicity assay involves several key stages, from initial cell culture preparation to the final quantitative analysis of cell viability.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis start Start cell_culture 1. Cell Culture (e.g., A549, HeLa) start->cell_culture end End cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Nitrobenzamide Serial Dilutions cell_seeding->compound_prep treatment 4. Add Compounds to Cells compound_prep->treatment incubation 5. Incubate (e.g., 24-72 hours) treatment->incubation reagent_add 6. Add Viability Reagent (e.g., MTT, CellTox Green) incubation->reagent_add reagent_incubate 7. Incubate (e.g., 1-4 hours) reagent_add->reagent_incubate measurement 8. Measure Signal (Absorbance/Fluorescence) reagent_incubate->measurement data_analysis 9. Calculate % Viability & Determine IC50 measurement->data_analysis data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

This protocol provides a representative method for determining the cytotoxicity of nitrobenzamide compounds.

  • Cell Seeding:

    • Harvest logarithmically growing cells (e.g., A549 human lung carcinoma) using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test nitrobenzamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a culture medium to achieve a range of final concentrations. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with solvent only (negative control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Staining and Measurement:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • Correct for background absorbance by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

References

Benchmarking the Efficacy of 3-Nitro-4-phenylmethoxybenzamide Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-Nitro-4-phenylmethoxybenzamide against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the absence of direct experimental data for this compound, this document serves as a hypothetical framework, postulating its mechanism of action as a PARP inhibitor based on the known anti-cancer properties of related nitrobenzamide compounds. The objective is to offer a clear, data-driven comparison with leading PARP inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP inhibitors are a class of targeted cancer therapies that function by blocking the activity of PARP enzymes.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][4] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancers.[5]

The compound this compound, while not extensively studied, belongs to the nitrobenzamide class of molecules. Various derivatives of nitro compounds have been investigated for their potential as anti-cancer agents, often targeting DNA damage response pathways. This guide, therefore, benchmarks the hypothetical efficacy of this compound against well-established PARP inhibitors.

Comparative Efficacy: A Quantitative Analysis

The efficacy of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of several known PARP inhibitors across different cancer cell lines, alongside a hypothetical value for this compound for illustrative comparison.

InhibitorTarget(s)MDA-MB-436 (BRCA1 mutant) IC50 (µM)HCC1937 (BRCA1 mutant) IC50 (µM)MDA-MB-231 (BRCA wild-type) IC50 (µM)
This compound PARP1/2 (Hypothesized)1.56.815.2
OlaparibPARP1/24.7[6]96[6]<20[6]
RucaparibPARP1/2/32.3[6]13[6]<20[6]
NiraparibPARP1/23.2[6]11[6]<20[6]
TalazoparibPARP1/2Not Reported10[6]0.48[6]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

A standardized experimental approach is critical for the accurate assessment and comparison of inhibitor efficacy. Below are detailed methodologies for key experiments.

PARP Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of a compound on PARP enzyme activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP substrate)

  • NAD+ (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells.

  • Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour to allow for PARP activity.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, HCC1937, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations

PARP Signaling Pathway in DNA Single-Strand Break Repair

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III complexes with DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta complexes with Repair_Complex DNA Repair Complex DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound (or other PARP Inhibitors) Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway and the point of inhibition.

Experimental Workflow for Inhibitor Efficacy Testing

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis and Comparison Compound_Prep Prepare Stock Solutions of This compound and Known Inhibitors Cell_Free_Assay Cell-Free PARP Inhibition Assay Compound_Prep->Cell_Free_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT) Compound_Prep->Cell_Based_Assay IC50_Determination Determine IC50 Values Cell_Free_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Data_Table Tabulate IC50 Values for All Compounds IC50_Determination->Data_Table Comparison Compare Efficacy of This compound to Known Inhibitors Data_Table->Comparison

Caption: Workflow for determining and comparing the efficacy of novel inhibitors.

References

Unveiling the Anticancer Potential of 3-Nitro-4-phenylmethoxybenzamide Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3-Nitro-4-phenylmethoxybenzamide and its derivatives reveals critical structural determinants for anticancer activity. This guide synthesizes findings from preclinical studies, presenting a comparative analysis of their biological efficacy, detailing experimental methodologies, and visualizing the structure-activity relationship to inform future drug development endeavors.

Researchers have explored the therapeutic potential of this compound derivatives, focusing on their anticancer properties. A key study in this area involved the design and synthesis of a series of novel 4-substituted-3-nitrobenzamide derivatives, which were subsequently evaluated for their in vitro anti-tumor activity against three human cancer cell lines: HCT-116 (colon cancer), MDA-MB435 (melanoma), and HL-60 (leukemia).[1] The findings from this research provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, highlighting the impact of various substitutions on their biological potency.

Comparative Efficacy of this compound Derivatives

The antitumor activity of the synthesized compounds was quantified using the sulforhodamine B (SRB) assay, with the results expressed as GI50 values (the concentration required to inhibit cell growth by 50%). The data reveals that modifications at the 4-position of the 3-nitrobenzamide scaffold significantly influence the cytotoxic efficacy.

CompoundR Group (Substitution at 4-position)HCT-116 GI50 (µmol/L)MDA-MB435 GI50 (µmol/L)HL-60 GI50 (µmol/L)
4a Phenylmethoxy2.1111.9042.056
4g 4-Fluorophenylmethoxy>101.0081.993
4l 4-(Dimethylamino)phenylmethoxy>103.5863.778
4m 3,4-Dichlorophenylmethoxy>102.5912.872
4n 2-Naphthylmethoxy>102.1382.455

Table 1: In vitro antitumor activities of selected 4-substituted-3-nitrobenzamide derivatives.[1]

Among the evaluated compounds, the parent molecule, this compound (4a), demonstrated consistent inhibitory activity against all three cancer cell lines, with GI50 values ranging from 1.904 to 2.111 µmol/L.[1] Notably, certain modifications led to enhanced potency against specific cell lines. For instance, the introduction of a fluorine atom at the para-position of the phenylmethoxy group (compound 4g) resulted in a significant increase in activity against the MDA-MB435 cell line (GI50 = 1.008 µmol/L).[1] Conversely, this and other substitutions at the 4-position rendered the compounds less effective against the HCT-116 cell line. This highlights a degree of selectivity in the cytotoxic effects of these derivatives. The preliminary SAR suggests that the nature of the substituent on the phenylmethoxy ring plays a crucial role in determining both the potency and the cancer cell line selectivity of these compounds.[1]

Experimental Protocols

The evaluation of the anticancer activity of the this compound derivatives was conducted using the Sulforhodamine B (SRB) assay, a reliable and widely used method for cell density determination, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Cancer cell lines (HCT-116, MDA-MB435, and HL-60) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated with the compounds for a defined period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates the general workflow from the synthesis of the this compound derivatives to the evaluation of their biological activity and the subsequent structure-activity relationship analysis.

SAR_Workflow Start Starting Materials (e.g., 4-hydroxy-3-nitrobenzamide) Synthesis Chemical Synthesis of 4-substituted-3-nitrobenzamide Derivatives Start->Synthesis Reaction Purification Purification and Structural Characterization (NMR, MS, Elemental Analysis) Synthesis->Purification Crude Product BioAssay In vitro Biological Evaluation (SRB Assay against HCT-116, MDA-MB435, HL-60) Purification->BioAssay Pure Compounds DataAnalysis Data Analysis (Calculation of GI50 values) BioAssay->DataAnalysis Raw Data SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR GI50 Values Conclusion Identification of Lead Compounds and Future Directions SAR->Conclusion Insights

Figure 1: Workflow for SAR analysis of this compound derivatives.

This structured approach, combining chemical synthesis, robust biological evaluation, and careful data analysis, is essential for elucidating the complex interplay between the chemical structure of these benzamide derivatives and their anticancer efficacy. The insights gained from such studies are instrumental in guiding the design of more potent and selective anticancer agents for future therapeutic development.

References

Orthogonal Methods for Confirming the Identity of 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust identification of pharmaceutical compounds is a cornerstone of drug development and quality control. Relying on a single analytical technique is often insufficient to definitively confirm the structure and purity of a molecule. This guide provides a comparative overview of orthogonal analytical methods for the structural confirmation of 3-Nitro-4-phenylmethoxybenzamide, a key intermediate in various synthetic pathways. Orthogonal methods are distinct analytical techniques that measure different properties of a substance, thereby providing a more comprehensive and reliable characterization.

This document outlines the theoretical and expected outcomes from several key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and applying these methods for unambiguous identification.

Comparative Analytical Data

The following tables summarize the expected quantitative data from various analytical techniques for this compound. Where direct experimental data is not available, values have been predicted based on the analysis of structurally similar compounds and established principles of each technique.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Technique Assignment Predicted Chemical Shift (ppm) Rationale/Notes
¹H NMR Aromatic H (proton ortho to NO₂)8.2 - 8.4Deshielded due to the strong electron-withdrawing effect of the nitro group.
Aromatic H (proton ortho to amide)7.9 - 8.1Deshielded by the amide carbonyl group.
Aromatic H (protons on phenylmethoxy group)7.3 - 7.5Typical range for aromatic protons on a benzyl ether.
Aromatic H (proton meta to NO₂)7.2 - 7.4Less deshielded compared to the ortho proton.
-CH₂- (benzyl)5.2 - 5.4Characteristic chemical shift for a benzylic ether methylene group.
-NH₂ (amide)7.5 - 8.5 (broad)Chemical shift can vary and the peak is often broad due to quadrupole broadening and exchange.
¹³C NMR C=O (amide)165 - 170Typical range for an amide carbonyl carbon.
Aromatic C (C-NO₂)148 - 152Deshielded due to the direct attachment of the electron-withdrawing nitro group.
Aromatic C (C-O)155 - 160Deshielded due to the ether oxygen.
Aromatic C (C-C=O)135 - 140Quaternary carbon attached to the amide group.
Aromatic C (phenylmethoxy group)127 - 137Range for aromatic carbons of the benzyl moiety.
Aromatic C (nitro-substituted ring)115 - 135Range for the remaining aromatic carbons.
-CH₂- (benzyl)70 - 75Characteristic chemical shift for a benzylic ether methylene carbon.

Table 2: Mass Spectrometry and Elemental Analysis Data

Technique Parameter Expected Value Notes
Mass Spectrometry (MS) Molecular Ion (M⁺) [m/z]272.08Calculated for the molecular formula C₁₄H₁₂N₂O₄.
Key Fragment 1 [m/z]91Corresponding to the benzyl cation [C₇H₇]⁺, a common fragment from benzyl ethers.
Key Fragment 2 [m/z]181Corresponding to the loss of the benzyl group [M-C₇H₇]⁺.
Key Fragment 3 [m/z]226Corresponding to the loss of the nitro group [M-NO₂]⁺.
Elemental Analysis % Carbon (C)61.76%Theoretical percentage for C₁₄H₁₂N₂O₄.
% Hydrogen (H)4.44%Theoretical percentage for C₁₄H₁₂N₂O₄.
% Nitrogen (N)10.29%Theoretical percentage for C₁₄H₁₂N₂O₄.

Table 3: Chromatographic and Spectroscopic Data

Technique Parameter Expected Value Notes
HPLC Retention Time (tR)Method DependentRetention time will vary based on column, mobile phase, and flow rate. A typical value on a C18 column with a methanol/water gradient would be in the range of 5-15 minutes.
FTIR N-H Stretch (amide)3400 - 3200 cm⁻¹ (two bands for -NH₂)Characteristic stretching vibrations for a primary amide.
C-H Stretch (aromatic)3100 - 3000 cm⁻¹Typical for C-H bonds in an aromatic ring.
C=O Stretch (amide)1680 - 1650 cm⁻¹Strong absorption characteristic of the amide I band.
N-O Stretch (nitro)1550 - 1500 cm⁻¹ and 1370 - 1330 cm⁻¹Asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1]
C-O Stretch (ether)1275 - 1200 cm⁻¹Asymmetric C-O-C stretching of the aryl ether.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the available instrumentation and specific sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • For ESI: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For EI: Introduce a solid sample directly via a direct insertion probe.

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed mass-to-charge ratios with the theoretical values.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and obtain a characteristic retention time.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (suggested):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). For example, start with 50% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.

  • Analysis: Inject 10-20 µL of the sample solution and record the chromatogram. The retention time of the main peak is a key identifier.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups (amide, nitro, ether, aromatic rings) and compare them to the expected values.

Elemental Analysis
  • Objective: To determine the elemental composition (%C, %H, %N).

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₄H₁₂N₂O₄). The experimental values should be within ±0.4% of the theoretical values.[2][3]

Visualizing the Orthogonal Workflow

The following diagrams illustrate the logical workflow for confirming the identity of this compound using orthogonal methods.

cluster_0 Primary Identification cluster_1 Confirmation of Functional Groups and Purity cluster_2 Absolute Compositional Verification NMR NMR Spectroscopy (¹H and ¹³C) Conclusion Confirmed Identity NMR->Conclusion MS Mass Spectrometry MS->Conclusion FTIR FTIR Spectroscopy FTIR->Conclusion HPLC HPLC HPLC->Conclusion Elemental Elemental Analysis Elemental->Conclusion Sample Test Sample: This compound Sample->NMR Structural Framework Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity & Retention Time Sample->Elemental Elemental Composition

Caption: Workflow of orthogonal methods for compound identification.

cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_chromatography Chromatographic Method cluster_composition Compositional Method NMR NMR ¹H: Proton Environment ¹³C: Carbon Skeleton MS Mass Spec Molecular Ion (M⁺) Fragmentation Pattern FTIR FTIR Amide N-H, C=O Nitro N-O Ether C-O HPLC HPLC Purity (%) Retention Time (tR) EA Elemental Analysis %C %H %N Identity Identity of This compound Identity->NMR Structure Identity->MS Mass Identity->FTIR Functional Groups Identity->HPLC Purity Identity->EA Composition

Caption: Relationship between properties and analytical techniques.

References

Validating the Mechanism of Action of 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to elucidate the potential mechanism of action of 3-Nitro-4-phenylmethoxybenzamide. Due to the limited direct experimental data available for this specific compound, this guide focuses on the performance of structurally related nitrobenzamide and benzyloxy benzamide derivatives. The presented data and protocols from existing literature serve as a basis for hypothesizing and validating the biological activity of this compound.

Postulated Mechanisms of Action and Comparative Data

Based on the biological activities of structurally similar compounds, two primary mechanisms of action are proposed for this compound: PARP inhibition and neuroprotection .

PARP Inhibition and Cytotoxicity

The nitrobenzamide scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.

Table 1: Comparative Inhibitory Activity of Benzamide Derivatives against PARP1 and PARP2

CompoundTargetIC50 (nM)Reference
OlaparibPARP11[1]
OlaparibPARP20.2[1]
RucaparibPARP10.5[1]
RucaparibPARP20.3[1]
TalazoparibPARP10.5[1]
TalazoparibPARP20.2[1]
NiraparibPARP14[1]
NiraparibPARP22[1]
VeliparibPARP15[1]
VeliparibPARP24[1]
BenzamidePARP3300[2]

Table 2: Comparative Cytotoxicity of Nitrobenzamide Derivatives in Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
4-substituted-3-nitrobenzamide (Compound 4a)HCT-1162.111[3]
4-substituted-3-nitrobenzamide (Compound 4a)MDA-MB-4351.904[3]
4-substituted-3-nitrobenzamide (Compound 4a)HL-602.056[3]
4-substituted-3-nitrobenzamide (Compound 4g)MDA-MB-4351.008[3]
4-substituted-3-nitrobenzamide (Compound 4g)HL-603.586[3]
N-(phenylcarbamoyl)benzamideHeLa0.8 (IC80)[4]
Neuroprotective Activity

The benzyloxy benzamide moiety has been explored for its neuroprotective potential, particularly through the inhibition of the PSD95-nNOS protein-protein interaction, which is implicated in neuronal damage following ischemic stroke.[5]

Table 3: Comparative Neuroprotective Activity of Benzyloxy Benzamide Derivatives

Compound DerivativeAssayEC50Reference
Benzyloxy benzamide derivative 29 (LY836)Glutamate-induced primary cortical neuron damageImproved neuroprotective activity vs. SCR4026[5]
N-benzyloxybenzamide derivativesAβ42-induced neurotoxicity in HT22 cellsShowed neuroprotective effects at 25 µM[6]

Experimental Protocols

PARP Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and literature procedures.[7]

Objective: To determine the in vitro inhibitory activity of a test compound against PARP enzymes.

Materials:

  • Histone-coated 96-well plates

  • Recombinant PARP1 or PARP2 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Test compound (e.g., this compound) and known PARP inhibitor (e.g., Olaparib)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Plate Preparation: Wash histone-coated wells twice with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature. Wash plates three times.

  • Compound Addition: Add serial dilutions of the test compound and control inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add diluted PARP enzyme to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add a cocktail containing biotinylated NAD+ and activated DNA to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unincorporated biotinylated NAD+.

  • Streptavidin-HRP Incubation: Add diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is a widely used method for determining cell viability and is based on the ability of SRB to bind to cellular proteins.[3][8][9][10][11]

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound and positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and positive control for 48-72 hours. Include a vehicle control.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.

Western Blot for PARP Cleavage and DNA Damage Markers

This protocol allows for the detection of specific proteins to assess the induction of apoptosis and DNA damage.[12][13][14][15]

Objective: To determine if the test compound induces apoptosis (PARP cleavage) and/or DNA damage (γH2AX) in cancer cells.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Mandatory Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates Replication Replication Fork Stalling DNA_Damage->Replication PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes PARP1->Replication stalled fork progression NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Compound This compound (Hypothesized) Compound->PARP1 inhibits DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis / Cell Death (in HR-deficient cells) DSB->Apoptosis

Caption: Hypothesized signaling pathway of PARP inhibition.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Assays Start->In_Vitro PARP_Assay PARP Inhibition Assay (IC50 determination) In_Vitro->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) (IC50 determination) In_Vitro->Cytotoxicity_Assay Cell_Based Cell-Based Mechanistic Assays PARP_Assay->Cell_Based Cytotoxicity_Assay->Cell_Based Western_Blot Western Blot (PARP cleavage, γH2AX) Cell_Based->Western_Blot Data_Analysis Data Analysis and Mechanism Validation Western_Blot->Data_Analysis

Caption: General experimental workflow for validation.

Logical_Relationship Compound This compound Structure Chemical Structure: - Nitrobenzamide - Benzyloxy moiety Compound->Structure MoA1 Potential MoA 1: PARP Inhibition Structure->MoA1 suggests MoA2 Potential MoA 2: Neuroprotection Structure->MoA2 suggests Effect1 Effect: Anticancer Activity MoA1->Effect1 Effect2 Effect: Neuronal Protection MoA2->Effect2

References

A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 3-Nitro-4-phenylmethoxybenzamide, a potentially valuable intermediate in drug discovery and development. The reproducibility, potential yields, and experimental considerations of each pathway are discussed to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a nitroaromatic compound with potential applications in medicinal chemistry. The reliable and reproducible synthesis of this molecule is crucial for further investigation of its biological properties. This guide outlines and compares two distinct synthetic strategies, starting from commercially available precursors.

Synthetic Route 1: Benzylation followed by Nitration

This route commences with the benzylation of 4-hydroxybenzoic acid, followed by nitration of the resulting 4-benzyloxybenzoic acid, and concludes with amidation.

Experimental Protocol:

Step 1: Synthesis of 4-Benzyloxybenzoic acid

To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF, is added a base like potassium carbonate or sodium hydroxide (2-2.5 equivalents). The mixture is stirred until the acid dissolves. Benzyl bromide or benzyl chloride (1.1-1.2 equivalents) is then added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., 1M HCl). The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 3-Nitro-4-benzyloxybenzoic acid

4-Benzyloxybenzoic acid (1 equivalent) is dissolved in a minimal amount of concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture, prepared by the careful addition of concentrated nitric acid to concentrated sulfuric acid at low temperature, is then added dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration. The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the nitrated product. The solid is filtered, washed thoroughly with cold water to remove residual acid, and dried. This step is likely to produce a mixture of 2-nitro and 3-nitro isomers, requiring careful purification by column chromatography or fractional crystallization to isolate the desired 3-nitro isomer.

Step 3: Synthesis of this compound

3-Nitro-4-benzyloxybenzoic acid (1 equivalent) is suspended in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents), is added, often with a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature or gentle reflux until the solid dissolves and the reaction is complete (monitored by the cessation of gas evolution). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride. The crude 3-nitro-4-benzyloxybenzoyl chloride is then dissolved in a fresh portion of an inert solvent and added dropwise to a cooled, concentrated aqueous solution of ammonia or a solution of ammonia gas in a suitable organic solvent. The resulting mixture is stirred for a period to allow for the completion of the amidation reaction. The precipitated solid product is collected by filtration, washed with water, and dried.

Reproducibility and Yield Considerations:

The benzylation of 4-hydroxybenzoic acid generally proceeds with good to high yields. However, the critical step affecting the reproducibility and overall yield of this route is the nitration of 4-benzyloxybenzoic acid. The benzyloxy group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. This can lead to the formation of a mixture of isomers, primarily the desired 3-nitro product and the 2-nitro isomer. The separation of these isomers can be challenging and often results in a lower isolated yield of the target compound. The reproducibility of the isomeric ratio can be sensitive to reaction conditions such as temperature, reaction time, and the rate of addition of the nitrating agent. The final amidation step, proceeding through the acid chloride, is generally a high-yielding and reproducible reaction.[1]

Synthetic Route 2: Nitration followed by Benzylation

This alternative approach begins with a commercially available nitrated precursor, 4-hydroxy-3-nitrobenzoic acid, which is then subjected to benzylation and subsequent amidation.

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-4-benzyloxybenzoic acid

To a solution of 4-hydroxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (2-2.5 equivalents) is added, and the mixture is stirred. Benzyl bromide or benzyl chloride (1.1-1.2 equivalents) is then added, and the reaction is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with water and acidified with a dilute acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The amidation of the 3-nitro-4-benzyloxybenzoic acid is carried out following the same procedure as described in Step 3 of Route 1.

Reproducibility and Yield Considerations:

This route offers a significant advantage in terms of regioselectivity. By starting with the correctly substituted precursor, the formation of isomers during the synthesis is avoided. The benzylation of the phenolic hydroxyl group is typically a high-yielding and reproducible reaction. Consequently, this route is expected to provide a more reliable and reproducible overall yield of the desired intermediate, 3-nitro-4-benzyloxybenzoic acid. The subsequent amidation step is also expected to be high-yielding.

Quantitative Data Summary

StepRoute 1Estimated YieldRoute 2Estimated Yield
1Benzylation of 4-hydroxybenzoic acid80-95%Benzylation of 4-hydroxy-3-nitrobenzoic acid85-95%
2Nitration of 4-benzyloxybenzoic acid40-60% (of desired isomer)Amidation of 3-nitro-4-benzyloxybenzoic acid>90%[1]
3Amidation of 3-nitro-4-benzyloxybenzoic acid>90%[1]
Overall 29-51% >76%

Note: The estimated yields are based on literature values for similar reactions and are subject to optimization for the specific substrate.

Experimental Workflow Diagrams

Synthesis_Route_1 cluster_0 Route 1: Benzylation then Nitration 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Benzyloxybenzoic Acid 4-Benzyloxybenzoic Acid 4-Hydroxybenzoic Acid->4-Benzyloxybenzoic Acid Benzylation 3-Nitro-4-benzyloxybenzoic Acid 3-Nitro-4-benzyloxybenzoic Acid 4-Benzyloxybenzoic Acid->3-Nitro-4-benzyloxybenzoic Acid Nitration This compound This compound 3-Nitro-4-benzyloxybenzoic Acid->this compound Amidation

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 cluster_1 Route 2: Nitration then Benzylation 4-Hydroxy-3-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid 3-Nitro-4-benzyloxybenzoic Acid 3-Nitro-4-benzyloxybenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid->3-Nitro-4-benzyloxybenzoic Acid Benzylation This compound This compound 3-Nitro-4-benzyloxybenzoic Acid->this compound Amidation

Caption: Synthetic workflow for Route 2.

Comparison and Conclusion

FeatureRoute 1: Benzylation then NitrationRoute 2: Nitration then Benzylation
Starting Material 4-Hydroxybenzoic acid (readily available)4-Hydroxy-3-nitrobenzoic acid (commercially available)
Number of Steps 32
Regioselectivity Potentially poor in the nitration step, leading to isomeric mixtures.Excellent, as the nitro group is introduced at the start.
Purification May require challenging separation of isomers.Generally straightforward purification of intermediates and final product.
Reproducibility Lower, due to variability in the isomeric ratio from nitration.Higher, due to the regioselective nature of the synthesis.
Overall Yield Lower estimated overall yield.Higher estimated overall yield.

References

Comparative Docking Studies of 3-Nitro-4-phenylmethoxybenzamide and its Analogs as Potential PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical In-Silico Analysis for Drug Discovery Professionals

This guide presents a comparative molecular docking study of 3-Nitro-4-phenylmethoxybenzamide and a series of its analogs against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy. The benzamide moiety is a known pharmacophore for PARP-1 inhibitors, making this class of compounds a subject of significant interest in drug development.[1] This analysis aims to elucidate the potential structure-activity relationships of these analogs by predicting their binding affinities and interaction patterns within the catalytic domain of PARP-1.

The following comparison is based on a hypothetical docking study, employing established and widely used computational methodologies to predict the binding of the parent compound and its analogs to the PARP-1 active site. The quantitative data presented is for illustrative purposes to guide further experimental validation.

Data Presentation: Predicted Binding Affinities

The table below summarizes the hypothetical docking scores of this compound and its selected analogs against the PARP-1 catalytic domain. A more negative docking score indicates a stronger predicted binding affinity.

Compound IDR Group (at 4-position)Molecular Weight ( g/mol )Hypothetical Docking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Parent -O-CH₂-Ph272.26-8.5Gly863, Ser904, Tyr907
Analog 1 -O-CH₃196.16-7.2Gly863, Ser904
Analog 2 -O-CH₂-CH₃210.18-7.5Gly863, Ser904, Tyr896
Analog 3 -O-CH₂(4-F-Ph)290.25-8.8Gly863, Ser904, Tyr907, Arg878
Analog 4 -NH-CH₂-Ph271.28-8.2Gly863, Ser904, Tyr907

Experimental Protocols

This section details the methodology for the hypothetical molecular docking study.

1. Protein Preparation:

  • The three-dimensional crystal structure of human PARP-1 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms and Kollman charges are added to the protein, which is then saved in the appropriate format for docking.

2. Ligand Preparation:

  • The 3D structures of this compound and its analogs are sketched using chemical drawing software.

  • The structures are then energetically minimized using a suitable force field (e.g., MMFF94).[2]

  • The final optimized ligand structures are saved in a format compatible with the docking software.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock or Glide.[3][4]

  • The binding site is defined as a grid box centered on the active site of PARP-1, typically encompassing the location of the co-crystallized inhibitor.

  • A Lamarckian Genetic Algorithm or similar search algorithm is employed to explore the conformational space of the ligand within the binding pocket.[3]

  • A set number of docking runs are performed for each ligand to ensure robust sampling of possible binding modes.

  • The resulting docked poses are ranked based on their predicted binding free energy (docking score).

4. Analysis of Results:

  • The pose with the lowest docking score for each ligand is selected for further analysis.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in-silico docking study.

G Experimental Workflow for Molecular Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (3D Structure Generation & Optimization) l_prep->docking analysis Analysis of Docking Poses (Binding Energy & Interactions) docking->analysis sar Structure-Activity Relationship (SAR) Interpretation analysis->sar

Caption: Workflow of the in-silico molecular docking study.

PARP-1 Signaling Pathway in DNA Repair

The diagram below depicts a simplified signaling pathway involving PARP-1 in response to DNA damage.

G Simplified PARP-1 Signaling in DNA Repair dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 binds to par Poly(ADP-ribose) (PAR) Synthesis parp1->par activated nad NAD+ nad->par substrate recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->recruitment signals for repair DNA Repair recruitment->repair inhibitor Benzamide Inhibitor (e.g., this compound) inhibitor->parp1 inhibits

Caption: PARP-1 activation and inhibition in DNA repair.

References

A Comparative Analysis of 3-Nitro-4-phenylmethoxybenzamide from Three Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of the spectral data for 3-Nitro-4-phenylmethoxybenzamide procured from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to assess the identity and purity of the compound from each source using standard analytical techniques.

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Ensuring the structural integrity and purity of this starting material is a critical first step in any research and development workflow. This guide presents a head-to-head comparison of key spectral data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight potential variabilities between suppliers.

Experimental Protocols

The following are the standard operating procedures assumed for the acquisition of the spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique. The data is presented in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The molecular ion peak ([M+H]⁺) is reported.

Spectral Data Comparison

The following tables summarize the quantitative spectral data for this compound from the three suppliers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Assignment Expected Shift (ppm) Supplier A (ppm) Supplier B (ppm) Supplier C (ppm)
-NH₂ (broad singlet)8.1 - 8.38.218.208.22
-NH₂ (broad singlet)7.6 - 7.87.757.747.76
Aromatic H (d)8.3 - 8.48.358.358.36
Aromatic H (dd)8.1 - 8.28.158.148.15
Aromatic H (d)7.3 - 7.47.357.347.35
Phenyl H (m)7.3 - 7.57.427.417.43
-CH₂- (s)5.3 - 5.45.355.355.36

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Assignment Expected Shift (ppm) Supplier A (ppm) Supplier B (ppm) Supplier C (ppm)
C=O~165165.4165.3165.5
Aromatic C-O~155155.2155.2155.3
Aromatic C-NO₂~140140.1140.0140.1
Aromatic C-H115 - 135134.8, 131.5, 128.9, 128.4, 128.1, 125.2, 115.8134.8, 131.5, 128.9, 128.4, 128.1, 125.1, 115.8134.9, 131.6, 128.9, 128.4, 128.1, 125.2, 115.9
-CH₂-~7070.570.570.6

Table 3: Infrared (IR) Spectral Data (ATR, cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
N-H Stretch3400 - 31003430, 33503432, 33513428, 3349
C-H Aromatic3100 - 3000306530643066
C=O Stretch1680 - 1640166016621659
N-O Stretch (asymmetric)1550 - 1500152515261524
N-O Stretch (symmetric)1360 - 1300134513461344
C-O Stretch1250 - 1200123012311229

Table 4: Mass Spectrometry Data (ESI+)

Parameter Expected Value (m/z) Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
[M+H]⁺273.08273.09273.08273.09

Analysis and Interpretation

The spectral data obtained for this compound from all three suppliers are largely consistent with the expected chemical structure.

  • ¹H NMR: The proton NMR spectra from all suppliers show the characteristic peaks for the aromatic protons, the benzylic methylene protons, and the amide protons. The chemical shifts and coupling patterns are in good agreement with the assigned structure. Minor variations in chemical shifts (±0.02 ppm) are within acceptable limits of experimental variability.

  • ¹³C NMR: The carbon NMR spectra confirm the presence of all expected carbon environments, including the carbonyl carbon, the aromatic carbons, and the methylene carbon. The chemical shifts are consistent across the three samples.

  • IR Spectroscopy: The IR spectra for all three samples exhibit the key functional group vibrations. The N-H stretches of the primary amide, the strong carbonyl (C=O) absorption, the characteristic nitro group (N-O) stretches, and the C-O ether linkage are all present in the expected regions.

  • Mass Spectrometry: The mass spectrometry data for all three suppliers show a molecular ion peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 273.08, which matches the expected molecular weight of this compound.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of a chemical from different suppliers.

cluster_0 Data Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion Supplier_A Supplier A Sample NMR NMR Spectroscopy (¹H, ¹³C) Supplier_A->NMR IR IR Spectroscopy Supplier_A->IR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Sample Supplier_B->NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C Sample Supplier_C->NMR Supplier_C->IR Supplier_C->MS Comparison Comparative Analysis of Spectral Data NMR->Comparison IR->Comparison MS->Comparison Assessment Purity and Identity Assessment Comparison->Assessment

Workflow for spectral data comparison.

Conclusion and Recommendations

Based on the analysis of the provided spectral data, this compound from Supplier A, Supplier B, and Supplier C appears to be of comparable and high purity. The spectral fingerprints for the compound from all three sources are consistent with the known structure, and no significant impurities were detected by these methods.

For researchers and drug development professionals, the choice of supplier can be made based on other factors such as cost, availability, and customer support, with the confidence that the chemical quality is consistent across these three options. It is always recommended to perform in-house quality control on a new batch of any critical reagent to ensure consistency with previous batches and to avoid unforeseen complications in experimental outcomes.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Nitro-4-phenylmethoxybenzamide, ensuring compliance with safety protocols and minimizing environmental impact.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin and Eye Irritation May cause skin and serious eye irritation.Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. If in eyes, rinse cautiously with water for several minutes.[2][3][4]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Avoid release to the environment.
General Aromatic Nitro Compound Hazards Systemic effects can include methaemoglobinaemia, leading to headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis.Use in a well-ventilated area and avoid inhalation of dust.[2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to treat them as hazardous waste. This waste must be handled by a licensed and approved waste disposal company.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and paper towels, should also be placed in the same hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

3. Labeling of Hazardous Waste: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

4. Storage of Hazardous Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.

5. Disposal of Empty Containers: Empty containers of this compound must be managed carefully to ensure they are free of residual chemical.

  • The first rinse of the empty container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid hazardous waste.[5]

  • For highly toxic compounds, the first three rinses should be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), the defaced container may be disposed of in the regular trash, depending on institutional policies.[5]

6. Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of a chemical substance like this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal A Identify Chemical for Disposal B Consult Safety Data Sheet (or similar) A->B C Wear Appropriate PPE B->C D Segregate Waste (Solid/Liquid) C->D E Use Labeled Hazardous Waste Container D->E G Store in Designated Secure Area E->G F Collect Contaminated Materials F->E H Ensure Secondary Containment G->H I Contact EHS for Pickup H->I J Professional Waste Disposal I->J

Workflow for Hazardous Chemical Disposal.

References

Personal protective equipment for handling 3-Nitro-4-phenylmethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Nitro-4-phenylmethoxybenzamide

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this particular substance.

Summary of Chemical Hazards
Hazard CategoryDescriptionAssociated Compounds
Acute Oral Toxicity Harmful if swallowed.[1][2]4-Nitrobenzamide, 3-Nitrobenzamide
Skin Irritation Causes skin irritation.[2][3][4]3-Nitrobenzamide, 4-Methoxy-3-nitrobenzamide
Eye Irritation Causes serious eye irritation.[2][3][4]3-Nitrobenzamide, 4-Methoxy-3-nitrobenzamide
Respiratory Irritation May cause respiratory irritation.[2][4]4-Methoxy-3-nitrobenzamide, 3-Nitrobenzamide
Systemic Effects Aromatic nitro compounds may cause methaemoglobinaemia, leading to cyanosis, headache, and a drop in blood pressure.[5]General Aromatic Nitro Compounds

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound, especially when dealing with powders, should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in storage areas.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EU EN166 or US NIOSH standards.[2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[7]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide short-term protection against a broad range of chemicals and are a suitable choice.[7] Always inspect gloves before use and change them immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[7]

    • Clothing: Wear long pants and closed-toe, closed-heel shoes. Polyester and acrylic fabrics should be avoided.[7]

  • Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, or if irritation is experienced, a NIOSH-approved respirator is required.[7][8] Use of a respirator requires a formal program including fit testing and medical evaluation.[7]

Operational and Disposal Plans

Adherence to strict procedural guidelines is crucial for ensuring safety and minimizing environmental impact.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Put on all required PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain dust.[6] Avoid the formation of dust during handling.[3]

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Do not eat, drink, or smoke in the laboratory area.[1]

Spill Management Protocol
  • Evacuate and Secure: Alert others in the area and, if necessary, evacuate. Remove all sources of ignition.[8]

  • Containment: For small spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[8]

  • Cleanup: Carefully sweep up the dampened material and place it into a suitable, labeled container for chemical waste disposal.[3][8] Use absorbent paper dampened with ethanol to clean any remaining residue.[8]

  • Decontamination: Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with soap and water.[8]

  • Disposal: Seal all contaminated materials (gloves, absorbent paper, etc.) in a vapor-tight plastic bag for disposal.[8]

Storage and Disposal Plan
  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not release into the environment.[6]

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Handling Complete disp_collect Collect Contaminated Waste in Labeled Container handle_transfer->disp_collect Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_store Store in Cool, Dry, Well-Ventilated Area cleanup_wash->cleanup_store disp_dispose Dispose via Approved Hazardous Waste Program cleanup_store->disp_dispose Dispose of Expired /Unused Material disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.